molecular formula C45H68N12O12 B550140 Allatostatin IV CAS No. 123338-13-6

Allatostatin IV

Cat. No.: B550140
CAS No.: 123338-13-6
M. Wt: 969.1 g/mol
InChI Key: BYSKWCFHMJZUBY-POFDKVPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allatostatin IV is a characterized member of the B-type allatostatin family, also widely known as a Myoinhibiting Peptide (MIP) . This neuropeptide is defined by a conserved C-terminal tryptophan-rich motif (W(X)6Wamide) and plays pivotal, pleiotropic roles in arthropod physiology . Its primary research applications include neuroendocrinology and developmental biology, particularly the study of juvenile hormone (JH) biosynthesis. Discovered in the cricket Gryllus bimaculatus , B-type allatostatins like this compound were initially characterized for their ability to inhibit JH production in certain insect species, a key hormone regulating development, reproduction, and metamorphosis . A second major area of application is in physiology and neurobiology, where this compound serves as a potent inhibitor of visceral muscle contractions. It suppresses spontaneous contractions of the hindgut and oviduct, making it an essential tool for investigating the neural and peptidergic control of insect digestion and reproduction . The peptide is also investigated for its broader neuromodulatory functions, which influence complex behaviors such as feeding, locomotion, and circadian rhythms across various arthropod species . The mechanism of action for this compound involves binding to specific G-protein coupled receptors (GPCRs), such as the Allatostatin Type-C Receptor (AlstR-C) . This interaction triggers intracellular signaling cascades that ultimately lead to its inhibitory physiological effects. Given its central role in critical metabolic and developmental pathways, this compound and its receptors are also emerging as promising targets for next-generation, species-specific pesticide design . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H68N12O12/c1-24(2)17-31(38(47)63)52-36(60)22-51-40(65)33(19-26-9-6-5-7-10-26)55-44(69)35(23-58)57-43(68)34(20-27-12-14-28(59)15-13-27)56-42(67)32(18-25(3)4)54-41(66)30(11-8-16-50-45(48)49)53-39(64)29(46)21-37(61)62/h5-7,9-10,12-15,24-25,29-35,58-59H,8,11,16-23,46H2,1-4H3,(H2,47,63)(H,51,65)(H,52,60)(H,53,64)(H,54,66)(H,55,69)(H,56,67)(H,57,68)(H,61,62)(H4,48,49,50)/t29-,30-,31-,32-,33-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSKWCFHMJZUBY-POFDKVPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H68N12O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474429
Record name Allatostatin IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

969.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123338-13-6
Record name Allatostatin IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Discovery and Isolation of Allatostatin IV in Diploptera punctata: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the seminal work leading to the discovery and isolation of Allatostatin IV (AST-IV), a neuropeptide inhibitor of juvenile hormone synthesis, from the cockroach Diploptera punctata. This document details the experimental protocols, quantitative data, and biological significance of this discovery, offering a comprehensive resource for researchers in neuroendocrinology, insect physiology, and drug development.

Introduction to Allatostatins in Diploptera punctata

The allatostatins are a family of neuropeptides primarily known for their role in inhibiting the biosynthesis of juvenile hormone (JH) in many insect species. Juvenile hormones are crucial for regulating a wide array of physiological processes, including development, reproduction, and metamorphosis. In the viviparous cockroach Diploptera punctata, a suite of these regulatory peptides has been identified. The initial discovery and characterization of the first four allatostatins, including this compound, laid the groundwork for a deeper understanding of insect endocrinology.[1]

Allatostatins are characterized by a conserved C-terminal sequence, which is crucial for their biological activity. The discovery of these peptides has opened avenues for the development of novel insect control agents that specifically target JH synthesis.

Experimental Protocols for the Isolation and Characterization of this compound

The isolation and characterization of this compound from Diploptera punctata involved a multi-step process encompassing tissue extraction, peptide purification, bioassays to guide fractionation, and amino acid sequencing.

Tissue Extraction

The primary source for the isolation of allatostatins was the brains of the virgin female cockroach, Diploptera punctata.

Protocol:

  • Dissection: Brains from virgin female D. punctata were dissected and collected.

  • Homogenization: The collected brains were homogenized in an acidic medium to extract the peptides and prevent enzymatic degradation. A common extraction solvent is methanol/water/acetic acid (90:9:1, vol/vol/vol).

  • Centrifugation: The homogenate was centrifuged at high speed to pellet cellular debris.

  • Supernatant Collection: The resulting supernatant, containing the crude peptide extract, was carefully collected for further purification.

Purification by High-Performance Liquid Chromatography (HPLC)

A series of reversed-phase high-performance liquid chromatography (RP-HPLC) steps were employed to purify the allatostatins from the crude brain extract.

Protocol:

  • Initial Fractionation: The crude extract was first subjected to a C18 Sep-Pak cartridge purification to desalt and partially fractionate the peptides.

  • First RP-HPLC Separation: The partially purified extract was then separated on a semi-preparative C18 RP-HPLC column. A typical mobile phase consists of a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent. Fractions were collected at regular intervals.

  • Bioassay-Guided Fractionation: Each collected fraction was tested for its ability to inhibit juvenile hormone synthesis in an in vitro bioassay (see section 2.3). Fractions exhibiting inhibitory activity were pooled for further purification.

  • Subsequent RP-HPLC Steps: The active fractions were subjected to two or more additional rounds of RP-HPLC using different column chemistries (e.g., C8, phenyl) and/or different solvent systems to achieve final purification of the individual allatostatins.

In Vitro Bioassay for Allatostatin Activity

The biological activity of the HPLC fractions was determined using an in vitro radiochemical assay that measures the rate of juvenile hormone synthesis by the corpora allata (CA), the endocrine glands responsible for JH production.

Protocol:

  • Corpora Allata Dissection: Corpora allata were dissected from 4-day-old virgin female D. punctata.

  • Incubation Medium: The glands were incubated in a tissue culture medium (e.g., TC-199) supplemented with Ficoll and L-[methyl-³H]methionine. The radiolabeled methionine serves as a precursor for the methyl group of JH III.

  • Treatment: Aliquots of the HPLC fractions were added to the incubation medium. Control incubations were performed without the addition of any fraction.

  • Incubation: The glands were incubated for a defined period (e.g., 3 hours) at a controlled temperature (e.g., 28°C).

  • JH Extraction: After incubation, the medium and glands were extracted with an organic solvent (e.g., hexane) to recover the newly synthesized radiolabeled JH.

  • Quantification: The amount of radiolabeled JH was quantified using liquid scintillation counting. A decrease in the amount of radiolabeled JH in the presence of an HPLC fraction indicated the presence of an allatostatin.

Amino Acid Sequencing

The primary structure of the purified this compound was determined by automated Edman degradation.

Protocol:

  • Sample Preparation: The purified peptide was lyophilized and then subjected to automated Edman degradation on a protein sequencer.

  • Sequential Degradation: The Edman degradation chemistry sequentially removes one amino acid at a time from the N-terminus of the peptide.

  • PTH-Amino Acid Identification: The cleaved amino acid derivative (phenylthiohydantoin-amino acid) was identified by RP-HPLC by comparing its retention time to that of known standards.

  • Sequence Determination: By repeating this cycle, the complete amino acid sequence of the peptide was determined.

Quantitative Data and Structure of this compound

The systematic application of the aforementioned protocols led to the successful isolation and sequencing of four allatostatins from D. punctata, including this compound.

Table 1: Primary Structure of Diploptera punctata Allatostatins 1-4 [1]

AllatostatinAmino Acid Sequence
Allatostatin 1Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH₂
Allatostatin 2Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂
Allatostatin 3Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂
Allatostatin 4 Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂

Table 2: Biological Activity of Synthetic Allatostatins on Juvenile Hormone Synthesis [1]

AllatostatinConcentration for >40% Inhibition of JH Synthesis
Allatostatin 110⁻⁹ M
Allatostatin 210⁻⁸ M
Allatostatin 37 x 10⁻⁷ M
Allatostatin 4 10⁻⁸ M

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the key processes involved in the discovery of this compound and its proposed signaling pathway.

experimental_workflow start Brains from D. punctata extraction Homogenization in Methanol/Water/Acetic Acid start->extraction centrifugation Centrifugation extraction->centrifugation crude_extract Crude Peptide Extract centrifugation->crude_extract sep_pak C18 Sep-Pak Purification crude_extract->sep_pak hplc1 Reversed-Phase HPLC 1 sep_pak->hplc1 fractions Collected Fractions hplc1->fractions bioassay In Vitro Bioassay (JH Synthesis Inhibition) fractions->bioassay active_fractions Active Fractions bioassay->active_fractions hplc2 Reversed-Phase HPLC 2 active_fractions->hplc2 hplc3 Reversed-Phase HPLC 3 hplc2->hplc3 pure_ast4 Purified this compound hplc3->pure_ast4 sequencing Edman Degradation (Amino Acid Sequencing) pure_ast4->sequencing structure Primary Structure of AST-IV sequencing->structure signaling_pathway ast4 This compound receptor Allatostatin-A Receptor (GPCR) ast4->receptor Binds to g_protein G-protein (Gi/o) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp pka Protein Kinase A (PKA) jh_synthesis Juvenile Hormone Biosynthesis Pathway pka->jh_synthesis inhibition Inhibition inhibition2 Inhibition

References

Primary Amino Acid Sequence of Allatostatin IV

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary amino acid sequence, biological activity, and experimental determination of Allatostatin IV. Allatostatins are a family of pleiotropic neuropeptides found in insects and other invertebrates that are primarily known for their potent inhibition of juvenile hormone synthesis.[1][2] this compound belongs to the Allatostatin-A (AstA) group, which is characterized by a conserved C-terminal amino acid sequence, Y/FXFGL-amide.[3][4][5] This guide will delve into the foundational research that identified and characterized this compound, presenting key data in a structured format and detailing the experimental protocols that were instrumental in its discovery.

This compound was first isolated and sequenced from the brain of the virgin female cockroach, Diploptera punctata. It is an octapeptide with an amidated C-terminus, a common feature among many neuropeptides.

Peptide Name Species of Origin Sequence (N-terminus to C-terminus) One-Letter Code Reference
This compoundDiploptera punctataAsp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂DRLYSFGL-NH₂

Quantitative Data: Biological Activity

The primary biological function for which this compound was named is the inhibition of juvenile hormone (JH) biosynthesis in the corpora allata, the endocrine glands responsible for JH production. The inhibitory activity of synthetic this compound has been quantified using in vitro radiochemical assays.

Peptide Assay Parameter Value Species Reference
This compoundIn vitro JH biosynthesisConcentration for >40% inhibition10⁻⁸ MDiploptera punctata
Allatostatin-like peptide (from Drosophila)Receptor activation (electrophysiology)EC₅₀55 pMDrosophila melanogaster

Note: While this compound from D. punctata was shown to activate the Drosophila allatostatin receptor, a specific EC₅₀ value for this interaction was not provided in the cited study.

Experimental Protocols

The discovery and characterization of this compound involved a series of meticulous biochemical and physiological experiments. The following sections detail the core methodologies employed.

Peptide Isolation and Purification

The initial step was the isolation of the native peptide from a biological source.

  • Source Material: Brains were dissected from virgin female cockroaches (Diploptera punctata), a stage at which the regulation of juvenile hormone synthesis is of significant physiological importance.

  • Extraction: The brain tissue was homogenized and subjected to an extraction procedure to isolate neuropeptides.

  • Chromatography: The crude extract was then purified through multiple rounds of high-performance liquid chromatography (HPLC). Fractions were collected, and the biological activity of each fraction was tested using the in vitro juvenile hormone biosynthesis assay to guide the purification process.

Primary Amino Acid Sequencing: Edman Degradation

The primary structure of the purified this compound was determined using automated Edman degradation. This classical method sequentially removes amino acids from the N-terminus of a peptide.

  • Principle: The Edman degradation procedure is a stepwise chemical process that sequentially cleaves and identifies the N-terminal amino acid of a peptide without hydrolyzing the rest of the peptide bonds.

  • Step 1: Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions. PITC attaches to the free amino group of the N-terminal amino acid.

  • Step 2: Cleavage: The N-terminal residue is selectively cleaved from the peptide chain using a strong acid, typically trifluoroacetic acid (TFA), forming an anilinothiazolinone (ATZ) derivative.

  • Step 3: Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative. This PTH-amino acid is then identified using chromatographic techniques, such as HPLC, by comparing its retention time to known standards.

  • Step 4: Iteration: The shortened peptide is then subjected to the next cycle of the Edman degradation to identify the subsequent amino acid in the sequence. This process is repeated until the entire peptide sequence is determined.

In Vitro Radiochemical Assay for Juvenile Hormone Biosynthesis Inhibition

This bioassay is the standard method for quantifying the rate of JH synthesis by the corpora allata and assessing the inhibitory effects of allatostatins.

  • Objective: To measure the dose-dependent inhibition of JH synthesis by this compound in isolated corpora allata.

  • Materials:

    • Corpora allata dissected from virgin female Diploptera punctata.

    • Insect cell culture medium (e.g., TC-199).

    • L-[methyl-³H]methionine (radiolabeled precursor).

    • Synthetic this compound.

    • Isooctane for extraction.

    • Thin-layer chromatography (TLC) supplies.

    • Liquid scintillation counter.

  • Procedure:

    • Gland Dissection: Corpora allata are carefully dissected from the insects.

    • Incubation: The glands are incubated in the culture medium containing L-[methyl-³H]methionine. The radiolabeled methyl group is incorporated into juvenile hormone during its biosynthesis.

    • Treatment: The glands are then transferred to a medium containing various concentrations of synthetic this compound (or a control solution without the peptide) and incubated for a set period (e.g., 3 hours).

    • Extraction: The incubation is terminated, and the newly synthesized, radiolabeled JH is extracted from the medium using an organic solvent like isooctane.

    • Separation and Quantification: The extracted JH is separated from other lipids using TLC. The portion of the TLC plate corresponding to JH is scraped into a scintillation vial, and the radioactivity is quantified using a liquid scintillation counter.

    • Data Analysis: The rate of JH synthesis is calculated (e.g., in disintegrations per minute per hour). The percentage of inhibition is determined by comparing the synthesis rate in the presence of this compound to the control rate.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

Allatostatin-A peptides, including this compound, exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells, such as those of the corpora allata. These receptors are evolutionarily related to the mammalian somatostatin and galanin receptors. In Drosophila, the allatostatin receptor is known to couple to Gαi/o inhibitory G-proteins. The activation of this receptor initiates an intracellular signaling cascade that leads to the inhibition of one or more key enzymes in the juvenile hormone biosynthetic pathway, thereby reducing JH production.

Allatostatin_IV_Signaling_Pathway cluster_intracellular Intracellular Space AST4 This compound Receptor Allatostatin-A Receptor (GPCR) AST4->Receptor G_Protein Gαi/o Protein (Inactive) Receptor->G_Protein Activation G_Protein_Active Gαi/o Protein (Active) G_Protein->G_Protein_Active Effector Downstream Effectors (e.g., Adenylyl Cyclase) G_Protein_Active->Effector Inhibition JH_Pathway JH Biosynthesis Pathway Effector->JH_Pathway Inhibition JH Juvenile Hormone JH_Pathway->JH Synthesis

Caption: this compound signaling pathway in a corpora allata cell.

Experimental Workflow for this compound Discovery

The logical flow from biological material to a fully characterized neuropeptide is a multi-step process that combines biochemistry and physiology. This workflow was essential for the initial identification of the allatostatin family of peptides.

Experimental_Workflow A 1. Tissue Source (Diploptera punctata brains) B 2. Homogenization & Peptide Extraction A->B C 3. Multi-Step HPLC Purification B->C D 4. In Vitro Bioassay (JH Inhibition Assay) C->D Guide Fractionation E 5. Sequence Determination (Edman Degradation) C->E Purified Peptide D->C F 6. Mass Spectrometry (Sequence & Mass Confirmation) E->F G 7. Chemical Synthesis of this compound F->G Sequence Info H 8. Biological Confirmation (Bioassay of Synthetic Peptide) G->H

Caption: Experimental workflow for the discovery of this compound.

References

Allatostatin IV as a neuropeptide inhibitor of juvenile hormone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Allatostatin IV: A Neuropeptide Inhibitor of Juvenile Hormone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allatostatins (ASTs) are a significant family of neuropeptides that play pleiotropic roles in insect physiology, most notably the inhibition of Juvenile Hormone (JH) biosynthesis. Among these, this compound (AST-IV), an octapeptide belonging to the FGL-amide (or A-type) allatostatin family, has been identified as a potent inhibitor. This document provides a comprehensive technical overview of AST-IV, detailing its structure, mechanism of action, inhibitory activity, and the experimental protocols used for its characterization. The potential for leveraging the AST-IV signaling pathway for the development of novel insect control agents is also discussed.

Introduction to Juvenile Hormone and Allatostatins

Juvenile Hormones (JHs) are sesquiterpenoid compounds, synthesized in the corpora allata (CA), a pair of endocrine glands located behind the insect brain.[1] JHs are crucial regulators of a wide array of physiological processes, including development, metamorphosis, reproduction, and behavior.[1][2] The precise control of JH titers is therefore essential for normal insect life cycles.

This regulation is achieved through a balance of stimulatory neuropeptides (Allatotropins) and inhibitory neuropeptides, the Allatostatins.[1] Three main families of allatostatins have been identified based on their structural characteristics: A-type (FGL-amides), B-type (W(X)6W-amides), and C-type (PISCF-amides).[3] this compound belongs to the A-type family, which is characterized by a conserved C-terminal motif of Tyr/Phe-Xaa-Phe-Gly-Leu-NH2.

This compound was first isolated from the brain of the cockroach Diploptera punctata and its primary structure was determined to be:

Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by acting directly on the corpora allata. The peptide is released from neurosecretory cells in the brain and can reach the CA through nerve innervations or via the hemolymph.

The signaling cascade is initiated by the binding of AST-IV to a specific G-protein coupled receptor (GPCR) on the surface of CA cells, known as the Allatostatin-A Receptor (AstR). Studies in Diploptera punctata have shown that the activation of its AstR by FGL-amide allatostatins can trigger multiple downstream pathways, suggesting coupling to both Gαq and Gαs proteins. This activation leads to an increase in intracellular levels of both Ca²⁺ and cAMP. The culmination of this signaling cascade is the inhibition of a rate-limiting step early in the JH biosynthetic pathway, occurring prior to the incorporation of acetyl-CoA. This action is rapid and reversible; upon removal of the allatostatin, the CA can resume JH synthesis.

Allatostatin_IV_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Corpus Allatum Cell Membrane cluster_inside Intracellular Space AST_IV This compound AstR Allatostatin-A Receptor (AstR) AST_IV->AstR Binds G_protein Gαq / Gαs Proteins AstR->G_protein Activates Second_Messengers ↑ Ca²⁺ / ↑ cAMP G_protein->Second_Messengers Stimulates Second_Messengers->Inhibition Inhibits JH_Pathway Early Steps of JH Biosynthesis

Fig. 1: this compound signaling pathway in a corpus allatum cell.

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound has been quantified using in vitro radiochemical bioassays on the corpora allata of Diploptera punctata. The following table summarizes the activity of AST-IV and compares it with other allatostatins isolated from the same species.

Neuropeptide (from D. punctata)SequenceConcentration for >40% Inhibition of JH Synthesis
Allatostatin IAla-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH₂10⁻⁹ M
Allatostatin IIGly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂10⁻⁸ M
Allatostatin IIIGly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂7 x 10⁻⁷ M
This compound Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂ 10⁻⁸ M
Data sourced from Woodhead et al., 1989.

Experimental Protocols

The study of this compound's function relies on several key experimental methodologies.

Protocol: In Vitro Radiochemical Assay (RCA) for JH Synthesis Inhibition

This bioassay is the gold standard for measuring the rate of JH synthesis by isolated corpora allata and assessing the inhibitory effects of compounds like AST-IV.

  • Gland Dissection: Corpora allata are surgically removed from the insect of interest (e.g., 2-day-old virgin female D. punctata). Glands are dissected in an appropriate physiological saline.

  • Incubation Setup: Individual pairs of glands are placed in culture wells or glass tubes containing a defined incubation medium (e.g., TC-199) supplemented with Ficoll and antibiotics.

  • Precursor Addition: A radiolabeled precursor, L-[methyl-³H]methionine, is added to the medium. The radiolabeled methyl group is transferred to farnesoic acid in the final step of JH biosynthesis, thus labeling the newly synthesized hormone.

  • Inhibitor Treatment: Synthetic this compound, dissolved in a suitable solvent, is added to the treatment group wells at a range of concentrations. Control wells receive the solvent only.

  • Incubation: The glands are incubated for a fixed period (typically 3-4 hours) at a controlled temperature (e.g., 27°C).

  • Extraction: Following incubation, the medium and glands are treated with an organic solvent (e.g., 200 µL of hexane) to extract the lipophilic juvenile hormone. The mixture is vortexed, and the phases are separated by centrifugation.

  • Quantification: A known volume of the organic (upper) phase is transferred to a scintillation vial containing a scintillation cocktail. The amount of radioactivity, corresponding to the amount of newly synthesized JH, is measured using a liquid scintillation counter.

  • Data Analysis: The rate of JH synthesis is calculated and typically expressed as picomoles of JH produced per pair of glands per hour (pmol/gland pair/hr). The percentage of inhibition is calculated relative to the control group.

RCA_Workflow start Dissect Corpora Allata (CA) from Insect incubation Incubate Glands in Medium + [³H]methionine start->incubation treatment Add this compound (Treatment) or Solvent (Control) incubation->treatment incubate_time Incubate for 3-4 hours at 27°C treatment->incubate_time extract Extract Lipids (including JH) with Hexane incubate_time->extract separate Separate Organic and Aqueous Phases extract->separate count Quantify Radioactivity in Organic Phase via LSC separate->count end Calculate JH Synthesis Rate and % Inhibition count->end

Fig. 2: Experimental workflow for the Radiochemical Assay (RCA).
Protocol: Juvenile Hormone Quantification by LC-MS/MS

Physicochemical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide highly accurate and sensitive quantification of JH levels from biological samples.

  • Sample Collection: Collect hemolymph, whole-body tissue, or in vitro incubation medium.

  • Extraction: Homogenize the sample in a solvent mixture (e.g., acetonitrile/water) containing a known amount of a stable isotope-labeled internal standard (e.g., d3-JH III) to account for sample loss during processing.

  • Purification: Perform a liquid-liquid extraction with a non-polar solvent like hexane to isolate the lipophilic JH. The extract may be further purified using solid-phase extraction (SPE) to remove interfering compounds.

  • Concentration: The purified extract is dried under a stream of nitrogen and reconstituted in a small volume of a suitable solvent (e.g., methanol) for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into a reverse-phase HPLC column (e.g., C18) to separate the JH from other components.

    • The eluent from the HPLC is directed into a tandem mass spectrometer.

    • The mass spectrometer is operated in a mode such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where a specific precursor ion for JH is selected and fragmented, and a specific product ion is monitored.

  • Quantification: A calibration curve is generated using known amounts of a JH standard. The amount of endogenous JH in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Structure-Activity Relationships

Studies using synthetic analogs of this compound have provided insight into the structural requirements for its biological activity. Alanine-scanning mutagenesis and D-amino acid substitutions have been employed to probe the importance of each residue.

Key findings from studies on D. punctata AST-IV indicate:

  • C-Terminal Importance: The C-terminal region is critical for receptor binding and biological activity.

  • Key Residues: The side chains of Leucine-8 , Phenylalanine-6 , and Tyrosine-4 are the most important for the inhibition of JH biosynthesis. Replacement of these residues with Alanine leads to a significant loss of activity.

  • Stereochemistry: The stereochemistry at the C-terminus is also crucial, suggesting that a specific secondary structure, likely a β-turn in the active core region, is necessary for proper interaction with the receptor.

Structure_Activity cluster_residues Key Residues for Activity AST4 This compound (Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂) Activity Inhibition of JH Synthesis AST4->Activity Leu8 Leu⁸ Leu8->Activity Crucial For Phe6 Phe⁶ Phe6->Activity Crucial For Tyr4 Tyr⁴ Tyr4->Activity Crucial For

Fig. 3: Key amino acid residues for AST-IV biological activity.

Applications and Future Directions

The potent inhibitory effect of this compound on a vital insect hormone makes its signaling pathway an attractive target for the development of novel insecticides. The goal is to create peptidomimetics or small molecule agonists that are stable in the environment and can effectively disrupt insect development and reproduction by suppressing JH synthesis. Such compounds could offer a more targeted and potentially environmentally benign alternative to conventional broad-spectrum insecticides. Future research will focus on high-throughput screening for small molecule AstR agonists and the structural biology of the AST-IV/AstR complex to facilitate rational drug design.

References

The Multifaceted Role of Allatostatin IV in Insect Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allatostatins (ASTs) are a diverse family of neuropeptides that play crucial regulatory roles in a multitude of physiological processes in insects, extending far beyond their namesake function of inhibiting juvenile hormone (JH) biosynthesis. This technical guide provides an in-depth examination of Allatostatin IV (AST-IV), a representative member of the AST-A family, and its impact on insect development and reproduction. We delve into the quantitative effects of AST-IV, detail common experimental protocols for its study, and visualize its signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating insect endocrinology and those exploring novel targets for insect pest management.

Introduction

Insect development and reproduction are complex processes tightly regulated by a delicate interplay of hormones. Among the key players are the Allatostatins, a superfamily of neuropeptides first identified for their ability to inhibit the synthesis of juvenile hormone (JH) by the corpora allata (CA).[1][2] There are three structurally distinct families of Allatostatins: AST-A (or FGLamides), AST-B (or W(X)6Wamides), and AST-C (or PISCF-type).[3] While the inhibitory effect on JH synthesis is a hallmark of AST-A in certain insect orders like Dictyoptera, their physiological roles are now understood to be far more pleiotropic, encompassing the regulation of feeding, digestion, muscle contraction, and reproduction.

This compound, a member of the AST-A family, serves as a valuable model for understanding the multifaceted nature of these neuropeptides. This guide will focus on the physiological actions of AST-IV and its homologs, providing quantitative data, methodological insights, and a clear visualization of its signaling mechanisms to aid researchers and professionals in the field.

Physiological Roles of this compound

The physiological functions of this compound and other AST-A peptides are diverse and context-dependent, varying with the insect species, developmental stage, and tissue type.

Regulation of Juvenile Hormone Synthesis

The foundational role attributed to AST-A, including AST-IV, is the inhibition of JH biosynthesis in the corpora allata. This inhibition is rapid and reversible. For instance, in the cockroach Diploptera punctata, synthetic allatostatins have been shown to inhibit JH synthesis at nanomolar concentrations. This regulation of JH is critical for controlling metamorphosis and reproductive maturation.

Modulation of Reproduction

Beyond its influence on JH, AST-IV directly impacts reproductive processes. In the greater wax moth, Galleria mellonella, administration of allatostatin led to a decrease in ecdysteroid concentrations in both the hemolymph and ovaries. This hormonal shift was accompanied by a reduction in the expression of vitellogenin (Vg), the major yolk protein precursor, and a subsequent decrease in oocyte size. In the German cockroach, Blattella germanica, allatostatins have been shown to impair the release of vitellogenin from the fat body by inhibiting its glycosylation, a critical step for its proper folding and secretion. In Drosophila melanogaster, Allatostatin-C, which has a distinct signaling pathway from AST-A, has been shown to gate the progression of vitellogenesis in response to mating signals.

Control of Feeding and Digestion

AST-A peptides, including AST-IV, are considered "brain-gut peptides" due to their significant roles in regulating feeding behavior and digestive processes. In several insect species, the injection of allatostatins has been shown to inhibit food consumption. These peptides also exhibit myoinhibitory effects on the gut, slowing down peristalsis in the foregut, midgut, and hindgut. Furthermore, AST-A can modulate the secretion of digestive enzymes. For example, in the cockroach Blattella germanica, synthetic allatostatins were found to activate the secretion of midgut α-amylase.

Quantitative Data on this compound Effects

The following tables summarize the quantitative effects of this compound and related AST-A peptides as reported in the literature.

Physiological Parameter Insect Species Allatostatin Type/Analog Concentration Effect Reference
Juvenile Hormone SynthesisDiploptera punctataAllatostatin 110⁻⁹ M>40% inhibition
Juvenile Hormone SynthesisDiploptera punctataAllatostatins 2 and 410⁻⁸ M>40% inhibition
Juvenile Hormone SynthesisDiploptera punctataAllatostatin 37 x 10⁻⁷ M>40% inhibition
Vitellogenin ReleaseBlattella germanicaAllatostatinNot specifiedImpaired release from fat body in vitro
Oocyte SizeGalleria mellonellaAllatostatinNot specifiedReduced oocyte size
Ecdysteroid ConcentrationGalleria mellonellaAllatostatinNot specifiedDecreased in hemolymph and ovaries
Vitellogenin Gene ExpressionGalleria mellonellaAllatostatinNot specifiedDecreased expression level
Food ConsumptionBlattella germanicaInjected AllatostatinsNot specifiedInhibition of food consumption

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the physiological roles of this compound.

In Vitro Juvenile Hormone Synthesis Assay

This protocol is used to determine the direct effect of allatostatins on JH biosynthesis by the corpora allata.

Objective: To quantify the rate of JH synthesis by isolated corpora allata in the presence and absence of this compound.

Methodology:

  • Gland Dissection: Corpora allata-corpora cardiaca complexes are dissected from insects of a specific age and physiological state.

  • In Vitro Incubation: The glands are incubated in a suitable culture medium containing a radiolabeled precursor of JH, such as [³H]-methionine.

  • Treatment: Synthetic this compound is added to the incubation medium at various concentrations. Control incubations are performed without the peptide.

  • Hormone Extraction: After incubation, the medium is collected, and newly synthesized radiolabeled JH is extracted using an organic solvent (e.g., hexane).

  • Quantification: The amount of radiolabeled JH is quantified using liquid scintillation counting. The rate of JH synthesis is expressed as fmol/gland/hour.

A more modern and sensitive approach involves the use of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to quantify JH levels without the need for radiolabeling.

Vitellogenin Expression and Release Analysis

This protocol assesses the impact of this compound on the synthesis and secretion of vitellogenin by the fat body.

Objective: To measure the effect of this compound on vitellogenin gene expression and protein release from the fat body.

Methodology:

  • Fat Body Culture: Fat body tissue is dissected from adult female insects and incubated in vitro in a suitable medium.

  • Allatostatin Treatment: The fat body cultures are treated with a specific concentration of this compound.

  • Gene Expression Analysis (qRT-PCR):

    • After incubation, total RNA is extracted from the fat body tissue.

    • Reverse transcription is performed to synthesize cDNA.

    • Quantitative real-time PCR is carried out using primers specific for the vitellogenin gene to determine its relative expression level.

  • Protein Release Analysis (Western Blot or ELISA):

    • The incubation medium is collected.

    • The concentration of vitellogenin in the medium is quantified using a specific antibody through Western blotting or an Enzyme-Linked Immunosorbent Assay (ELISA).

Gut Motility Assay

This protocol is used to evaluate the myoinhibitory effects of this compound on insect gut muscle contractions.

Objective: To measure the effect of this compound on the frequency and amplitude of gut contractions.

Methodology:

  • Gut Preparation: A section of the insect gut (e.g., foregut, midgut, or hindgut) is dissected and mounted in an organ bath containing an appropriate physiological saline solution.

  • Contraction Measurement: The spontaneous contractions of the gut muscle are recorded using a force transducer connected to a data acquisition system.

  • Allatostatin Application: Once a stable baseline of contractions is established, this compound is added to the organ bath at various concentrations.

  • Data Analysis: The frequency and amplitude of contractions before and after the application of the peptide are compared to determine its inhibitory effect.

Signaling Pathways and Visualizations

Allatostatins exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells. The AST-A receptor has been identified and characterized in several insect species.

This compound Signaling Pathway

The binding of this compound to its receptor (AST-A Receptor) can trigger multiple downstream signaling cascades. In the cockroach Diploptera punctata, activation of the AST-A receptor has been shown to lead to an increase in intracellular calcium (Ca²⁺) and cyclic AMP (cAMP) levels, suggesting that the receptor can couple to both Gαq and Gαs protein pathways.

Allatostatin_IV_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AST-IV This compound AST-A-R Allatostatin-A Receptor (GPCR) AST-IV->AST-A-R Gq Gαq AST-A-R->Gq activates Gs Gαs AST-A-R->Gs activates PLC Phospholipase C Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cAMP cAMP AC->cAMP converts ATP to PIP2 PIP2 Ca2+ [Ca²⁺]i ↑ IP3->Ca2+ releases from ER ATP ATP PKA Protein Kinase A cAMP->PKA activates Physiological_Response Physiological Response (e.g., Inhibition of JH Synthesis) Ca2+->Physiological_Response PKA->Physiological_Response

Caption: this compound signaling pathway.

Experimental Workflow for Investigating AST-IV Effects on Vitellogenesis

The following diagram illustrates a typical experimental workflow to study the impact of this compound on vitellogenesis.

Experimental_Workflow cluster_analysis Analysis Start Start: Select Adult Female Insects Injection Inject this compound (Treatment Group) or Saline (Control Group) Start->Injection Incubation Incubate for a Defined Period Injection->Incubation Dissection Dissect Ovaries and Fat Body Incubation->Dissection Oocyte_Measurement Measure Oocyte Size Dissection->Oocyte_Measurement Vg_Expression Analyze Vitellogenin Gene Expression (qRT-PCR) in Fat Body Dissection->Vg_Expression Vg_Protein Quantify Vitellogenin Protein in Hemolymph/Ovaries (ELISA/Western Blot) Dissection->Vg_Protein Data_Analysis Compare Treatment and Control Groups Oocyte_Measurement->Data_Analysis Vg_Expression->Data_Analysis Vg_Protein->Data_Analysis Conclusion Draw Conclusions on AST-IV Role in Vitellogenesis Data_Analysis->Conclusion

Caption: Experimental workflow for AST-IV effects on vitellogenesis.

Implications for Drug and Insecticide Development

The critical roles of this compound and its receptor in regulating key physiological processes make them attractive targets for the development of novel insect control agents. Peptidase-resistant analogs of allatostatins could be designed to disrupt insect development and reproduction. By understanding the structure-activity relationships of these peptides and their receptors, it may be possible to develop specific agonists or antagonists that can selectively target pest species while minimizing effects on beneficial insects. Furthermore, the development of mimetic analogs that can penetrate the insect cuticle would enhance their potential for practical application in pest management strategies.

Conclusion

This compound and the broader family of AST-A peptides are pleiotropic neuropeptides with significant regulatory functions in insect development, reproduction, and metabolism. Their ability to inhibit juvenile hormone synthesis, modulate vitellogenesis, and control feeding behavior underscores their importance in insect physiology. This guide has provided a comprehensive overview of the quantitative effects, experimental methodologies, and signaling pathways associated with this compound. Continued research in this area will not only deepen our understanding of insect endocrinology but also pave the way for the development of innovative and targeted pest management solutions.

References

Allatostatin IV signaling pathway and receptor identification

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Allatostatin IV Signaling Pathway and Receptor Identification

Audience: Researchers, scientists, and drug development professionals.

Introduction to Allatostatins

Allatostatins (ASTs) are a diverse superfamily of neuropeptides found in insects and other arthropods that act as crucial regulators of a wide array of physiological processes.[1] They are broadly classified into three main types based on sequence dissimilarity: Allatostatin-A (AST-A), Allatostatin-B (AST-B), and Allatostatin-C (AST-C).[2] This guide focuses on the AST-A family, characterized by a conserved C-terminal amino acid motif, Y/FXFGL-amide.[3][4]

Within this family, specific peptides are numbered based on their order of discovery or gene location. Allatostatin-4 (AST-4) from the cockroach Diploptera punctata, with the sequence Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-amide, is a well-studied member of this family.[5] AST-A peptides, including AST-4, are pleiotropic; their functions include the potent inhibition of Juvenile Hormone (JH) synthesis, modulation of gut motility, and regulation of feeding behavior, metabolism, and sleep. This wide range of functions makes the allatostatin signaling system a compelling target for the development of novel insecticides.

Allatostatin Receptors: Gateways to Cellular Response

Allatostatin-A peptides exert their effects by binding to specific G protein-coupled receptors (GPCRs), known as Allatostatin-A receptors (AstA-R). These receptors belong to the rhodopsin-like, class A family of GPCRs. The first AstA receptors were deorphanized in Drosophila melanogaster and were found to share significant sequence homology with the mammalian somatostatin, galanin, and opioid receptor families. In Drosophila, two such receptors have been identified: DAR-1 (or AstA-R1) and DAR-2 (or AstA-R2). The identification of these receptors has been pivotal in elucidating the molecular mechanisms underlying allatostatin function.

The this compound Signaling Pathway

The binding of this compound (or other AST-A peptides) to its cognate receptor initiates a cascade of intracellular events. AstA receptors are primarily coupled to the Gαi/o class of heterotrimeric G proteins.

The canonical signaling pathway proceeds as follows:

  • Ligand Binding: AST-4 binds to the extracellular domain of the AstA receptor, inducing a conformational change.

  • G Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαi/o subunit.

  • Effector Modulation: The GTP-bound Gαi/o subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

  • Downstream Effects: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA) and subsequent changes in the phosphorylation state and activity of target proteins, culminating in a physiological response (e.g., inhibition of JH synthesis).

  • Gβγ-mediated Signaling: The dissociated Gβγ dimer can also activate other effectors, such as G protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.

Additionally, AstA receptor activation has been shown to modulate intracellular calcium (Ca²⁺) levels, suggesting potential coupling to other G protein subtypes or indirect effects on calcium channels.

Allatostatin_Signaling_Pathway AstA_R Allatostatin-A Receptor (AstA-R) G_protein Gi/o Protein (α, β, γ) AstA_R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC αi/o inhibits GIRK GIRK Channel G_protein->GIRK βγ activates cAMP cAMP AC->cAMP Converts K_ion_out GIRK->K_ion_out AST4 This compound (AST-4) AST4->AstA_R ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response PKA->Response Phosphorylates Targets K_ion_in Receptor_Deorphanization_Workflow start Identify Orphan GPCR (e.g., via homology search) clone Clone Receptor cDNA start->clone express Heterologous Expression (e.g., CHO, HEK293T, Oocytes) clone->express screen Screen with Ligand Library (e.g., tissue extracts, synthetic peptides) express->screen assay Functional Readout (e.g., Ca²⁺, cAMP, GIRK current) screen->assay hit Identify 'Hit' Ligand(s) assay->hit validate Pharmacological Validation (Dose-response, EC₅₀/IC₅₀ determination) hit->validate end Cognate Receptor-Ligand Pair Identified validate->end

References

The Evolutionary Trajectory and Conservation of Allatostatin-A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Allatostatin-A (AST-A), a pleiotropic neuropeptide family critical to insect physiology, presents a compelling target for novel insecticide development and a fascinating subject for evolutionary biology. Initially identified for its role in inhibiting Juvenile Hormone (JH) biosynthesis, the functions of AST-A extend to the regulation of feeding behavior, gut motility, and even sleep. This technical guide provides an in-depth analysis of the evolutionary history and conservation of the AST-A signaling system across diverse insect species. It summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological pathways to equip researchers with the foundational knowledge required for advanced study and application in this field.

Introduction: The Allatostatin-A System

The Allatostatin-A family, often referred to by its characteristic C-terminal motif Y/FXFGL-amide, is a group of neuropeptides encoded by a single gene that gives rise to multiple active peptides through post-translational processing.[1][2][3] One of the earliest identified peptides in this family from the cockroach Diploptera punctata is Allatostatin 4 (AST-4), with the sequence Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-amide. The pleiotropic nature of AST-A, influencing reproduction, metabolism, and behavior, underscores its significance as a key regulator in insect life cycles.[1][4] This guide will explore the evolutionary relationships, functional conservation, and the underlying molecular mechanisms of the AST-A signaling pathway.

Evolutionary History and Phylogeny

The AST-A signaling system is ancient, with clear evolutionary links to the vertebrate kisspeptin and galanin systems, suggesting a shared ancestry prior to the protostome-deuterostome divergence. Phylogenetic analyses reveal that the AST-A receptor (AST-AR) and the vertebrate kisspeptin receptor (KISSR) likely arose from a common ancestral gene after the divergence of the galanin receptor (GALR) line. Within the insect lineage, the AST-A system has undergone significant evolution, characterized by both conservation and lineage-specific diversification.

For instance, while most insect orders possess a single AST-AR gene, a gene duplication event in the Dipteran lineage has resulted in two distinct receptors (AstA-R1 and AstA-R2) in species like Drosophila melanogaster and various mosquitoes. Conversely, the AST-A gene and its receptor appear to have been lost entirely in beetles (Coleoptera).

The AST-A precursor gene structure shows remarkable conservation in the organization of encoded peptides, which are typically separated by acidic spacer regions and flanked by dibasic cleavage sites. However, the number of peptides encoded by the precursor gene varies significantly across species, from as many as 13-14 in cockroaches to four in Drosophila. This variation in peptide number suggests a dynamic evolutionary history of internal gene duplications and losses.

Below is a representative phylogenetic tree illustrating the evolutionary relationships of AST-A receptors across several major insect orders.

Allatostatin_A_Receptor_Phylogeny cluster_diptera Diptera cluster_lepidoptera Lepidoptera cluster_hymenoptera Hymenoptera cluster_blattodea Blattodea Drosophila_melanogaster_R1 D. melanogaster R1 Drosophila_melanogaster_R2 D. melanogaster R2 Aedes_aegypti_R1 A. aegypti R1 Aedes_aegypti_R2 A. aegypti R2 Bombyx_mori_R B. mori R Apis_mellifera_R A. mellifera R Diploptera_punctata_R D. punctata R root->node1 node1->node2 node1->node3 node2->Bombyx_mori_R node2->node4 node3->Apis_mellifera_R node3->Diploptera_punctata_R node4->node5 node4->node6 node5->Drosophila_melanogaster_R1 node5->Aedes_aegypti_R1 node6->Drosophila_melanogaster_R2 node6->Aedes_aegypti_R2

Phylogenetic tree of AST-A receptors.

Conservation and Function of Allatostatin-A Peptides and Receptors

Peptide and Precursor Conservation

The defining feature of the AST-A peptide family is the highly conserved C-terminal pentapeptide motif: Tyr/Phe-Xaa-Phe-Gly-Leu-NH2, where Xaa is a variable amino acid. This C-terminal core is essential for biological activity. While the N-terminal "address" portion of the peptides is more variable, even this region shows conservation for specific peptides across different species. The precursor protein that houses these peptides is characterized by a signal peptide at the N-terminus, followed by the peptide sequences which are typically flanked by dibasic cleavage sites (e.g., KR, RR) recognized by processing enzymes.

Table 1: Representative Allatostatin-A Peptides Across Insect Orders

Insect OrderSpeciesPeptide NameSequenceUniProt/GenBank ID
Blattodea Diploptera punctataAST-4DRLYSFGL-NH₂P35560
Periplaneta americanaPea-AST-5GGPYSFGL-NH₂P80371
Diptera Drosophila melanogasterDrostatin-3SRPYSFGL-NH₂Q9VC44
Aedes aegyptiAedae-AST-A2VRPYSFGL-NH₂Q172F4
Lepidoptera Helicoverpa armigeraHelico-AST-3SRPYSFGL-NH₂P81615
Hymenoptera Apis melliferaApime-AST-AGSLYSFGL-NH₂XP_006560262.1
Receptor Conservation and Signaling

AST-A receptors are Class A G-protein coupled receptors (GPCRs) that share structural hallmarks with vertebrate galanin and somatostatin receptors. Conserved features include the seven transmembrane domains, a short N-terminus, a DRY/F motif near the second intracellular loop, and a NSxxNPxxY motif in the seventh transmembrane domain, all of which are critical for receptor structure and function.

Upon ligand binding, AST-ARs primarily signal through the Gαq protein pathway, leading to the activation of phospholipase C, which in turn catalyzes the production of inositol trisphosphate (IP₃). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, resulting in a measurable increase in cytosolic Ca²⁺ concentration. In some systems, coupling to Gαi/o or Gαs, leading to modulation of cyclic AMP (cAMP) levels, has also been observed, suggesting that the signaling output can be context- or species-dependent.

ASTA_Signaling_Pathway ASTA Allatostatin-A Peptide ASTAR Allatostatin-A Receptor (GPCR) ASTA->ASTAR:f0 Binding G_protein G-Protein (Gαq) ASTAR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_channel IP₃ Receptor IP3->Ca_channel Binding ER Endoplasmic Reticulum Ca_ion Ca²⁺ Ca_channel->Ca_ion Opens Response Physiological Responses (e.g., Muscle Inhibition, JH Synthesis Inhibition) Ca_ion->Response Signal Transduction FISH_Workflow Dissect 1. Dissect Tissue (e.g., Brain, Gut) Fix 2. Fix Tissue (e.g., 4% Paraformaldehyde) Dissect->Fix Permeabilize 3. Permeabilize (e.g., Proteinase K) Fix->Permeabilize Hybridize 4. Hybridize (Fluorescently-labeled probe) Permeabilize->Hybridize Wash 5. Wash (Remove unbound probe) Hybridize->Wash Mount 6. Mount and Image (Confocal Microscopy) Wash->Mount Calcium_Imaging_Workflow Transfect 1. Transfect Cells (e.g., HEK293, with AST-AR) Load 2. Load Cells (Calcium-sensitive dye, e.g., Fluo-4 AM) Transfect->Load Establish 3. Establish Baseline (Measure fluorescence) Load->Establish Apply 4. Apply Ligand (AST-A peptide) Establish->Apply Record 5. Record Fluorescence Change (Plate reader or microscope) Apply->Record Analyze 6. Analyze Data (Generate dose-response curve) Record->Analyze CRISPR_Workflow sgRNA 1. Design & Synthesize sgRNA (Targeting AST-A or AST-AR gene) Prepare 2. Prepare Injection Mix (Cas9 protein/mRNA + sgRNA) sgRNA->Prepare Inject 3. Microinject Embryos (Early-stage, pre-blastoderm) Prepare->Inject Rear 4. Rear and Cross G₀ Flies Inject->Rear Screen 5. Screen F₁ Generation (For heritable mutations) Rear->Screen Establish 6. Establish Mutant Line Screen->Establish

References

An In-depth Technical Guide to the Mechanism of Action of Allatostatin IV on Insect Corpora Allata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allatostatin IV (AST4), a member of the FGLamide family of neuropeptides, is a potent inhibitor of juvenile hormone (JH) biosynthesis in the corpora allata (CA) of many insect species, most notably the cockroach Diploptera punctata. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of AST4 on the CA. It details the signaling cascade initiated by AST4 binding to its G-protein coupled receptor, leading to the suppression of JH synthesis. This document includes a compilation of quantitative data on AST4's inhibitory effects, detailed protocols for key experimental assays, and visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding and further research in this area.

Introduction

The regulation of juvenile hormone (JH) synthesis is critical for controlling insect development, reproduction, and behavior. The corpora allata (CA), a pair of endocrine glands located behind the brain, are the primary sites of JH production. Allatostatins are a diverse family of neuropeptides that play a crucial inhibitory role in this process. This compound (AST4), with the amino acid sequence Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, has been identified as a key player in the negative regulation of JH biosynthesis.[1][2] Understanding the precise mechanism of action of AST4 is paramount for the development of novel, targeted insect pest management strategies. This guide will delve into the current knowledge of AST4's interaction with the CA at the molecular and cellular levels.

The this compound Signaling Pathway

The inhibitory effect of this compound on juvenile hormone synthesis is initiated by its binding to a specific receptor on the surface of corpora allata cells. The current evidence strongly suggests that the allatostatin receptor is a G-protein coupled receptor (GPCR).[3] While the complete signaling cascade is still under investigation, a proposed pathway involves the following key steps:

  • Receptor Binding: AST4 binds to its cognate GPCR on the CA cell membrane. Photoaffinity labeling studies in Diploptera punctata have identified specific allatostatin-binding proteins in the CA, with molecular weights of approximately 59 and 39 kDa, which are likely components of the receptor complex.[4]

  • G-Protein Activation: Upon ligand binding, the GPCR undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein. The specific G-protein subtype (e.g., Gi, Go, Gq) involved in the AST4 pathway in the CA of D. punctata is yet to be definitively identified.

  • Second Messenger Modulation: The activated G-protein, in turn, modulates the activity of downstream effector enzymes, leading to changes in the concentration of intracellular second messengers. While direct evidence for AST4's effect on cyclic AMP (cAMP) or inositol trisphosphate (IP3) in D. punctata CA is limited, studies on other insect neuropeptide signaling pathways suggest these are likely candidates.

  • Ion Channel Regulation: A critical aspect of allatostatin signaling appears to be the modulation of ion channel activity. Changes in intracellular calcium levels ([Ca2+]i) have been implicated in the regulation of JH synthesis.[5] It is hypothesized that AST4 binding may lead to a decrease in intracellular calcium, potentially through the inhibition of calcium influx or the release of calcium from intracellular stores. Furthermore, the involvement of potassium channels is plausible, as their modulation can lead to hyperpolarization of the cell membrane, which in turn can affect voltage-gated calcium channels and overall cellular activity.

  • Inhibition of JH Biosynthesis: The culmination of the signaling cascade is the inhibition of one or more key enzymatic steps in the JH biosynthetic pathway. The precise molecular targets within the pathway that are affected by the AST4-mediated signal remain an active area of research.

Signaling Pathway Diagram

Allatostatin_IV_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AST4 This compound AST-R Allatostatin Receptor (GPCR) AST4->AST-R Binding G-Protein G-Protein AST-R->G-Protein Activation Ion_Channel Ion Channel (e.g., Ca2+, K+) G-Protein->Ion_Channel Modulation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G-Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Ion_Channel->Second_Messenger Flux Effector->Second_Messenger Production/ Inhibition JH_Biosynthesis Juvenile Hormone Biosynthesis Pathway Second_Messenger->JH_Biosynthesis Inhibition Inhibition JH_Biosynthesis->Inhibition

Caption: Proposed signaling pathway for this compound in corpora allata cells.

Quantitative Data on this compound Activity

The inhibitory effect of this compound on juvenile hormone synthesis is dose-dependent. The following table summarizes the available quantitative data from studies on Diploptera punctata.

ParameterValueSpeciesExperimental ConditionReference
Effective Concentration for >40% Inhibition 10-8 MDiploptera punctataIn vitro bioassay, corpora allata from virgin females
IC50 (estimated) ~0.35 nM and ~3 nMDiploptera punctataIn vitro assay on partially sensitive CA (for a related allatostatin, suggesting multiple receptor types)

Note: IC50 values can vary depending on the physiological state of the insect and the specific experimental conditions. The biphasic dose-response curve observed for a related allatostatin suggests the presence of at least two receptor populations with different affinities in the corpora allata of D. punctata.

Detailed Experimental Protocols

Radiochemical Assay (RCA) for Juvenile Hormone Biosynthesis

This in vitro assay is the gold standard for quantifying the rate of JH synthesis by the corpora allata and for assessing the inhibitory effects of compounds like AST4.

Objective: To measure the rate of radiolabeled JH III synthesis from a radiolabeled precursor, L-[methyl-3H]methionine.

Materials:

  • Insect Ringer's solution

  • TC-199 medium (or equivalent insect cell culture medium)

  • L-[methyl-3H]methionine

  • This compound (and other test compounds)

  • Isooctane (or hexane)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Dissecting microscope and tools

Procedure:

  • Dissection: Dissect the corpora allata from the head capsule of the insect under cold insect Ringer's solution.

  • Pre-incubation: Transfer the isolated corpora allata to a vial containing TC-199 medium and pre-incubate for a short period (e.g., 30 minutes) to allow the glands to equilibrate.

  • Incubation with AST4: Replace the medium with fresh TC-199 containing the desired concentration of this compound or a vehicle control. Incubate for a defined period (e.g., 1-2 hours).

  • Radiolabeling: Add L-[methyl-3H]methionine to the incubation medium and continue the incubation for a further period (e.g., 2-3 hours).

  • Extraction: Terminate the reaction by adding a volume of isooctane to the incubation vial. Vortex vigorously to extract the newly synthesized radiolabeled JH III into the organic phase.

  • Quantification: Transfer a known volume of the isooctane phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of JH III synthesized. Compare the radioactivity in the AST4-treated samples to the control samples to determine the percentage inhibition of JH synthesis.

Experimental Workflow Diagram

RCA_Workflow Start Start Dissection Dissect Corpora Allata Start->Dissection Preincubation Pre-incubate in Medium Dissection->Preincubation Treatment Incubate with this compound (or vehicle control) Preincubation->Treatment Radiolabeling Add L-[methyl-3H]methionine and Incubate Treatment->Radiolabeling Extraction Extract with Isooctane Radiolabeling->Extraction Quantification Liquid Scintillation Counting Extraction->Quantification Analysis Calculate % Inhibition Quantification->Analysis End End Analysis->End

Caption: Workflow for the Radiochemical Assay of Juvenile Hormone Synthesis.

Intracellular Calcium Imaging using Fura-2 AM

This technique allows for the real-time measurement of changes in intracellular calcium concentration in response to stimuli like AST4.

Objective: To visualize and quantify changes in [Ca2+]i in corpora allata cells upon application of this compound.

Materials:

  • Isolated corpora allata or dissociated CA cells

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Fluorescence microscope equipped with a ratiometric imaging system (excitation wavelengths of 340 nm and 380 nm, emission at ~510 nm)

  • Perfusion system

  • This compound solution

Procedure:

  • Cell Preparation: Dissect corpora allata and either use them as whole-mount preparations or dissociate them into single cells and plate them on glass coverslips.

  • Dye Loading: Incubate the cells with Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 in HBS for 30-60 minutes at room temperature in the dark. The AM ester allows the dye to cross the cell membrane.

  • De-esterification: Wash the cells with fresh HBS and incubate for a further 30 minutes to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cells.

  • Imaging Setup: Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope. Continuously perfuse the cells with HBS.

  • Baseline Measurement: Record the baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

  • Stimulation: Apply this compound to the cells via the perfusion system at the desired concentration.

  • Data Acquisition: Continue to record the F340/F380 ratio to monitor changes in [Ca2+]i over time.

  • Data Analysis: Analyze the change in the fluorescence ratio to determine the effect of AST4 on intracellular calcium levels. The ratio values can be converted to absolute calcium concentrations using appropriate calibration methods.

Conclusion and Future Directions

This compound is a key neuropeptide inhibitor of juvenile hormone synthesis in Diploptera punctata and other insects. Its mechanism of action is initiated by binding to a G-protein coupled receptor on the corpora allata, which triggers an intracellular signaling cascade that ultimately leads to the suppression of JH production. While the involvement of calcium signaling is indicated, the precise downstream effectors and the full complement of second messengers involved in the AST4 pathway are yet to be fully elucidated.

Future research should focus on:

  • The definitive identification and characterization of the this compound receptor in Diploptera punctata.

  • Elucidation of the specific G-protein subtypes and second messenger systems (cAMP, IP3) that are coupled to the AST4 receptor.

  • Identification of the specific ion channels modulated by the AST4 signaling cascade.

  • Pinpointing the precise enzymatic step(s) in the juvenile hormone biosynthetic pathway that are inhibited by AST4 action.

A thorough understanding of these molecular details will not only advance our fundamental knowledge of insect endocrinology but also provide a solid foundation for the rational design of novel and specific insect control agents.

References

A Deep Dive into the Life Cycle of Allatostatin IV: From Synthesis to Breakdown in Insects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Allatostatins are a diverse family of neuropeptides that play crucial roles in regulating various physiological processes in insects, most notably the inhibition of juvenile hormone biosynthesis. Among these, Allatostatin IV (AST-IV), an octapeptide with the sequence Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂, has garnered significant attention for its potent biological activity. Understanding the intricate molecular machinery governing its biosynthesis and degradation is paramount for the development of novel insect control agents and for advancing our fundamental knowledge of insect endocrinology. This technical guide provides a comprehensive overview of the biosynthesis and degradation of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Biosynthesis of this compound

The journey of this compound begins with the transcription and translation of the allatostatin gene, which encodes a large precursor protein. In the cockroach Diploptera punctata, this precursor is a 41.5-kDa polypeptide containing 13 distinct allatostatin-type peptides, including the sequence for this compound[1][2]. The UniProt accession number for this precursor protein is P12764[1]. The biosynthesis of the mature, active this compound peptide from this precursor involves a series of post-translational modifications orchestrated by specific enzymes within the neurosecretory cells.

Signaling Pathway for this compound Biosynthesis

The synthesis of this compound follows the general pathway for neuropeptide production in insects. This multi-step process is initiated in the endoplasmic reticulum and continues through the Golgi apparatus and into secretory granules.

Allatostatin_IV_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Granule Secretory Granule Prepro_AST Prepro-Allatostatin (UniProt: P12764) Pro_AST Pro-Allatostatin Prepro_AST->Pro_AST Signal Peptidase AST_Gly This compound-Gly Pro_AST->AST_Gly Proprotein Convertases (e.g., Furin, PC1/3, PC2) AST_IV Mature this compound (Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂) AST_Gly->AST_IV Peptidylglycine α-amidating Monooxygenase (PAM) Allatostatin_IV_Degradation cluster_Hemolymph Hemolymph / Gut Lumen AST_IV Active this compound Fragments Inactive Peptide Fragments AST_IV->Fragments Cleavage Proteases Endopeptidases (e.g., Serine Proteases) & Exopeptidases (e.g., Aminopeptidases) Proteases->AST_IV Degradation_Assay_Workflow Start Start Sample_Prep Prepare Hemolymph or Gut Extract Start->Sample_Prep Incubation Incubate Extract with Synthetic this compound Sample_Prep->Incubation Time_Points Collect Samples at Different Time Points Incubation->Time_Points Analysis Analyze Samples by HPLC-MS/MS Time_Points->Analysis Data_Processing Identify Degradation Products and Determine Half-life Analysis->Data_Processing End End Data_Processing->End

References

Allatostatin IV gene expression and regulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Allatostatin C: Gene Expression, Regulation, and Signaling

Introduction

Allatostatins (ASTs) are a diverse family of neuropeptides found in insects and other arthropods that play crucial roles as inhibitory regulators of various physiological processes.[1] They are primarily known for their function in inhibiting the synthesis of juvenile hormone (JH), a key hormone controlling development, metamorphosis, and reproduction.[2][3] Based on conserved structural motifs, allatostatins are categorized into three main types: A, B, and C.[3]

This guide focuses specifically on Allatostatin C (AST-C) , a peptide family characterized by a conserved C-terminal pentapeptide motif, P-I-S-C-F, and a disulfide bridge formed between two cysteine residues.[4] AST-C and its receptors are considered orthologs of the vertebrate somatostatin (SST) system, sharing remarkable structural and functional similarities, suggesting an ancient evolutionary origin for this signaling pathway. AST-C is involved in a wide array of functions beyond JH regulation, including the control of circadian rhythms, metabolic homeostasis, gut motility, and immune responses.

This document provides a comprehensive overview of the AST-C system, detailing its gene expression, regulation, and the signaling pathways it governs. It is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this pleiotropic neuropeptide system and its potential as a target for novel insecticides or therapeutic agents.

Allatostatin C Gene, Peptide, and Receptor

Gene and Peptide Structure

The Allatostatin C gene encodes a precursor protein, or prepropeptide, which undergoes post-translational processing to generate the mature, biologically active peptide. This process involves the cleavage of a signal peptide and subsequent proteolytic cleavage at specific sites, often pairs of basic amino acids (lysine and arginine), to release the final AST-C peptide. The mature AST-C peptide is highly conserved across many insect species. For instance, the AST-C peptides from the hawkmoth Manduca sexta and the fruit fly Drosophila melanogaster differ by only a single amino acid. A defining feature of AST-C is the intramolecular disulfide bridge, which is crucial for its biological activity.

Allatostatin C Receptors

AST-C exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells. In Drosophila melanogaster, two such receptors have been identified: Allatostatin C Receptor 1 (AstC-R1, also known as star1) and Allatostatin C Receptor 2 (AstC-R2, also known as AICR2). These receptors are orthologous to mammalian somatostatin receptors (sstr1-5). Activation of AST-C receptors typically initiates an intracellular signaling cascade through a Gαi/o subunit, which leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Gene Expression and Regulation

The expression of the AST-C gene and its receptors is precisely controlled, varying across different tissues, developmental stages, and physiological conditions.

Tissue-Specific Expression

AST-C is predominantly expressed in the central nervous system (CNS) and in enteroendocrine cells of the midgut. Its receptors are found on various target tissues, reflecting the peptide's diverse functions.

  • Central Nervous System : In Drosophila, AST-C is produced by a specific subset of circadian pacemaker neurons in the brain, known as the posterior Dorsal Neuron 1 (DN1p) group. In the mosquito Aedes aegypti, the highest expression of AST-C mRNA is found in the abdominal ganglia and the brain.

  • Corpora Allata (CA) : The corpora allata, the glands that produce juvenile hormone, express AST-C receptors, making them a direct target for AST-C's inhibitory action on JH synthesis.

  • Gut : Enteroendocrine cells in the midgut produce and secrete AST-C in response to nutrient stress, where it acts as a hormone to regulate metabolic homeostasis.

  • Other Tissues : AST-C receptor transcripts have also been detected in Malpighian tubules and the testes of male mosquitoes, indicating broader physiological roles.

Regulation of Gene Expression

AST-C expression is regulated by both internal and external cues:

  • Circadian Clock : In the DN1p neurons of Drosophila, AST-C expression oscillates, indicating regulation by the molecular circadian clock. This rhythmic expression is fundamental to generating the circadian rhythm of oogenesis.

  • Nutrient Stress : In the Drosophila gut, AST-C secretion is induced by starvation. This response is mediated by the Target of Rapamycin (TOR) signaling pathway, a key sensor of cellular nutrient status.

  • Developmental Stage : The expression of AST-C and its downstream targets can vary significantly across different life stages (larva, pupa, adult), as shown in the beetle Dendroctonus armandi.

Quantitative Expression Data

The following tables summarize quantitative data on the expression of Allatostatin C (AST-C) and related genes from various studies.

Table 1: Relative mRNA Expression of DaAST in Different Tissues of Dendroctonus armandi

Developmental StageTissueRelative Expression Level (Mean ± SE)Significance (p-value)
PupaHeadHighp = 0.003
Adult (Female)Anterior MidgutHighestp = 0.001
Adult (Male)Anterior MidgutHighestp < 0.0001
Data derived from quantitative RT-PCR analysis in Dendroctonus armandi. Expression levels are compared between different tissues within the same developmental stage.

Table 2: Relative mRNA Expression of DaJHAMT (JH Biosynthesis Gene) in Dendroctonus armandi

Developmental StageTissueRelative Expression Level (Mean ± SE)Significance (p-value)
LarvaGutHighestp = 0.042
PupaGutHighestp = 0.001
LarvaHeadHigh-
PupaHeadHigh-
Data derived from quantitative RT-PCR analysis in Dendroctonus armandi. JHAMT is involved in the final step of JH biosynthesis and its expression can be indirectly regulated by AST-C signaling.

Table 3: Tissue Distribution of Allatostatin C Receptor mRNA in Aedes aegypti

ReceptorTissueRelative Expression Level
AeAS-CrAMalpighian TubulesRelatively Low
AeAS-CrBMalpighian TubulesHighest Detected
BothThoracic GangliaDifferent Levels
BothAbdominal GangliaDifferent Levels
BothCorpora AllataDifferent Levels
BothTestes (Male)Different Levels
This table provides a qualitative summary of the differential expression of two AST-C receptor paralogs in the mosquito Aedes aegypti, highlighting tissue-specific distribution.

Signaling Pathways and Physiological Functions

AST-C signaling regulates a network of physiological processes critical for an organism's life cycle and adaptation.

Intracellular Signaling Pathway

Upon binding of AST-C to its receptor, a conformational change activates the associated heterotrimeric G-protein. The Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a reduction in the concentration of the second messenger cAMP. This pathway is a common mechanism for inhibitory neuropeptides.

ASTC_Signaling cluster_membrane Cell Membrane extracellular Extracellular Space membrane intracellular Intracellular Space ASTC Allatostatin C Receptor AST-C Receptor (GPCR) ASTC->Receptor Binds G_protein Gαi/o-βγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Catalyzed by AC Response Inhibition of Downstream Effectors (e.g., PKA) cAMP->Response Reduced Activation

AST-C receptor intracellular signaling pathway.
Regulation of Juvenile Hormone and Reproduction

A primary function of AST-C is the inhibition of juvenile hormone (JH) biosynthesis in the corpora allata (CA). In Drosophila, AST-C produced by clock neurons (AstC-DN1p) sends inhibitory signals to brain insulin-producing cells (IPCs). Since insulin/insulin-like signaling (IIS) promotes JH production, the inhibition of IPCs by AST-C leads to reduced JH levels. Lower JH levels, in turn, suppress vitellogenesis (yolk protein production), thereby regulating the timing and rate of oogenesis (egg development). This pathway links the central circadian clock directly to reproductive rhythms.

JH_Regulation Clock_Neurons Circadian Clock Neurons (AstC-DN1p) ASTC Allatostatin C (AST-C) Clock_Neurons->ASTC Releases IPCs Insulin-Producing Cells (IPCs) ASTC->IPCs Inhibits IIS Insulin/Insulin-like Signaling (IIS) IPCs->IIS Promotes CA Corpora Allata (CA) IIS->CA Stimulates JH Juvenile Hormone (JH) CA->JH Produces Oogenesis Oogenesis & Vitellogenesis JH->Oogenesis Promotes

AST-C pathway regulating reproduction.
Regulation of Metabolic Homeostasis

The gut plays a vital role in sensing nutrient availability and coordinating systemic energy balance. In Drosophila, enteroendocrine cells in the gut secrete AST-C in response to nutrient stress or starvation. This gut-derived AST-C acts on the adipokinetic hormone (AKH)-producing cells in the corpora cardiaca. AKH is the insect equivalent of glucagon. AST-C stimulates the secretion of AKH, which then mobilizes stored lipids and sugars from the fat body to maintain energy homeostasis during fasting. Loss of this signaling pathway impairs energy mobilization and leads to hypoglycemia.

Metabolic_Regulation Nutrient_Stress Nutrient Stress (Starvation) Gut_EECs Gut Enteroendocrine Cells (EECs) Nutrient_Stress->Gut_EECs Sensed by ASTC Allatostatin C (AST-C) Gut_EECs->ASTC Secretes AKH_Cells Adipokinetic Hormone (AKH) Producing Cells ASTC->AKH_Cells Stimulates Food_Intake Food Intake ASTC->Food_Intake Coordinates AKH AKH Secretion AKH_Cells->AKH Fat_Body Fat Body AKH->Fat_Body Acts on Energy Mobilization of Lipids & Sugars Fat_Body->Energy

AST-C regulation of metabolic homeostasis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study AST-C gene expression and function.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol describes the measurement of AST-C and AST-C receptor mRNA levels relative to an endogenous control gene.

qPCR_Workflow start Start: Tissue Dissection rna_extraction 1. Total RNA Extraction (e.g., Trizol method) start->rna_extraction rna_qc 2. RNA Quality/Quantity Check (Spectrophotometer, A260/280) rna_extraction->rna_qc cdna_synthesis 3. cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis qpcr_setup 4. qPCR Reaction Setup (cDNA, Primers, Master Mix) cdna_synthesis->qpcr_setup qpcr_run 5. qPCR Amplification & Data Collection qpcr_setup->qpcr_run analysis 6. Data Analysis (e.g., 2-ΔΔCt Method) qpcr_run->analysis end End: Relative Gene Expression Levels analysis->end

Workflow for qPCR gene expression analysis.
  • Materials:

    • Dissected tissues (e.g., brain, gut, corpora allata)

    • RNA extraction kit or TRIzol reagent

    • DNase I, RNase-free

    • Reverse transcription kit (e.g., PrimeScript)

    • qPCR master mix (e.g., SYBR Green or TaqMan)

    • Specific primers for AST-C, AST-C receptor, and an endogenous control gene (e.g., β-actin, GAPDH)

    • qPCR instrument

    • Nuclease-free water and tubes

  • Procedure:

    • RNA Extraction: Homogenize dissected tissues in lysis buffer or TRIzol. Follow the manufacturer's protocol to extract total RNA.

    • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA (gDNA).

    • RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8-2.0 is considered pure.

    • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions. Include a no-reverse transcriptase (no-RT) control to check for gDNA contamination.

    • qPCR Reaction: Prepare the qPCR reaction mix in a total volume of 20 µL, containing 10 µL of 2x master mix, 0.5 µM of each forward and reverse primer, 1-100 ng of cDNA template, and nuclease-free water. Prepare a no-template control (NTC) for each primer set.

    • Thermal Cycling: Perform the qPCR on a thermal cycler with a typical program: initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 30 s) and annealing/extension (e.g., 60°C for 30 s). A melt curve analysis should be performed for SYBR Green assays to verify product specificity.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each sample.

    • Normalize the Ct value of the target gene to the Ct value of the endogenous control gene (ΔCt = Ct_target - Ct_control).

    • Calculate the relative expression using the 2-ΔΔCt method, comparing treated/different tissue samples to a control sample.

Whole-Mount In Situ Hybridization (ISH) for mRNA Localization

This protocol is used to visualize the spatial expression pattern of AST-C mRNA within intact tissues or embryos.

ISH_Workflow start Start: Tissue/Embryo Fixation (e.g., 4% PFA) permeabilization 1. Permeabilization (Methanol, Proteinase K) start->permeabilization prehybridization 2. Prehybridization (Blocking nonspecific binding) permeabilization->prehybridization hybridization 3. Hybridization (Incubate with labeled probe) prehybridization->hybridization washes 4. Stringency Washes (Remove unbound probe) hybridization->washes antibody_incubation 5. Antibody Incubation (Anti-Dig-AP) washes->antibody_incubation detection 6. Signal Detection (Chromogenic substrate, e.g., NBT/BCIP) antibody_incubation->detection imaging 7. Imaging (Microscopy) detection->imaging end End: mRNA Localization Pattern imaging->end

Workflow for whole-mount in situ hybridization.
  • Materials:

    • Fixed tissues or embryos (e.g., 4% paraformaldehyde in PBS)

    • Methanol series, PBST (PBS + Tween-20)

    • Proteinase K

    • Hybridization buffer (containing formamide)

    • Digoxigenin (DIG)-labeled antisense RNA probe for AST-C

    • Blocking solution (e.g., lamb serum in TBST)

    • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

    • NBT/BCIP or other chromogenic substrate

    • Microscope

  • Procedure:

    • Probe Synthesis: Generate a DIG-labeled antisense RNA probe from a linearized plasmid containing the AST-C cDNA using in vitro transcription.

    • Sample Preparation: Fix samples (e.g., insect brains) overnight at 4°C in 4% paraformaldehyde. Dehydrate through a methanol series and store at -20°C.

    • Rehydration and Permeabilization: Rehydrate samples through a descending methanol series into PBST. Digest with Proteinase K (10 µg/ml) to improve probe penetration. The digestion time is critical and must be optimized for the specific tissue and developmental stage. Post-fix briefly in 4% paraformaldehyde.

    • Hybridization: Pre-hybridize the samples in hybridization buffer for several hours at 65°C. Then, replace with fresh hybridization buffer containing the DIG-labeled probe (e.g., 1/1000 dilution) and incubate overnight at 65°C in a humidified chamber.

    • Washes: Perform a series of high-stringency washes at 65°C to remove non-specifically bound probe.

    • Immunodetection: Block the samples for at least 1 hour in blocking solution. Incubate overnight at 4°C with an anti-DIG-AP antibody (e.g., 1:5000 dilution).

    • Signal Development: Wash extensively in buffer (e.g., MABT or TBST) to remove unbound antibody. Equilibrate in detection buffer (e.g., NTMT) and add the chromogenic substrate (NBT/BCIP). Monitor the color reaction in the dark until the desired signal intensity is reached.

    • Imaging: Stop the reaction by washing in PBST. Mount the samples and image using a bright-field microscope.

Functional Receptor Assay (cAMP Measurement)

This protocol measures the ability of AST-C to activate its receptor, typically by quantifying the resulting decrease in intracellular cAMP levels in a cell-based assay.

cAMP_Assay_Workflow start Start: Seed Cells Expressing AST-C Receptor stimulation 1. Stimulate Adenylyl Cyclase (e.g., with Forskolin) start->stimulation treatment 2. Treat with AST-C Ligand (Dose-response) stimulation->treatment lysis 3. Cell Lysis (Release intracellular cAMP) treatment->lysis cAMP_quant 4. Quantify cAMP (e.g., ELISA, FRET, BRET) lysis->cAMP_quant analysis 5. Data Analysis (Generate dose-response curve) cAMP_quant->analysis end End: Determine IC50/EC50 Value analysis->end

Workflow for a functional cAMP receptor assay.
  • Materials:

    • HEK293 or CHO cells stably or transiently expressing the AST-C receptor of interest.

    • Cell culture medium, multi-well plates.

    • Forskolin (an adenylyl cyclase activator).

    • Synthetic AST-C peptide.

    • cAMP assay kit (e.g., competitive ELISA or a FRET/BRET-based biosensor system).

    • Plate reader capable of measuring the assay kit's output (absorbance, fluorescence, or luminescence).

  • Procedure:

    • Cell Culture: Seed the engineered cells into a 96-well plate and allow them to grow to near confluency.

    • Assay Preparation: Wash the cells with assay buffer.

    • Ligand Treatment: Pre-treat the cells with a fixed concentration of forskolin to stimulate a baseline level of cAMP production. Immediately add serial dilutions of the synthetic AST-C peptide to the wells. Include control wells with forskolin only (maximum cAMP) and no treatment (basal cAMP).

    • Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C to allow for receptor activation and modulation of cAMP levels.

    • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit, following the manufacturer's protocol.

  • Data Analysis:

    • Convert the raw output from the plate reader to cAMP concentrations.

    • Normalize the data, setting the forskolin-only wells to 100% and basal wells to 0%.

    • Plot the percent inhibition of cAMP production against the logarithm of the AST-C concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of AST-C that produces 50% of the maximal inhibition).

Conclusion

The Allatostatin C signaling system represents a highly conserved and pleiotropic pathway that is integral to the regulation of reproduction, metabolism, and behavior in arthropods. Its expression is tightly regulated by developmental programs, the central circadian clock, and peripheral nutrient-sensing mechanisms. The functional homology between the insect AST-C system and the vertebrate somatostatin system underscores its fundamental importance in animal physiology.

A detailed understanding of AST-C gene expression, its regulatory networks, and downstream signaling pathways provides a powerful foundation for future research. For professionals in drug development and pest management, the high specificity of the AST-C receptor presents an attractive target for the design of next-generation, species-selective insecticides that could disrupt key life processes in pest insects with minimal off-target effects. Further exploration of this complex neuropeptide system will continue to yield valuable insights into the intricate neuroendocrine control of life.

References

Pleiotropic Functions of Allatostatins in Insects and Crustaceans: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

November 26, 2025

Abstract

Allatostatins (ASTs) are a diverse superfamily of neuropeptides that exert a wide array of physiological effects in arthropods, playing crucial roles in regulating development, reproduction, metabolism, and behavior. This technical guide provides a comprehensive overview of the pleiotropic functions of the three major Allatostatin families—AST-A, AST-B, and AST-C—in both insects and crustaceans. It is intended for researchers, scientists, and drug development professionals interested in the endocrinology and neurobiology of these invertebrates. This document details their inhibitory effects on juvenile hormone and methyl farnesoate synthesis, their modulation of feeding and gut motility, and their roles as neuromodulators. Furthermore, this guide presents a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the known signaling pathways to facilitate a deeper understanding and future research in this field.

Introduction

First identified for their ability to inhibit the synthesis of juvenile hormone (JH) in the corpora allata of the cockroach Diploptera punctata, Allatostatins have since been recognized as a major family of pleiotropic neuropeptides in insects and crustaceans.[1] Three structurally distinct families have been characterized: the AST-A family (FGLamide allatostatins), the AST-B family (W(X6)Wamide or myoinhibitory peptides), and the AST-C family (PISCF-type allatostatins).[2] While their role in regulating JH is a hallmark function in many insect species, their physiological repertoire is far more extensive, encompassing the regulation of digestion, feeding behavior, muscle contractility, and neuronal activity.[3][4] In crustaceans, where JH is absent, ASTs modulate the synthesis of methyl farnesoate (MF), a related sesquiterpenoid hormone, and play significant roles in neuromodulation.[5]

The widespread distribution and functional diversity of Allatostatins make them and their receptors promising targets for the development of novel insecticides and for understanding fundamental aspects of invertebrate physiology. This guide aims to provide a detailed technical resource on the multifaceted roles of these neuropeptides.

Allatostatin Families and Their Functions

Allatostatin-A (AST-A)

The AST-A family is characterized by a conserved C-terminal pentapeptide motif, Y/FXFGLamide. These peptides are widely distributed throughout the central nervous system and the midgut of insects and crustaceans.

Insects: In insects, AST-A is a potent inhibitor of feeding and gut motility. Injection of synthetic AST-A into the cockroach Blattella germanica has been shown to reduce food uptake by 50-60%. In Drosophila melanogaster, activation of AST-A-expressing neurons significantly reduces food intake. This effect is likely mediated, at least in part, by the inhibition of gut peristalsis. Synthetic AST-A has been demonstrated to inhibit spontaneous hindgut and proctolin-induced midgut contractions in various insect species. While originally named for their allatostatic activity, the role of AST-A in inhibiting JH synthesis is primarily restricted to dictyopteran insects like cockroaches.

Crustaceans: In crustaceans, AST-A peptides are well-documented as inhibitory neuromodulators. They play a significant role in modulating the activity of the stomatogastric ganglion (STG), which controls the rhythmic movements of the foregut. AST-A decreases the activity of the pyloric neural circuit and reduces neuromuscular transmission in several pyloric and gastric mill muscles. Additionally, AST-A peptides can influence the cardiac ganglion, decreasing the frequency of the heartbeat.

Allatostatin-B (AST-B)

Also known as myoinhibitory peptides (MIPs), the AST-B family is characterized by a W(X6)Wamide C-terminal motif.

Insects: In many insects, the primary role of AST-B is the inhibition of visceral muscle contractions, hence the name myoinhibitory peptides. They have been shown to inhibit contractions of the hindgut in crickets.

Crustaceans: In crustaceans, AST-B peptides are also potent neuromodulators of the stomatogastric ganglion. In the crab Cancer borealis, AST-B peptides at a concentration of 10⁻⁸ M significantly decrease the frequency of the pyloric rhythm when the initial frequency is below 0.6 Hz. This inhibitory action is state-dependent, being more effective on slower rhythms.

Allatostatin-C (AST-C)

The AST-C family is defined by a conserved C-terminal PISCF motif.

Insects: In lepidopteran insects, such as the tobacco hornworm Manduca sexta, AST-C is a potent inhibitor of JH synthesis. Synthetic M. sexta AST-C has an ED50 of approximately 2 nM for the inhibition of JH synthesis in early fifth stadium larval corpora allata. This inhibitory effect is reversible. The AST-C receptor is highly expressed in the corpora allata of susceptible insect species.

Crustaceans: In crustaceans, the functions of AST-C are still being elucidated. In the mud crab Scylla paramamosain, a C-type AST, ScypaAST-CCC, activates its receptor with an IC50 value of 6.683 nM, leading to the inhibition of forskolin-stimulated cAMP accumulation. This suggests a role in cellular signaling pathways that are inhibitory in nature. While some studies have investigated the role of AST-C in ecdysteroid synthesis, the results have been variable. In S. paramamosain, ScypaAST-C was found to inhibit the biosynthesis of ecdysone in the Y-organ. However, in the crab Carcinus maenas, AST-C peptides had no effect on ecdysteroid synthesis.

Quantitative Data on Allatostatin Functions

The following tables summarize the quantitative data available on the diverse physiological effects of Allatostatins in selected insect and crustacean species.

Table 1: Effects of Allatostatins on Hormone Synthesis

Allatostatin TypeSpeciesHormoneEffectConcentration/DoseReference(s)
AST-CManduca sextaJuvenile Hormone50% Inhibition (ED50)~2 nM
AST-CScylla paramamosainEcdysoneInhibitionNot specified

Table 2: Effects of Allatostatins on Feeding and Gut Motility

Allatostatin TypeSpeciesParameterEffectConcentration/DoseReference(s)
AST-ABlattella germanicaFood Intake50-60% ReductionNot specified
AST-ADiploptera punctataHindgut ContractionInhibitionThreshold: 10⁻⁸ - 10⁻⁷ M
AST-ADrosophila melanogasterAnterior Midgut ContractionStrong Inhibition1 µM
AST-BCancer borealisPyloric Rhythm FrequencySignificant Decrease10⁻⁸ M

Table 3: Neuromodulatory Effects of Allatostatins in Crustaceans

Allatostatin TypeSpeciesTargetEffectConcentration/DoseReference(s)
AST-ACancer borealisCardiac Ganglion Motor NeuronsInhibition of burst frequency and spike numberNot specified
AST-BCancer borealisPyloric RhythmInhibition (state-dependent)10⁻⁸ M
AST-CCancer borealisPyloric RhythmInhibition (state-dependent)10⁻⁶ M

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the functions of Allatostatins.

In Vitro Radiochemical Assay for Juvenile Hormone Biosynthesis

This protocol is adapted from methods used to quantify JH biosynthesis rates from excised corpora allata (CA).

Materials:

  • Dissection buffer (e.g., sterile insect saline)

  • Incubation medium (e.g., TC-199 or similar, supplemented with Ficoll and L-methionine)

  • Radiolabeled precursor: L-[methyl-³H]methionine

  • Allatostatin peptide of interest

  • Organic solvent (e.g., isooctane or hexane)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Dissect the corpora allata from the insect of interest in cold, sterile dissection buffer. Carefully remove any adhering tissues.

  • Transfer individual pairs of glands to separate incubation tubes containing the incubation medium.

  • Prepare serial dilutions of the Allatostatin peptide in the incubation medium.

  • Add the desired concentration of Allatostatin or a vehicle control to the incubation tubes.

  • Pre-incubate the glands for a short period (e.g., 30 minutes) at an appropriate temperature (e.g., 28°C).

  • Add L-[methyl-³H]methionine to each tube to initiate the biosynthesis of radiolabeled JH.

  • Incubate for a defined period (e.g., 3 hours) with gentle shaking.

  • Stop the reaction by adding an organic solvent (e.g., isooctane).

  • Vortex vigorously to extract the newly synthesized radiolabeled JH into the organic phase.

  • Transfer a known volume of the organic phase to a scintillation vial containing scintillation fluid.

  • Quantify the amount of radioactivity using a liquid scintillation counter.

  • Calculate the rate of JH biosynthesis (e.g., in fmol/gland/hour) and determine the inhibitory effect of the Allatostatin.

Ex Vivo Gut Motility Assay

This protocol describes a method to assess the effect of Allatostatins on gut contractions.

Materials:

  • Insect saline

  • Dissection tools

  • Petri dish or organ bath

  • Allatostatin peptide of interest

  • Microscope with a camera or a force transducer setup

  • Image analysis software or data acquisition system

Procedure:

  • Dissect the desired segment of the gut (e.g., hindgut or midgut) from the insect in cold insect saline.

  • Transfer the gut segment to a Petri dish or organ bath containing fresh saline.

  • Allow the gut to equilibrate and establish a regular pattern of spontaneous contractions.

  • Record baseline contractile activity for a defined period using a camera to capture video or a force transducer to measure tension changes.

  • Add the Allatostatin peptide at the desired concentration to the bath.

  • Record the contractile activity in the presence of the peptide.

  • Wash the preparation with fresh saline to observe any reversal of the effect.

  • Analyze the recordings to determine changes in the frequency and amplitude of contractions. For video recordings, this can be done by manual counting or using image analysis software to track gut wall movement. For force transducer recordings, analyze the changes in the recorded waveform.

Immunohistochemistry for Allatostatin Localization

This is a general protocol for localizing Allatostatin peptides or their receptors in insect or crustacean tissues.

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization/blocking solution (e.g., PBS with Triton X-100 and normal goat serum)

  • Primary antibody (specific to the Allatostatin peptide or receptor)

  • Fluorescently-labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence or confocal microscope

Procedure:

  • Dissect the tissue of interest (e.g., brain, ventral nerve cord, gut) in cold PBS.

  • Fix the tissue in 4% paraformaldehyde for a defined period (e.g., 2-4 hours at room temperature or overnight at 4°C).

  • Wash the tissue several times in PBS.

  • Permeabilize and block non-specific antibody binding by incubating the tissue in the permeabilization/blocking solution for at least 1 hour.

  • Incubate the tissue with the primary antibody diluted in the blocking solution, typically overnight at 4°C. Optimal antibody concentration should be determined empirically.

  • Wash the tissue extensively in PBS with Triton X-100.

  • Incubate with the fluorescently-labeled secondary antibody, diluted in the blocking solution, for several hours at room temperature or overnight at 4°C, protected from light.

  • Wash the tissue again extensively in PBS with Triton X-100.

  • Counterstain nuclei with DAPI if desired.

  • Mount the tissue on a microscope slide using an appropriate mounting medium.

  • Image the specimen using a fluorescence or confocal microscope.

Allatostatin Signaling Pathways

Allatostatins exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells. The activation of these receptors initiates intracellular signaling cascades that ultimately lead to a physiological response.

Allatostatin-A Signaling

In Drosophila melanogaster, the AST-A receptor is coupled to the Gi/Go class of G-proteins. Activation of the receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is involved in the regulation of feeding and sleep. In some neuronal contexts, AST-A receptor activation can also lead to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the cell membrane and neuronal inhibition.

Allatostatin_A_Signaling cluster_membrane Cell Membrane ASTA_R AST-A Receptor G_protein Gi/o Protein ASTA_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP K_ion_in K+ GIRK->K_ion_in Physiological_Response Physiological Response (e.g., Inhibition of Feeding, Neuronal Inhibition) GIRK->Physiological_Response Hyperpolarization leads to ASTA Allatostatin-A ASTA->ASTA_R Binds ATP ATP ATP->AC cAMP->Physiological_Response Decreased levels lead to K_ion_out K+ K_ion_out->GIRK Influx Allatostatin_B_Signaling_Workflow cluster_research Research Workflow Receptor_Cloning Receptor Cloning and Expression Ligand_Binding Ligand Binding Assays Receptor_Cloning->Ligand_Binding G_Protein_Assay G-Protein Coupling Assay (e.g., GTPγS) Ligand_Binding->G_Protein_Assay Second_Messenger Second Messenger Measurement (cAMP, Ca2+) G_Protein_Assay->Second_Messenger Functional_Assay Functional Assays (Muscle Contraction, Electrophysiology) Second_Messenger->Functional_Assay Elucidation Elucidation of AST-B Signaling Pathway Functional_Assay->Elucidation Hypothesis Hypothesis: AST-B binds to a GPCR Hypothesis->Receptor_Cloning Allatostatin_C_Signaling cluster_membrane Cell Membrane ASTC_R AST-C Receptor G_protein Gi/o Protein ASTC_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ASTC Allatostatin-C ASTC->ASTC_R Binds ATP ATP ATP->AC Physiological_Response Physiological Response (e.g., Inhibition of JH/MF Synthesis) cAMP->Physiological_Response Decreased levels lead to

References

Methodological & Application

Solid-Phase Synthesis of Allatostatin IV: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive protocol for the solid-phase synthesis of Allatostatin IV, an octapeptide with the sequence Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂. Allatostatins are a family of neuropeptides in insects that play a crucial role in inhibiting the synthesis of juvenile hormone, making them significant targets in pest management research and drug development.[1][2] The following protocol details the Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology, from resin preparation to final peptide cleavage and purification. Additionally, this document outlines the signaling pathway of Allatostatin A and includes quantitative data and visual diagrams to facilitate understanding and reproducibility in a research setting.

Introduction to this compound

This compound is an 8-amino acid neuropeptide first isolated from the cockroach Diploptera punctata.[3] It belongs to the Allatostatin-A family, characterized by a C-terminal FGL-amide motif.[1][4] The primary function of this compound is the potent inhibition of juvenile hormone biosynthesis in insects, a key process for development and reproduction. This inhibitory action is mediated through its interaction with G-protein coupled receptors (GPCRs). The synthesis of this compound is crucial for structure-activity relationship studies and the development of novel insect control agents.

Solid-Phase Synthesis of this compound

The following protocol is based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis strategy.

Materials and Reagents

Table 1: Materials and Reagents for this compound Synthesis

Category Item Supplier Example
Resin Rink Amide AM resin (100-200 mesh)Sigma-Aldrich, Novabiochem
Amino Acids Fmoc-Asp(OtBu)-OHSigma-Aldrich, Bachem
Fmoc-Arg(Pbf)-OHSigma-Aldrich, Bachem
Fmoc-Leu-OHSigma-Aldrich, Bachem
Fmoc-Tyr(tBu)-OHSigma-Aldrich, Bachem
Fmoc-Ser(tBu)-OHSigma-Aldrich, Bachem
Fmoc-Phe-OHSigma-Aldrich, Bachem
Fmoc-Gly-OHSigma-Aldrich, Bachem
Coupling Reagents HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Sigma-Aldrich, Iris Biotech
HOBt (Hydroxybenzotriazole)Sigma-Aldrich, Iris Biotech
Base DIPEA (N,N-Diisopropylethylamine)Sigma-Aldrich, Acros Organics
Deprotection Reagent PiperidineSigma-Aldrich, Fisher Scientific
Solvents DMF (N,N-Dimethylformamide), peptide synthesis gradeFisher Scientific, VWR
DCM (Dichloromethane)Fisher Scientific, VWR
MethanolFisher Scientific, VWR
Diethyl ether, anhydrousSigma-Aldrich, Fisher Scientific
Cleavage Reagents TFA (Trifluoroacetic acid)Sigma-Aldrich, Acros Organics
ThioanisoleSigma-Aldrich, Acros Organics
1,2-Ethanedithiol (EDT)Sigma-Aldrich, Acros Organics
AnisoleSigma-Aldrich, Acros Organics
Water, deionized-
Other Nitrogen gas, inertAirgas, Praxair
Experimental Protocol

This protocol is designed for a 0.1 mmol synthesis scale.

Step 1: Resin Swelling

  • Place 0.1 mmol of Rink Amide AM resin in a peptide synthesis vessel.

  • Add 10 mL of DMF and allow the resin to swell for 1-2 hours at room temperature with gentle agitation.

  • Drain the DMF from the vessel.

Step 2: Fmoc Deprotection

  • Add 10 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add another 10 mL of 20% piperidine in DMF and agitate for 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

Step 3: Amino Acid Coupling (Iterative Process) This process is repeated for each amino acid in the sequence, starting from the C-terminus (Leu) to the N-terminus (Asp).

  • Activation: In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents, 0.4 mmol), HBTU (3.9 equivalents, 0.39 mmol), and HOBt (4 equivalents, 0.4 mmol) in a minimal amount of DMF.

  • Add DIPEA (8 equivalents, 0.8 mmol) to the activation mixture and vortex for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • (Optional) Capping: To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. This step is recommended to prevent the formation of deletion peptides.

  • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) for each subsequent amino acid in the sequence: Gly, Phe, Ser(tBu), Tyr(tBu), Leu, Arg(Pbf), and Asp(OtBu).

Step 4: Final Deprotection

  • After coupling the final amino acid (Fmoc-Asp(OtBu)-OH), perform a final Fmoc deprotection as described in Step 2.

Step 5: Cleavage and Global Deprotection

  • Wash the peptide-resin with DCM (5 x 10 mL) and dry under a stream of nitrogen.

  • Prepare the cleavage cocktail "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Add 10 mL of the cleavage cocktail to the dried resin.

  • Gently agitate at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.

Step 6: Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile in water containing 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.

Expected Yield and Purity

The overall yield of solid-phase peptide synthesis can vary depending on the efficiency of each coupling and deprotection step. For an octapeptide like this compound, a crude yield of 60-80% can be expected before purification. After RP-HPLC purification, a final yield of 20-40% of highly pure (>95%) peptide is a realistic expectation.

Table 2: Theoretical and Expected Yield for this compound Synthesis

Parameter Value Calculation/Comment
Synthesis Scale 0.1 mmolBased on initial resin loading.
Molecular Weight of this compound 969.1 g/mol C₄₅H₆₈N₁₂O₁₂
Theoretical Maximum Yield 96.9 mg0.1 mmol * 969.1 g/mol
Expected Crude Yield (60-80%) 58.1 - 77.5 mgBefore purification.
Expected Final Yield (20-40%) 19.4 - 38.8 mgAfter RP-HPLC purification.
Expected Purity >95%Determined by analytical RP-HPLC and Mass Spectrometry.

This compound Signaling Pathway

Allatostatin A-type peptides, including this compound, exert their inhibitory effects on juvenile hormone synthesis by binding to specific G-protein coupled receptors (GPCRs) on the corpora allata cells. In Drosophila melanogaster, two such receptors have been identified: DAR-1 and DAR-2. The activation of these receptors initiates an intracellular signaling cascade that ultimately leads to the suppression of juvenile hormone production. Functional analysis has shown that Allatostatin A receptor activation can lead to an increase in intracellular Ca²⁺ and cAMP levels, suggesting coupling to both Gαq and Gαs signaling pathways.

Allatostatin_IV_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Allatostatin_IV This compound Receptor Allatostatin Receptor (GPCR - DAR-1/DAR-2) Allatostatin_IV->Receptor G_protein G-protein (Gαq / Gαs) Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC Gαq AC Adenylate Cyclase (AC) G_protein->AC Gαs IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2_release Ca²⁺ Release from ER IP3->Ca2_release PKA Protein Kinase A (PKA) cAMP->PKA Downstream_Effectors Downstream Effectors Ca2_release->Downstream_Effectors PKA->Downstream_Effectors JH_Inhibition Inhibition of Juvenile Hormone Synthesis Downstream_Effectors->JH_Inhibition

Caption: this compound signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates the major steps in the solid-phase synthesis of this compound.

SPPS_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling in DMF Start->Swell Deprotect_1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_1 Couple_Leu 3. Couple Fmoc-Leu-OH Deprotect_1->Couple_Leu Wash_1 Wash (DMF, DCM) Couple_Leu->Wash_1 Deprotect_2 4. Fmoc Deprotection Wash_1->Deprotect_2 Couple_Gly 5. Couple Fmoc-Gly-OH Deprotect_2->Couple_Gly Wash_2 Wash Couple_Gly->Wash_2 Loop Repeat Deprotection & Coupling for Phe, Ser, Tyr, Leu, Arg Wash_2->Loop Couple_Asp Couple Fmoc-Asp(OtBu)-OH Loop->Couple_Asp Final_Deprotect Final Fmoc Deprotection Couple_Asp->Final_Deprotect Cleavage 6. Cleavage from Resin (Reagent K) Final_Deprotect->Cleavage Precipitate 7. Precipitation in Ether Cleavage->Precipitate Purify 8. RP-HPLC Purification Precipitate->Purify End Final Product: This compound Purify->End

Caption: Experimental workflow for this compound synthesis.

Conclusion

This document provides a detailed and practical guide for the solid-phase synthesis of this compound. By following the outlined Fmoc-based protocol, researchers can reliably produce this important neuropeptide for further biological studies. The included diagrams of the experimental workflow and signaling pathway serve to visually simplify complex processes, aiding in both the planning and conceptual understanding of the synthesis and mechanism of action of this compound. The provided quantitative data on expected yields offers a benchmark for successful synthesis. This information is intended to support researchers and drug development professionals in their efforts to explore the potential of allatostatins as tools for insect pest management and other applications.

References

Application Notes and Protocols for HPLC Purification of Synthetic Allatostatin IV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatostatin IV is an octapeptide neuropeptide that plays a significant role in inhibiting the synthesis of juvenile hormone in insects.[1] Its amino acid sequence is Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH2. As a subject of interest in pest management and drug development, the ability to obtain high-purity synthetic this compound is crucial for accurate biological and pharmacological studies. This document provides detailed application notes and protocols for the purification of synthetic this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the standard and most effective method for peptide purification.[2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective HPLC purification strategy.

PropertyValueReference
Amino Acid Sequence Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH2
Molecular Formula C45H68N12O12
Molecular Weight 969.09 g/mol
Purity (commercial standard) ≥97% (by HPLC)
Appearance White powder
Storage Temperature -20°C

Principles of Reversed-Phase HPLC for Peptide Purification

Reversed-phase HPLC separates molecules based on their hydrophobicity. In the context of peptide purification, a non-polar stationary phase (commonly a C18-bonded silica) is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (ACN). An ion-pairing agent, such as trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and resolution. Peptides are loaded onto the column in a low concentration of organic solvent and eluted by gradually increasing the organic solvent concentration (a gradient). More hydrophobic peptides interact more strongly with the stationary phase and thus elute at higher organic solvent concentrations.

Experimental Protocols

Materials and Reagents
  • Crude synthetic this compound (lyophilized powder)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water (e.g., Milli-Q)

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

Equipment
  • Analytical HPLC system with UV detector

  • Preparative HPLC system with UV detector and fraction collector

  • C18 reversed-phase HPLC columns (analytical and preparative)

  • Lyophilizer (freeze-dryer)

  • Vortex mixer

  • Sonicator

Protocol 1: Analytical HPLC for Purity Assessment and Method Development

This protocol is used to assess the purity of the crude synthetic peptide and to optimize the separation conditions before scaling up to preparative HPLC.

1. Sample Preparation:

  • Dissolve the crude this compound powder in Mobile Phase A to a final concentration of 1 mg/mL.
  • Vortex and sonicate briefly to ensure complete dissolution.
  • Filter the sample solution through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) TFA in water
Mobile Phase B 0.1% (v/v) TFA in acetonitrile
Gradient 5% to 65% B over 30 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 214 nm and 280 nm
Injection Volume 10-20 µL
Column Temperature Ambient

3. Data Analysis:

  • Analyze the resulting chromatogram to determine the retention time of this compound and the profile of impurities.
  • The purity of the crude peptide can be estimated by the relative peak area of the main peak.

Protocol 2: Preparative HPLC for Purification

This protocol is for the large-scale purification of synthetic this compound based on the optimized conditions from the analytical run.

1. Sample Preparation:

  • Dissolve the crude this compound powder in a minimal amount of Mobile Phase A. The concentration will depend on the column size and loading capacity.
  • Ensure the sample is fully dissolved and filter through a 0.22 µm filter.

2. HPLC Conditions:

ParameterCondition
Column C18, 21.2 x 150 mm, 5 µm particle size (or larger)
Mobile Phase A 0.1% (v/v) TFA in water
Mobile Phase B 0.1% (v/v) TFA in acetonitrile
Gradient A focused gradient based on the analytical run. For example, if the peptide eluted at 40% B in the analytical run, a gradient of 30-50% B over 40 minutes could be used.
Flow Rate 15-20 mL/min (adjust based on column diameter)
Detection Wavelength 214 nm and 280 nm
Injection Volume Dependent on sample concentration and column capacity

3. Fraction Collection:

  • Collect fractions corresponding to the main peptide peak as it elutes from the column.

4. Post-Purification Processing:

  • Analyze the purity of the collected fractions using the analytical HPLC method described in Protocol 1.
  • Pool the fractions that meet the desired purity level (e.g., >98%).
  • Freeze the pooled fractions at -80°C and then lyophilize to obtain the purified this compound as a white powder.

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_analytical Analytical HPLC cluster_preparative Preparative HPLC cluster_post Post-Purification crude Crude Synthetic This compound dissolve Dissolve in Mobile Phase A crude->dissolve filter_sample Filter (0.22 µm) dissolve->filter_sample analytical_hplc Analytical HPLC (Purity Check & Method Dev.) filter_sample->analytical_hplc prep_hplc Preparative HPLC (Purification) filter_sample->prep_hplc analyze_chrom Analyze Chromatogram analytical_hplc->analyze_chrom analyze_chrom->prep_hplc Optimized Method collect_fractions Collect Fractions prep_hplc->collect_fractions purity_check Purity Analysis of Fractions (Analytical HPLC) collect_fractions->purity_check pool Pool Pure Fractions purity_check->pool lyophilize Lyophilization pool->lyophilize pure_peptide Pure this compound (>98%) lyophilize->pure_peptide

Caption: A generalized workflow for the purification of synthetic this compound.

This compound Signaling Pathway

Allatostatin A-type peptides, including this compound, exert their biological effects by binding to G-protein coupled receptors (GPCRs) on the cell surface of target tissues, such as the corpora allata. The binding of this compound to its receptor initiates an intracellular signaling cascade that leads to the inhibition of juvenile hormone synthesis. This signaling can occur through multiple G-protein subtypes, primarily Gαi/o and Gαq.

  • Gαi/o Pathway: Activation of the Gαi/o subunit inhibits the enzyme adenylyl cyclase (AC). This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Lower levels of cAMP result in reduced activity of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of proteins involved in juvenile hormone synthesis.

  • Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ concentration can modulate the activity of various enzymes and cellular processes, contributing to the inhibition of juvenile hormone production.

Allatostatin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ast4 This compound receptor Allatostatin A Receptor (GPCR) ast4->receptor g_protein G-Protein (Gαi/o, Gαq, Gβγ) receptor->g_protein activates ac Adenylyl Cyclase (AC) g_protein->ac Gαi/o inhibits plc Phospholipase C (PLC) g_protein->plc Gαq activates camp cAMP ac->camp produces pip2 PIP2 plc->pip2 pka Protein Kinase A (PKA) camp->pka activates inhibition Inhibition of Juvenile Hormone Synthesis pka->inhibition leads to ip3 IP3 pip2->ip3 cleavage dag DAG pip2->dag cleavage er Endoplasmic Reticulum ip3->er binds to receptor ca2 Ca²⁺ er->ca2 releases ca2->inhibition contributes to

Caption: The signaling pathway of Allatostatin A-type peptides.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for the successful purification of synthetic this compound. By employing a systematic approach involving analytical method development followed by preparative scale-up, researchers can obtain highly pure peptide essential for reliable and reproducible experimental results. The elucidation of the Allatostatin signaling pathway further provides a basis for understanding its mechanism of action and for the development of novel molecular targets.

References

Mass Spectrometry Characterization of Allatostatin IV: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatostatin IV (AST-IV) is a neuropeptide belonging to the Allatostatin-A family, characterized by a C-terminal Y/FXFGL-amide motif. First identified in the cockroach Diploptera punctata, AST-IV is an octapeptide with the amino acid sequence Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH2.[1][2] Its primary and most well-documented function is the potent and reversible inhibition of juvenile hormone (JH) synthesis in insects, a critical process for development, reproduction, and metamorphosis.[1][2][3] Beyond its allatostatic activity, AST-IV and other allatostatins are pleiotropic, influencing processes such as gut motility, feeding behavior, and sleep. These diverse physiological roles make this compound and its receptor a significant target for the development of novel insecticides and for fundamental research in insect physiology.

This document provides detailed application notes and experimental protocols for the characterization of this compound using mass spectrometry, a powerful analytical technique for the sensitive and accurate identification and quantification of neuropeptides.

This compound Signaling Pathway

This compound exerts its biological effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells. The Allatostatin A receptor is homologous to the mammalian galanin/somatostatin/opioid receptors. Upon binding of this compound, the receptor undergoes a conformational change, initiating an intracellular signaling cascade. While the complete downstream pathway for the Allatostatin A receptor is still under investigation, it is known to involve the modulation of other key neuropeptidergic systems, such as the adipokinetic hormone (AKH) and insulin-like peptides (DILPs). This signaling ultimately leads to the inhibition of juvenile hormone synthesis and other physiological responses.

Allatostatin_IV_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AST_IV This compound AST_A_Receptor Allatostatin A Receptor (GPCR) AST_IV->AST_A_Receptor G_Protein G-Protein AST_A_Receptor->G_Protein Activation Downstream_Effectors Downstream Effectors G_Protein->Downstream_Effectors Signal Transduction AKH_DILP_Modulation Modulation of AKH and DILP Signaling Downstream_Effectors->AKH_DILP_Modulation JH_Inhibition Inhibition of Juvenile Hormone Synthesis AKH_DILP_Modulation->JH_Inhibition Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_proc Data Processing Tissue_Dissection Tissue Dissection Homogenization Homogenization Tissue_Dissection->Homogenization Extraction Solid-Phase Extraction (SPE) Homogenization->Extraction Concentration Concentration Extraction->Concentration LC_Separation LC Separation (C18) Concentration->LC_Separation MS_Analysis Tandem MS (MS/MS) LC_Separation->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Peptide_ID Peptide Identification Data_Acquisition->Peptide_ID Quantification Quantification Peptide_ID->Quantification

References

Application Notes and Protocols: In Vitro Bioassay for Measuring Allatostatin IV Inhibition of Juvenile Hormone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatostatins are a family of neuropeptides that play a crucial role in regulating various physiological processes in insects, most notably the inhibition of juvenile hormone (JH) synthesis.[1][2] Juvenile hormones are sesquiterpenoids, synthesized in the corpora allata (CA), that regulate key aspects of insect development, reproduction, and behavior.[3][4] The inhibitory action of allatostatins on JH production makes them and their receptors promising targets for the development of novel, species-specific insecticides. Allatostatin IV (AST-IV), with the sequence Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-amide, is a potent inhibitor of JH biosynthesis in several insect species, particularly the cockroach Diploptera punctata.[5]

This document provides detailed application notes and protocols for an in vitro bioassay to measure the inhibitory activity of this compound and its analogs on the synthesis of Juvenile Hormone III (JH III). The protocols described herein are primarily based on methodologies developed for Diploptera punctata, a model organism for studying allatostatin function.

I. Data Presentation: Inhibitory Effects of this compound and its Analogs

The following table summarizes the quantitative data on the inhibition of JH III synthesis by AST-IV and various analogs, providing a clear comparison of their potencies. The data is typically presented as IC50 values, which represent the concentration of the peptide required to inhibit JH synthesis by 50%.

Peptide/AnalogSequenceIC50 (M)SpeciesReference
Allatostatin 4 (AST-IV)Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH21 x 10-8Diploptera punctata
[Ala1]-AST-IVAla -Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH2> 1 x 10-6Diploptera punctata
[Ala2]-AST-IVAsp-Ala -Leu-Tyr-Ser-Phe-Gly-Leu-NH2~ 5 x 10-7Diploptera punctata
[Ala3]-AST-IVAsp-Arg-Ala -Tyr-Ser-Phe-Gly-Leu-NH2~ 1 x 10-7Diploptera punctata
[Ala4]-AST-IVAsp-Arg-Leu-Ala -Ser-Phe-Gly-Leu-NH2~ 5 x 10-8Diploptera punctata
[Ala5]-AST-IVAsp-Arg-Leu-Tyr-Ala -Phe-Gly-Leu-NH2~ 1 x 10-7Diploptera punctata
[Ala6]-AST-IVAsp-Arg-Leu-Tyr-Ser-Ala -Gly-Leu-NH2~ 2 x 10-8Diploptera punctata
[Ala8]-AST-IVAsp-Arg-Leu-Tyr-Ser-Phe-Gly-Ala -NH2~ 5 x 10-9Diploptera punctata
[D-Asp1]-AST-IVd-Asp -Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH2> 1 x 10-6Diploptera punctata
[D-Phe6]-AST-IVAsp-Arg-Leu-Tyr-Ser-d-Phe -Gly-Leu-NH2~ 1 x 10-7Diploptera punctata
[D-Leu8]-AST-IVAsp-Arg-Leu-Tyr-Ser-Phe-Gly-d-Leu -NH2~ 5 x 10-8Diploptera punctata

Note: The IC50 values are approximate and can vary based on experimental conditions.

II. Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the in vitro bioassay for AST-IV inhibition of JH synthesis.

Protocol 1: Dissection and In Vitro Culture of Corpora Allata (CA)

This protocol describes the dissection of the corpora allata from the cockroach Diploptera punctata and their subsequent in vitro culture.

Materials:

  • Adult female Diploptera punctata (4-day-old mated females are often used as they exhibit high rates of JH synthesis)

  • Sterile cockroach saline solution

  • L-15B medium supplemented with 10% fetal bovine serum (FBS) and 10% cockroach hemolymph

  • Dissecting microscope

  • Fine forceps and scissors

  • 96-well culture plates

  • Humidified chamber (27 ± 1°C)

Procedure:

  • Animal Preparation: Anesthetize a 4-day-old adult female D. punctata by chilling on ice.

  • Dissection:

    • Secure the cockroach on a dissecting dish, dorsal side up.

    • Make a dorsal midline incision on the head capsule.

    • Carefully remove the head capsule to expose the brain and associated endocrine glands.

    • The corpora allata are small, paired glands located posterior to the brain, connected to the corpora cardiaca.

    • Under a dissecting microscope, carefully dissect out the paired corpora allata, ensuring to remove any adhering tissues.

  • Washing: Transfer the dissected glands to a sterile petri dish containing cockroach saline solution to wash off any hemolymph and debris.

  • In Vitro Culture:

    • Transfer a single pair of corpora allata to each well of a 96-well culture plate containing 100 µL of the supplemented L-15B medium.

    • Incubate the plates in a humidified chamber at 27 ± 1°C.

Protocol 2: Radiochemical Assay (RCA) for JH Synthesis

This protocol utilizes a radiolabeled precursor to quantify the rate of JH synthesis.

Materials:

  • Cultured corpora allata (from Protocol 1)

  • [methyl-3H]-methionine

  • This compound or its analogs

  • Incubation medium (as in Protocol 1)

  • Liquid scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Pre-incubation: Pre-incubate the cultured corpora allata for 30 minutes in the incubation medium.

  • Treatment: Add this compound or its analogs at various concentrations to the wells. Include a control group with no peptide added.

  • Radiolabeling: Add [methyl-3H]-methionine to each well to a final concentration of approximately 5 µM.

  • Incubation: Incubate the glands for 3-4 hours at 27 ± 1°C.

  • Extraction:

    • Terminate the incubation by adding 250 µL of hexane to each well.

    • Vortex the plate gently to extract the newly synthesized radiolabeled JH into the organic phase.

  • Quantification:

    • Transfer a 200 µL aliquot of the hexane phase to a scintillation vial.

    • Allow the hexane to evaporate completely.

    • Add 5 mL of liquid scintillation cocktail to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of JH synthesized is proportional to the incorporated radioactivity. Calculate the percentage of inhibition for each concentration of the test peptide relative to the control.

Protocol 3: HPLC-Based Quantification of JH III

This protocol provides a more sensitive and specific method for quantifying JH III using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) after derivatization.

Materials:

  • Cultured corpora allata (from Protocol 1)

  • This compound or its analogs

  • Incubation medium (as in Protocol 1)

  • Hexane

  • Sodium sulfide

  • Fluorescent tagging reagent (e.g., 4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole - DBD-COCl)

  • HPLC system with a fluorescence detector

Procedure:

  • Incubation and Treatment: Follow steps 1 and 2 from Protocol 2 (without the radiolabel).

  • Extraction:

    • After the incubation period, add 250 µL of hexane to each well and vortex to extract JH III.

    • Collect the hexane phase and dry it under a stream of nitrogen.

  • Derivatization:

    • Epoxide Ring Opening: Re-suspend the dried extract in a solution containing 100 mM sodium sulfide and heat at 55°C for 30 minutes to open the epoxide ring of JH III.

    • Fluorescent Tagging: Add the fluorescent tagging reagent (e.g., DBD-COCl) and incubate to allow the derivatization reaction to complete.

  • HPLC-FD Analysis:

    • Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.

    • Use an appropriate mobile phase gradient (e.g., acetonitrile and water) to separate the derivatized JH III.

    • Detect the fluorescently labeled JH III using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen tag.

  • Quantification and Data Analysis:

    • Quantify the amount of JH III by comparing the peak area of the sample to a standard curve generated with known concentrations of derivatized JH III.

    • Calculate the percentage of inhibition for each concentration of the test peptide relative to the control.

III. Mandatory Visualizations

Signaling Pathway

Allatostatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane AST_IV This compound (AST-IV) AST_R Allatostatin Receptor (GPCR) AST_IV->AST_R G_protein G_protein AST_R->G_protein AC AC G_protein->AC Inhibits Ca_influx Ca_influx G_protein->Ca_influx Inhibits cAMP cAMP PKA PKA cAMP->PKA JH_synthesis JH_synthesis Ca_influx->JH_synthesis PKA->JH_synthesis

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment & Incubation cluster_quantification Quantification cluster_analysis Data Analysis Dissection Dissect Corpora Allata from Diploptera punctata Culture In Vitro Culture of Corpora Allata Dissection->Culture Preincubation Pre-incubation (30 min) Culture->Preincubation Treatment Add this compound (or analogs) Preincubation->Treatment Incubation Incubation (3-4 hours) Treatment->Incubation Extraction Hexane Extraction of Juvenile Hormone Incubation->Extraction RCA_label RCA_label Derivatization Derivatization Extraction->Derivatization Analysis Calculate % Inhibition and IC50 Values Scintillation Scintillation RCA_label->Scintillation HPLC HPLC Derivatization->HPLC Scintillation->Analysis HPLC->Analysis

References

Development of Allatostatin IV Analogs with Enhanced Stability and Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of Allatostatin IV (AST-4) analogs with improved stability and biological activity. This compound, a neuropeptide found in insects, plays a crucial role in inhibiting the biosynthesis of juvenile hormone, which regulates various physiological processes including development and reproduction.[1][2] However, the therapeutic potential of native AST-4 is limited by its rapid degradation in vivo.[1] These notes offer guidance on the synthesis, purification, and evaluation of AST-4 analogs designed to overcome these limitations.

Strategies for Enhancing Stability and Activity

The primary approach to improving the therapeutic potential of this compound is through chemical modifications aimed at increasing its resistance to enzymatic degradation while maintaining or enhancing its biological activity. Key strategies include:

  • Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids at susceptible cleavage sites can significantly increase peptide stability by making them unrecognizable to proteases.[3][4] Alanine scanning and substitution with other non-natural amino acids can also identify key residues for activity and improve stability.

  • Backbone Modification: Introducing modifications to the peptide backbone, such as N-methylation, can sterically hinder protease access and enhance metabolic resistance.

  • Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect the peptide from exopeptidases.

  • Cyclization: Introducing cyclic constraints can lock the peptide into a bioactive conformation, increasing both stability and receptor affinity.

Data Presentation: Activity and Stability of this compound Analogs

AnalogSequence/ModificationIC50 (nM)Predicted Relative Stability vs. Native AST-4Reference
This compound (Native) Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂~10Low
[Ala¹]-AST-4 Ala -Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂>1000Similar
[Ala⁴]-AST-4 Asp-Arg-Leu-Ala -Ser-Phe-Gly-Leu-NH₂~100Similar
[Ala⁶]-AST-4 Asp-Arg-Leu-Tyr-Ser-Ala -Gly-Leu-NH₂~50Similar
[Ala⁸]-AST-4 Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Ala -NH₂~20Similar
[D-Arg²]-AST-4 Asp-d-Arg -Leu-Tyr-Ser-Phe-Gly-Leu-NH₂~500Increased
[D-Phe⁶]-AST-4 Asp-Arg-Leu-Tyr-Ser-d-Phe -Gly-Leu-NH₂~100Increased
[D-Leu⁸]-AST-4 Asp-Arg-Leu-Tyr-Ser-Phe-Gly-d-Leu -NH₂~20Increased
Analog K15 Modified pentapeptide (Y/FXFGLa) analog1.79Increased (peptidomimetic)
Analog K24 Modified pentapeptide (Y/FXFGLa) analog5.32Increased (peptidomimetic)

This compound Signaling Pathway

Allatostatins, including this compound, exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells, such as the corpora allata. While the specific signaling cascade for the this compound receptor is not fully elucidated, it is believed to be similar to that of other Type A allatostatins. Upon ligand binding, the receptor activates an inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, allatostatin receptor activation can lead to an increase in intracellular calcium concentrations, potentially through the βγ subunits of the G-protein or coupling to a Gq protein.

Allatostatin_IV_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AST4 This compound Analog AST4_R This compound Receptor (GPCR) AST4->AST4_R G_protein G-protein (Gi/o) AST4_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca2_increase ↑ [Ca²⁺]i G_protein->Ca2_increase activates pathway for cAMP cAMP AC->cAMP produces JH_inhibition Inhibition of Juvenile Hormone Synthesis cAMP->JH_inhibition Ca2_increase->JH_inhibition SPPS_Workflow Resin_Prep 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin_Prep->Deprotection1 Washing1 3. Washing Deprotection1->Washing1 Coupling 4. Amino Acid Coupling Washing1->Coupling Washing2 5. Washing Coupling->Washing2 Capping 6. Capping (Optional) Washing2->Capping Repeat 7. Repeat Steps 2-6 for each amino acid Capping->Repeat Repeat->Deprotection1 Next cycle Cleavage 8. Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage Final cycle Purification 9. Purification (RP-HPLC) Cleavage->Purification Analysis 10. Characterization (Mass Spectrometry) Purification->Analysis Stability_Assay_Workflow Preparation 1. Prepare Peptide Stock & Plasma/Hemolymph Incubation 2. Incubate Peptide with Plasma/Hemolymph at 37°C Preparation->Incubation Sampling 3. Collect Aliquots at Different Time Points Incubation->Sampling Quenching 4. Quench Reaction (e.g., with Acetonitrile) Sampling->Quenching Centrifugation 5. Centrifuge to Pellet Proteins Quenching->Centrifugation Analysis 6. Analyze Supernatant by RP-HPLC or LC-MS Centrifugation->Analysis Calculation 7. Calculate Half-Life (t½) Analysis->Calculation JH_Assay_Workflow Dissection 1. Dissect Corpora Allata (CA) from Insects Incubation 2. Incubate CA with AST-4 Analog and [³H]-Methionine Dissection->Incubation Extraction 3. Extract Juvenile Hormone with an Organic Solvent Incubation->Extraction Separation 4. Separate JH by TLC or HPLC Extraction->Separation Quantification 5. Quantify Radiolabeled JH by Scintillation Counting Separation->Quantification Calculation 6. Calculate % Inhibition and IC50 Quantification->Calculation

References

Application Notes and Protocols: Allatostatin IV as a Tool in Insect Endocrinology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatostatins (ASTs) are a diverse family of neuropeptides that play crucial regulatory roles in insect physiology. Among them, Allatostatin IV (AST-IV), a member of the A-type allatostatins (AST-A), has emerged as a valuable tool for studying insect endocrinology. ASTs were first identified for their potent inhibitory effect on the biosynthesis of juvenile hormone (JH) by the corpora allata (CA), a key endocrine gland in insects.[1][2][3] Juvenile hormones are critical for regulating a wide array of processes, including development, reproduction, and behavior. The ability of AST-IV to modulate JH synthesis makes it an indispensable tool for dissecting these physiological pathways and for the potential development of novel insect control agents.

These application notes provide detailed protocols for utilizing AST-IV in three key experimental paradigms: inhibition of juvenile hormone biosynthesis, assessment of feeding behavior, and measurement of muscle contraction. Additionally, quantitative data on the effects of AST-IV are presented in tabular format for easy reference, and the underlying signaling pathway is illustrated.

Data Presentation

Table 1: Inhibition of Juvenile Hormone (JH) III Biosynthesis by Allatostatins in Diploptera punctata
AllatostatinConcentration (M)% Inhibition of JH III SynthesisReference
Allatostatin 110⁻⁹>40%[1]
Allatostatin 210⁻⁸>40%[1]
This compound 10⁻⁸ >40%
Allatostatin 37 x 10⁻⁷>40%
Table 2: Effect of Allatostatin-A on Feeding Behavior in Drosophila melanogaster
TreatmentFood ConsumptionObservationsReference
Activation of AstA neuronsSignificantly reducedInhibits starvation-induced feeding.
AstA mutant fliesSignificantly increasedLack of AstA signaling leads to increased food intake.
Table 3: Effect of this compound on Hindgut Muscle Contraction in Diploptera punctata
This compound Concentration (M)Effect on ContractionReference
10⁻⁸ - 10⁻⁷Threshold for response
>10⁻⁷Dose-dependent decrease in amplitude and frequency

Signaling Pathway

The inhibitory effects of this compound are primarily mediated through a G-protein coupled receptor (GPCR) on the surface of target cells, such as the corpus allatum cells. Binding of AST-IV to its receptor initiates an intracellular signaling cascade that can involve different G-protein subtypes, leading to a decrease in the activity of key enzymes in the JH biosynthetic pathway.

Allatostatin_IV_Signaling_Pathway AST_IV This compound AST_A_Receptor Allatostatin-A Receptor (GPCR) AST_IV->AST_A_Receptor Binds G_protein G-protein (Gαq / Gαs) AST_A_Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates (Gαq) AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) or Activates (Gαs) IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Release JH_synthesis_enzymes Key JH Biosynthesis Enzymes (e.g., JHAMT) Ca2_ER->JH_synthesis_enzymes Modulates PKA ↓ PKA Activity cAMP->PKA PKA->JH_synthesis_enzymes Modulates JH_inhibition Inhibition of Juvenile Hormone Synthesis JH_synthesis_enzymes->JH_inhibition

Caption: this compound signaling pathway in a corpus allatum cell.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Juvenile Hormone (JH) Biosynthesis

This protocol details the measurement of JH synthesis by isolated corpora allata (CA) using a radiochemical assay, and how to assess the inhibitory effect of this compound.

Materials:

  • Insect Ringer's solution (e.g., TC-199 medium, supplemented with Ficoll, HEPES buffer, and antibiotics)

  • This compound (synthetic)

  • L-[methyl-³H]methionine (radiolabeled precursor)

  • Isooctane (or other suitable organic solvent)

  • Scintillation fluid and vials

  • Dissecting microscope and tools

  • Incubation chamber (27-29°C)

  • Vortex mixer

  • Microcentrifuge

  • Scintillation counter

Procedure:

  • Insect Dissection and Gland Isolation:

    • Anesthetize the insect (e.g., adult female Diploptera punctata) on ice.

    • Under a dissecting microscope, carefully dissect out the corpora allata (CA) glands. The CA are typically located posterior to the brain and are often attached to the corpora cardiaca.

    • Transfer the isolated glands to a petri dish containing fresh, cold insect Ringer's solution.

  • In Vitro Incubation:

    • Prepare incubation tubes containing 50 µL of insect Ringer's solution.

    • For experimental groups, add this compound to the desired final concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M). Prepare a control group with no AST-IV.

    • Transfer individual or pairs of CA glands to each incubation tube.

    • Add L-[methyl-³H]methionine to each tube to a final concentration that provides sufficient radioactivity for detection (e.g., 4 µM).

    • Incubate the tubes for 3 hours at 27-29°C with gentle agitation.

  • Extraction of Juvenile Hormone:

    • After incubation, stop the reaction by adding 250 µL of isooctane to each tube.

    • Vortex vigorously for 1 minute to extract the newly synthesized radiolabeled JH into the organic phase.

    • Centrifuge the tubes briefly to separate the aqueous and organic phases.

  • Quantification of JH Synthesis:

    • Carefully transfer a known volume (e.g., 200 µL) of the isooctane (upper) phase to a scintillation vial.

    • Add 5 mL of scintillation fluid to each vial.

    • Measure the radioactivity in each sample using a scintillation counter. The counts per minute (CPM) are proportional to the amount of JH synthesized.

  • Data Analysis:

    • Calculate the rate of JH synthesis (e.g., in fmol/gland/hour).

    • Determine the percent inhibition of JH synthesis for each concentration of this compound compared to the control group.

    • Plot the percent inhibition against the log of the AST-IV concentration to generate a dose-response curve and determine the IC₅₀ value.

JH_Biosynthesis_Workflow A Isolate Corpora Allata (CA) from insect B Incubate CA in Ringer's solution with L-[methyl-³H]methionine A->B C Add this compound (experimental groups) B->C D Incubate for 3 hours at 27-29°C B->D Control C->D E Extract synthesized JH with isooctane D->E F Measure radioactivity with scintillation counter E->F G Calculate % inhibition and determine IC₅₀ F->G

Caption: Workflow for the in vitro JH biosynthesis inhibition assay.

Protocol 2: Capillary Feeder (CAFE) Assay for Feeding Behavior

This protocol describes how to assess the effect of this compound on food consumption in insects like Drosophila melanogaster.

Materials:

  • CAFE assay vials (e.g., modified 1.5 mL microcentrifuge tubes or commercial vials)

  • Calibrated glass microcapillary tubes (5 µL)

  • Liquid food (e.g., 5% sucrose solution)

  • This compound (for injection or to be mixed with food)

  • Microinjection setup (if applicable)

  • Dissecting microscope

  • Mineral oil

  • Humid chamber

Procedure:

  • Fly Preparation:

    • Use adult flies of a specific age and sex.

    • Prior to the assay, flies may be starved for a defined period (e.g., 24 hours) on a non-nutritive substrate (e.g., 1% agar) to motivate feeding.

  • CAFE Assay Setup:

    • Prepare the CAFE vials. A common setup involves a small vial with a lid that can hold the microcapillary tubes.

    • Fill the microcapillary tubes with the liquid food.

    • For the experimental group, the liquid food can be supplemented with different concentrations of this compound. Alternatively, flies can be pre-injected with AST-IV.

    • Insert the filled capillary tubes into the lids of the CAFE vials.

    • Apply a small amount of mineral oil to the tip of the capillary to prevent evaporation.

    • Place a single fly in each vial and seal it with the lid containing the capillary tube.

    • Set up a control group with flies receiving the vehicle (e.g., Ringer's solution) in their food or via injection.

    • Place the CAFE vials in a humid chamber to minimize evaporation from the capillaries.

  • Data Collection:

    • At regular intervals (e.g., every 2, 4, 8, 24 hours), measure the amount of liquid food consumed by each fly by recording the change in the meniscus level in the capillary tube.

    • Include a "no-fly" control vial to measure and correct for any evaporative loss.

  • Data Analysis:

    • Calculate the volume of food consumed by each fly, correcting for evaporation.

    • Compare the food consumption between the control and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

    • If different concentrations of AST-IV were used, a dose-response relationship can be determined.

CAFE_Assay_Workflow A Prepare CAFE vials and fill microcapillaries with liquid food B Add this compound to food or inject into flies (experimental group) A->B C Place a single, starved fly in each vial A->C Control B->C D Incubate in a humid chamber C->D E Measure food consumption at regular intervals D->E F Correct for evaporation using a no-fly control E->F G Analyze differences in food intake between control and treated groups F->G

Caption: Workflow for the Capillary Feeder (CAFE) assay.

Protocol 3: Insect Hindgut Muscle Contraction Assay

This protocol outlines the procedure for measuring the myoinhibitory effects of this compound on insect hindgut muscle.

Materials:

  • Insect Ringer's solution

  • This compound (synthetic)

  • Dissecting microscope and tools

  • Tissue bath or perfusion chamber

  • Force transducer and recording equipment (e.g., polygraph or digital data acquisition system)

  • Minutien pins

Procedure:

  • Tissue Preparation:

    • Dissect the hindgut from an adult insect (e.g., Diploptera punctata).

    • Carefully clean the hindgut of any adhering fat body or other tissues in cold Ringer's solution.

    • Mount the hindgut preparation in a tissue bath containing oxygenated Ringer's solution at an appropriate temperature (e.g., 28-30°C). One end of the hindgut should be fixed to the bottom of the chamber, and the other end attached to a force transducer using a minutien pin and thread.

  • Recording Baseline Contractions:

    • Allow the hindgut to equilibrate for at least 30 minutes, during which time it should exhibit spontaneous, rhythmic contractions.

    • Record the baseline frequency and amplitude of these contractions.

  • Application of this compound:

    • Prepare a stock solution of this compound in Ringer's solution.

    • Add AST-IV to the tissue bath to achieve the desired final concentration. It is recommended to perform a cumulative dose-response, starting with the lowest concentration (e.g., 10⁻⁹ M) and progressively increasing the concentration.

    • Allow the tissue to respond to each concentration for a set period (e.g., 5-10 minutes) before adding the next dose.

  • Data Recording and Analysis:

    • Continuously record the muscle contractions throughout the experiment.

    • Measure the changes in the frequency and amplitude of contractions at each concentration of this compound.

    • Calculate the percent inhibition of contraction amplitude and/or frequency compared to the baseline.

    • Plot the percent inhibition against the log of the AST-IV concentration to generate a dose-response curve.

  • Washout:

    • After the highest concentration has been tested, perfuse the tissue bath with fresh Ringer's solution to wash out the this compound and observe if the contractions return to the baseline level, demonstrating the reversibility of the effect.

Muscle_Contraction_Workflow A Dissect and mount insect hindgut in a tissue bath B Record baseline spontaneous contractions A->B C Apply increasing concentrations of this compound B->C D Continuously record changes in contraction frequency and amplitude C->D E Washout with fresh Ringer's solution D->E F Analyze dose-dependent inhibition of muscle contraction E->F

Caption: Workflow for the insect hindgut muscle contraction assay.

References

Application Notes and Protocols for Allatostatin IV in Novel Insecticide Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Allatostatins are a family of neuropeptides found in insects and other arthropods that play crucial roles in regulating physiological processes.[1][2] There are several distinct types, with Allatostatin A (AstA) being one of the most extensively studied.[2] The term "Allatostatin IV" (AST4) refers to a specific peptide within the AstA family, first isolated from the cockroach Diploptera punctata.[3][4] Its primary sequence is Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-amide. Allatostatins exhibit pleiotropic functions, most notably the inhibition of Juvenile Hormone (JH) biosynthesis and the suppression of food intake and gut motility. These dual actions make AST4 and its analogs promising candidates for the development of novel, specific, and environmentally safer insecticides.

These application notes provide researchers, scientists, and drug development professionals with an overview of AST4's mechanism, quantitative data on its bioactivity, and detailed protocols for its evaluation as an insecticidal agent.

Mechanism of Action & Signaling Pathway

This compound exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on target cell membranes, which are homologous to mammalian galanin and somatostatin receptors. The activation of these receptors triggers downstream intracellular signaling cascades that lead to a physiological response. In the corpora allata, this response is the inhibition of JH synthesis, while in the gut and central nervous system, it results in reduced muscle contractions and feeding behavior. Functional analyses have shown that Allatostatin receptor activation can lead to elevated intracellular Ca2+ and cAMP levels, suggesting the involvement of both Gαq and Gαs protein pathways.

The insecticidal potential of AST4 stems from two primary effects:

  • Hormonal Disruption: By inhibiting the synthesis of Juvenile Hormone, AST4 can disrupt metamorphosis, reproductive maturation, and other JH-dependent developmental processes.

  • Behavioral and Digestive Inhibition: By acting as an anti-feedant and inhibiting gut motility, AST4 can lead to starvation and reduced nutrient absorption.

Allatostatin_Signaling_Pathway This compound Signaling Pathway cluster_membrane Cell Membrane AST This compound (AST4) GPCR Allatostatin Receptor (GPCR) AST->GPCR Gq Gαq GPCR->Gq Gs Gαs GPCR->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↑ cAMP AC->cAMP Ca ↑ Intracellular [Ca2+] IP3->Ca Response Physiological Response (e.g., Inhibition of JH Synthesis) Ca->Response cAMP->Response

Caption: this compound binds to a GPCR, activating Gαq and Gαs pathways.

Application Note 1: Quantitative Bioactivity Data

The efficacy of this compound and its analogs is typically quantified by measuring the inhibition of Juvenile Hormone (JH) synthesis in vitro. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Inhibition of Juvenile Hormone Synthesis by Allatostatins in D. punctata

Peptide Concentration for >40% Inhibition Species Reference
Allatostatin 4 (AST4) 10⁻⁸ M Diploptera punctata
Allatostatin 1 10⁻⁹ M Diploptera punctata
Allatostatin 2 10⁻⁸ M Diploptera punctata

| Allatostatin 3 | 7 x 10⁻⁷ M | Diploptera punctata | |

Table 2: Structure-Activity Relationship of Allatostatin 4 Analogs Structure-activity studies involving single amino acid substitutions in AST4 (Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-amide) have highlighted the importance of specific residues for its biological activity.

PositionOriginal ResidueImportance for ActivityRationaleReference
8LeuVery HighSide chain is critical for receptor binding/activation.
6PheHighAromatic side chain contributes significantly to activity.
4TyrHighAromatic side chain is important for biological function.
C-terminus-HighA C-terminal amide and specific secondary structure are suggested to be crucial for activity.

Application Note 2: Workflow for Developing AST4-Based Insecticides

The development of a peptide-based insecticide requires a multi-step process, from initial design and synthesis to formulation and testing. Key challenges include ensuring stability against enzymatic degradation in the insect gut and achieving efficient delivery to the target site.

Development_Workflow Insecticide Development Workflow cluster_design Phase 1: Design & Synthesis cluster_invitro Phase 2: In Vitro Screening cluster_invivo Phase 3: In Vivo Testing cluster_formulation Phase 4: Formulation & Optimization A Identify AST4 Active Core (e.g., C-terminal region) B Design Analogs & Peptidomimetics (Improve stability & potency) A->B C Chemical Synthesis (Solid-phase synthesis) B->C D Receptor Binding/Activation Assay (Measure EC50/IC50) C->D E JH Biosynthesis Assay (Confirm inhibition of corpora allata) C->E F Peptide Stability Assay (Assess degradation by gut enzymes) C->F G Insect Bioassays (Injection) (Determine LD50, acute toxicity) E->G F->B Iterative Optimization H Insect Bioassays (Oral) (Assess per os efficacy) G->H I Assess Developmental Effects (e.g., molting, reproduction) H->I J Enhance Oral Delivery (e.g., fusion peptides, nano-carriers) I->J K Formulation Development (e.g., spray, bait) J->K L Species Specificity Testing K->L

Caption: A phased workflow for developing this compound-based insecticides.

Experimental Protocols

Protocol 1: In Vitro Juvenile Hormone (JH) Biosynthesis Assay

This protocol is adapted from methods used to assess the inhibitory effect of allatostatins on the corpora allata (CA), the glands that synthesize JH.

Objective: To quantify the dose-dependent inhibition of JH synthesis by AST4 in isolated corpora allata.

Materials:

  • Target insect species (e.g., Diploptera punctata)

  • Dissection microscope and tools

  • Incubation medium (e.g., TC-199) supplemented with Ficoll and antibiotics

  • L-[methyl-¹⁴C]methionine or L-[methyl-³H]methionine

  • Synthetic this compound (AST4) stock solution

  • Isooctane (or other organic solvent)

  • Scintillation vials and fluid

  • Liquid scintillation counter

Methodology:

  • Gland Dissection: Anesthetize an adult female insect and dissect out the corpora allata pair in cold incubation medium.

  • Pre-incubation: Transfer a single pair of CAs to a culture tube containing 100 µL of fresh medium and pre-incubate for 2-3 hours to establish a baseline rate of JH synthesis.

  • Radiolabeling: Add L-[methyl-¹⁴C]methionine to the medium to a final concentration of ~5 µM. The radiolabeled methyl group is incorporated into the JH molecule.

  • Baseline Synthesis Measurement: Incubate the glands for 3 hours. Afterwards, add 250 µL of isooctane to the tube, vortex for 1 minute to extract the newly synthesized radiolabeled JH, and freeze. Transfer the isooctane layer to a scintillation vial. This is the control rate.

  • Inhibitor Treatment: Transfer the same glands to a new tube containing fresh medium, the radiolabel, and the desired concentration of AST4 (e.g., from 10⁻¹⁰ M to 10⁻⁶ M).

  • Inhibition Measurement: Incubate for another 3 hours. Extract the radiolabeled JH with isooctane as in step 4 and transfer to a new scintillation vial.

  • Quantification: Add scintillation fluid to the vials and measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the rate of JH synthesis (fmol/gland/hour). Express the activity of AST4 as the percentage inhibition relative to the control rate. Plot the dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vivo Insecticidal Bioassay (Microinjection)

This protocol determines the direct toxicity of AST4 when bypassing the gut barrier.

Objective: To determine the median lethal dose (LD₅₀) of AST4 when injected into the insect hemocoel.

Materials:

  • Test insects of a uniform age and weight (e.g., crickets, cockroaches, or lepidopteran larvae)

  • Microinjector system with a fine glass needle

  • Synthetic AST4 dissolved in insect saline or PBS

  • Anesthetic (e.g., CO₂)

  • Rearing containers with food and water

Methodology:

  • Dose Preparation: Prepare a series of dilutions of AST4 in insect saline to deliver a range of doses (e.g., 0.1 to 100 µg/g of insect weight).

  • Insect Handling: Anesthetize a batch of insects with CO₂. Weigh each insect to calculate the precise injection volume.

  • Injection: Using the microinjector, carefully inject a small, fixed volume (e.g., 0.2 - 1.0 µL) of the AST4 solution into the insect's abdomen, typically between the sclerites.

  • Control Group: Inject a control group of insects with the same volume of vehicle (insect saline) only.

  • Observation: Place the insects in recovery containers with access to food and water. Monitor the insects at regular intervals (e.g., 12, 24, 48, 72 hours) post-injection.

  • Data Collection: Record mortality and any sublethal effects (e.g., paralysis, feeding cessation, developmental abnormalities). An insect is considered dead if it shows no movement when prodded.

  • Data Analysis: Use probit analysis to calculate the LD₅₀ value and its 95% confidence intervals from the mortality data at a specific time point (e.g., 48 hours).

Protocol 3: Receptor Activation Assay (Calcium Imaging)

This protocol uses a heterologous expression system to confirm that AST4 activates its receptor and to characterize the resulting signal transduction.

Objective: To measure the AST4-induced increase in intracellular calcium ([Ca²⁺]i) in cells expressing the Allatostatin receptor.

Materials:

  • Mammalian cell line (e.g., CHO-K1 or HEK293)

  • Expression vector containing the cloned Allatostatin receptor gene

  • Transfection reagent

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Synthetic AST4

  • Fluorescence plate reader or microscope with imaging capabilities

Methodology:

  • Cell Culture and Transfection: Culture the cells in appropriate media. Transfect the cells with the Allatostatin receptor expression vector and allow 24-48 hours for receptor expression. Plate the cells in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Prepare a loading buffer containing the Fluo-4 AM dye and Pluronic F-127. Remove the culture medium from the cells, wash with a buffer (e.g., HBSS), and add the loading buffer.

  • Incubation: Incubate the plate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells and be de-esterified.

  • Washing: Gently wash the cells twice with the buffer to remove excess extracellular dye.

  • Peptide Stimulation: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading (Excitation: ~490 nm, Emission: ~520 nm).

  • Data Acquisition: Program the instrument to automatically inject various concentrations of AST4 into the wells while continuously recording the fluorescence signal.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in [Ca²⁺]i. Plot the peak fluorescence change against the logarithm of the AST4 concentration to generate a dose-response curve and calculate the EC₅₀ value.

Protocol 4: Peptide Stability Assay

This protocol is crucial for assessing the potential of AST4 as an oral insecticide by measuring its stability in the presence of digestive enzymes.

Objective: To determine the degradation rate of AST4 when incubated with insect midgut extract.

Materials:

  • Insect midguts from the target species

  • Homogenization buffer (e.g., PBS, pH 7.4)

  • Centrifuge

  • Synthetic AST4

  • Incubator or water bath

  • Quenching solution (e.g., 10% trifluoroacetic acid, TFA)

  • HPLC system with a C18 column

Methodology:

  • Midgut Extract Preparation: Dissect midguts from a group of insects on ice. Homogenize the tissue in cold buffer and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. The resulting supernatant contains the soluble gut proteases. Determine the total protein concentration of the extract (e.g., via Bradford assay).

  • Incubation Reaction: In a microcentrifuge tube, combine a known amount of AST4 with the midgut extract. A typical reaction might contain 10 µg of peptide and 20 µg of total gut protein in a final volume of 100 µL.

  • Time Course: Incubate the reaction at a physiologically relevant temperature (e.g., 27°C). At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and stop the enzymatic degradation by adding an equal volume of quenching solution. The T=0 sample is quenched immediately after adding the extract.

  • Analysis: Centrifuge the quenched samples to pellet precipitated proteins. Analyze the supernatant by reverse-phase HPLC.

  • Quantification: Monitor the disappearance of the intact AST4 peak over time by measuring the peak area at a specific wavelength (e.g., 214 nm).

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the half-life (t₁/₂) of AST4 in the midgut extract. A longer half-life indicates greater stability and better potential for oral activity.

References

Application Notes and Protocols for Allatostatin IV Antibody Production and Immunoassay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the production of polyclonal antibodies targeting the neuropeptide Allatostatin IV (AST-IV) and their application in various immunoassays. The protocols outlined below are based on established methodologies for anti-peptide antibody generation and immunoassay development.

Introduction to this compound

This compound (AST-IV) is an octapeptide neuropeptide with the amino acid sequence Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH2.[1] It belongs to the allatostatin-A (AST-A) family, characterized by a conserved C-terminal sequence Y/FXFGLamide.[2][3] AST-IV is primarily known for its role in insects, where it acts as a potent inhibitor of juvenile hormone biosynthesis, thereby regulating development, reproduction, and other physiological processes.[1][3] Allatostatins exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface.

This compound Antibody Production

The production of high-quality antibodies specific to small peptides like this compound requires careful consideration of antigen design, immunization strategy, and purification methods.

Antigen Preparation: Carrier Protein Conjugation

Due to their small size, peptides are generally not immunogenic on their own and must be conjugated to a larger carrier protein to elicit a robust immune response. Keyhole Limpet Hemocyanin (KLH) is a commonly used carrier protein due to its high immunogenicity.

Protocol for this compound-KLH Conjugation:

This protocol utilizes a maleimide-based crosslinker, which reacts with a cysteine residue added to the N-terminus of the synthetic this compound peptide (Cys-Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH2).

Materials:

  • Synthetic this compound peptide with an N-terminal cysteine

  • Maleimide-activated Keyhole Limpet Hemocyanin (KLH)

  • Conjugation Buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.4)

  • Desalting column

Procedure:

  • Dissolve Peptide: Dissolve the cysteine-containing this compound peptide in the conjugation buffer.

  • Dissolve Carrier Protein: Dissolve the maleimide-activated KLH in the conjugation buffer according to the manufacturer's instructions.

  • Conjugation Reaction: Mix the dissolved peptide and activated KLH at a molar ratio of approximately 100:1 (peptide:KLH). Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Purification: Remove unconjugated peptide and byproducts by passing the conjugation mixture through a desalting column equilibrated with the conjugation buffer.

  • Confirmation: Confirm successful conjugation by techniques such as SDS-PAGE (observing a shift in the molecular weight of KLH) or MALDI-TOF mass spectrometry.

Immunization Protocol

A typical immunization schedule for generating polyclonal antibodies in rabbits is outlined below. Freund's adjuvant is commonly used to enhance the immune response.

Animal Model: New Zealand White Rabbits (2-3 animals recommended)

Immunization Schedule:

DayProcedureAntigen DoseAdjuvantRoute of Administration
0Primary Immunization500 µg of AST-IV-KLH conjugateComplete Freund's Adjuvant (CFA)Subcutaneous (multiple sites)
14First Booster250 µg of AST-IV-KLH conjugateIncomplete Freund's Adjuvant (IFA)Subcutaneous (multiple sites)
28Second Booster250 µg of AST-IV-KLH conjugateIncomplete Freund's Adjuvant (IFA)Subcutaneous (multiple sites)
42Third Booster250 µg of AST-IV-KLH conjugateIncomplete Freund's Adjuvant (IFA)Subcutaneous (multiple sites)
52Test BleedN/AN/AEar vein
56Final BleedN/AN/ACardiac puncture (terminal)

Note: The antibody titer in the serum should be monitored by ELISA after the test bleed to determine the effectiveness of the immunization.

Antibody Purification: Affinity Chromatography

For high specificity, the polyclonal serum should be purified by affinity chromatography using the this compound peptide as the ligand.

Protocol for Affinity Purification:

Materials:

  • Amino-reactive resin (e.g., NHS-activated Sepharose)

  • Synthetic this compound peptide

  • Coupling Buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)

  • Blocking Buffer (e.g., 1 M ethanolamine, pH 8.0)

  • Wash Buffers (e.g., PBS, high salt buffer)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Column Preparation: Swell and wash the amino-reactive resin according to the manufacturer's instructions.

  • Peptide Immobilization: Dissolve the this compound peptide in the coupling buffer and incubate with the resin for 1-2 hours at room temperature to allow for covalent coupling.

  • Blocking: Block any remaining active sites on the resin by incubating with the blocking buffer for 1-2 hours.

  • Washing: Wash the column extensively with wash buffers to remove unbound peptide and blocking agent.

  • Serum Application: Pass the rabbit serum containing the this compound antibodies over the affinity column.

  • Washing: Wash the column with wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the bound antibodies using the low pH elution buffer. Collect the fractions into tubes containing the neutralization buffer to immediately restore the pH.

  • Quantification: Determine the concentration of the purified antibody using a spectrophotometer at 280 nm.

Immunoassay Applications

The purified this compound antibody can be used in a variety of immunoassays to detect and quantify the peptide in biological samples.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a sensitive method for quantifying this compound in samples such as hemolymph or tissue extracts. A competitive ELISA format is often suitable for small peptides.

Protocol for Competitive ELISA:

Materials:

  • 96-well microplate

  • This compound peptide (for coating and as a standard)

  • Purified this compound antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H2SO4)

Procedure:

  • Coating: Coat the wells of a 96-well plate with the this compound peptide (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare a series of this compound standards and the unknown samples. Mix each standard or sample with a constant amount of the purified this compound antibody and incubate for 1-2 hours.

  • Incubation: Add the pre-incubated antibody-antigen mixture to the coated plate and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the substrate solution and incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Read Absorbance: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis:

A standard curve is generated by plotting the absorbance against the log of the this compound concentration. The concentration of this compound in the unknown samples can then be interpolated from this curve.

Illustrative Quantitative Data for this compound ELISA:

Standard Concentration (pg/mL)Mean Absorbance (OD450)
20000.250
10000.450
5000.780
2501.250
1251.850
62.52.300
31.252.650
02.900

Note: This data is for illustrative purposes only. Actual results will vary depending on the specific antibody and assay conditions.

Immunohistochemistry (IHC)

IHC can be used to localize the expression of this compound in tissue sections. For example, it has been used to map the distribution of allatostatin-like immunoreactivity in the nervous system and gut of insects.

Protocol for Immunohistochemistry:

Materials:

  • Paraffin-embedded or frozen tissue sections

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Purified this compound antibody

  • Biotinylated secondary antibody

  • Avidin-Biotin-Peroxidase Complex (ABC) reagent

  • DAB substrate kit

  • Hematoxylin counterstain

Procedure:

  • Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and then block non-specific antibody binding with the blocking solution.

  • Primary Antibody: Incubate the sections with the purified this compound antibody (e.g., 1:100 to 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody: Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

  • ABC Reagent: Incubate with the ABC reagent for 30 minutes at room temperature.

  • Detection: Visualize the signal by incubating with the DAB substrate, which will produce a brown precipitate.

  • Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a coverslip.

Western Blotting

Western blotting can be used to detect this compound in tissue homogenates, although its small size (molecular weight of 969.09 Da) can make it challenging. Specialized techniques such as using Tricine-SDS-PAGE gels and optimizing transfer conditions are recommended for small peptides.

Protocol for Western Blotting:

Materials:

  • Tissue homogenates

  • Tricine-SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Purified this compound antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Prepare tissue homogenates in a suitable lysis buffer.

  • Electrophoresis: Separate the proteins on a Tricine-SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody: Incubate the membrane with the purified this compound antibody (e.g., 1:500 to 1:2000 dilution) overnight at 4°C.

  • Secondary Antibody: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

Signaling Pathway and Experimental Workflows

This compound Signaling Pathway

Allatostatins bind to G-protein coupled receptors (GPCRs), initiating an intracellular signaling cascade. While the specific downstream effectors for the this compound receptor are not fully elucidated, a plausible pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Allatostatin_IV_Signaling_Pathway AST4 This compound AST4R This compound Receptor (GPCR) AST4->AST4R Binds G_protein Gαi/o, Gβγ AST4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Juvenile Hormone Biosynthesis PKA->Cellular_Response Leads to

Caption: A plausible signaling pathway for this compound.

Antibody Production Workflow

The overall workflow for generating polyclonal antibodies against this compound is a multi-step process from antigen design to purified antibody.

Antibody_Production_Workflow cluster_antigen Antigen Preparation cluster_immunization Immunization cluster_purification Purification & Validation Peptide_Design 1. Design AST-IV Peptide (with C-terminal Cys) Peptide_Synthesis 2. Synthesize Peptide Peptide_Design->Peptide_Synthesis Carrier_Conjugation 3. Conjugate to KLH Peptide_Synthesis->Carrier_Conjugation Immunize_Animal 4. Immunize Rabbits (with Adjuvant) Carrier_Conjugation->Immunize_Animal Booster_Injections 5. Administer Boosters Immunize_Animal->Booster_Injections Collect_Serum 6. Collect Antiserum Booster_Injections->Collect_Serum Affinity_Purification 7. Affinity Purify Antibodies Collect_Serum->Affinity_Purification QC 8. Quality Control (ELISA, WB) Affinity_Purification->QC Purified_Antibody Purified Anti-Allatostatin IV Antibody QC->Purified_Antibody

Caption: Workflow for this compound antibody production.

Immunoassay Workflow (ELISA Example)

This diagram illustrates the key steps in performing a competitive ELISA for the quantification of this compound.

ELISA_Workflow Plate_Coating 1. Coat Plate with This compound Blocking 2. Block Non-specific Sites Plate_Coating->Blocking Competition 3. Prepare Standards & Samples with Primary Antibody Blocking->Competition Incubation 4. Add Mixture to Plate Competition->Incubation Secondary_Ab 5. Add HRP-conjugated Secondary Antibody Incubation->Secondary_Ab Detection 6. Add Substrate & Stop Solution Secondary_Ab->Detection Read_Plate 7. Read Absorbance Detection->Read_Plate Data_Analysis 8. Analyze Data & Determine Concentration Read_Plate->Data_Analysis

Caption: Workflow for a competitive ELISA of this compound.

References

Application Notes and Protocols for In Situ Hybridization of Allatostatin IV (Allatostatin-C) in Insect Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatostatins are a diverse family of neuropeptides in insects that play crucial roles in regulating a variety of physiological processes, including juvenile hormone synthesis, feeding behavior, gut motility, and vitellogenesis. Allatostatin IV, also known as Allatostatin-C (AST-C), is a key member of this family, characterized by a conserved C-terminal motif. The localization of AST-C expression is critical for understanding its specific functions within different tissues and for identifying potential targets for novel insecticide development. In situ hybridization (ISH) is a powerful technique to visualize mRNA expression within the spatial context of tissues, providing cellular-level resolution of gene activity.

These application notes provide detailed protocols for chromogenic and fluorescent in situ hybridization to localize AST-C mRNA in insect tissues, primarily focusing on the brain and midgut where it is prominently expressed.

Quantitative Data Summary

The expression of Allatostatin-C (AST-C) and its receptors varies significantly across different insect species and tissues, highlighting its diverse physiological roles. The following table summarizes quantitative expression data from selected studies.

Insect SpeciesTissueGeneMethodRelative Expression LevelReference
Aedes aegypti (Mosquito)BrainAST-CqRT-PCRHigh[1]
Abdominal GangliaAST-CqRT-PCRHighest[1]
Corpora AllataAST-CqRT-PCRLower[1]
Thoracic GangliaAST-CqRT-PCRLower[1]
Malpighian TubulesAST-C Receptor BqRT-PCRVery High[1]
BrainAST-C Receptor BqRT-PCRHigh
Dendroctonus armandi (Beetle)Head (Pupa)AST-CqRT-PCRHighest
Anterior Midgut (Adult)AST-CqRT-PCRHighest
Hindgut (Adult)AST-CqRT-PCRHigh
Drosophila melanogaster (Fruit fly)Gut (Larva)AST-C Receptor (DAR-2)Northern BlotHigh
Brain (Larva)AST-C Receptor (DAR-2)Northern BlotVery Weak
Posterior Midgut (Adult)AST-C-Expressed in enteroendocrine cells

Signaling Pathway and Experimental Workflow

To visualize the underlying molecular interactions and the experimental process, the following diagrams are provided.

Allatostatin_C_Signaling_Pathway cluster_cell Target Cell AST_C Allatostatin-C (AST-C) GPCR AST-C Receptor (GPCR) AST_C->GPCR Binds G_protein Gαi/o Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of JH synthesis, reduced muscle contraction) PKA->Cellular_Response Phosphorylates targets Ca_ion Ca2+ Ca_channel->Ca_ion Influx/Efflux Ca_ion->Cellular_Response Modulates

Caption: Allatostatin-C signaling pathway.

ISH_Workflow cluster_prep Day 1: Preparation cluster_hyb Day 2: Hybridization cluster_detect Day 3: Detection & Imaging Tissue_Dissection 1. Tissue Dissection (e.g., Brain, Midgut) Fixation 2. Fixation (4% Paraformaldehyde) Tissue_Dissection->Fixation Dehydration 3. Dehydration (Ethanol Series) Fixation->Dehydration Rehydration 5. Rehydration & Permeabilization (Proteinase K) Dehydration->Rehydration Probe_Synthesis 4. DIG-labeled RNA Probe Synthesis Prehybridization 6. Prehybridization Rehydration->Prehybridization Hybridization 7. Hybridization with Probe (Overnight) Prehybridization->Hybridization Washes 8. Post-hybridization Washes Hybridization->Washes Blocking 9. Blocking Washes->Blocking Antibody_Incubation 10. Anti-DIG Antibody Incubation (AP-conjugated) Blocking->Antibody_Incubation Detection 11. Chromogenic Detection (NBT/BCIP) Antibody_Incubation->Detection Imaging 12. Mounting & Imaging Detection->Imaging

Caption: Experimental workflow for ISH.

Experimental Protocols

I. Probe Design and Synthesis for Allatostatin-C

Successful in situ hybridization relies on a high-quality, specific probe. This protocol describes the synthesis of a digoxigenin (DIG)-labeled antisense RNA probe.

1. Template Generation:

  • Target Sequence Selection: Obtain the mRNA or gene sequence for Allatostatin-C from a relevant insect species from databases like NCBI or UniProt (e.g., Drosophila melanogaster Allatostatin C, isoform B, UniProt ID: Q95NV8). Design primers to amplify a 300-500 bp region of the coding sequence or the 3' untranslated region (UTR) for specificity.

  • PCR Amplification: Perform PCR to amplify the target sequence from cDNA synthesized from total RNA of the insect tissue of interest (e.g., brain or midgut). Incorporate an RNA polymerase promoter sequence (e.g., T7 or SP6) into the reverse primer for antisense probe synthesis.

  • Template Purification: Purify the PCR product using a commercial PCR purification kit.

2. In Vitro Transcription for DIG-labeled Probe Synthesis:

  • Assemble the following reaction on ice:

    Component Volume Final Concentration
    Linearized DNA template 1 µg -
    10x Transcription Buffer 2 µl 1x
    10x DIG RNA Labeling Mix 2 µl 1x
    RNase Inhibitor 1 µl -
    T7/SP6 RNA Polymerase 2 µl -

    | Nuclease-free Water | to 20 µl | - |

  • Incubate the reaction at 37°C for 2 hours.

  • Remove the DNA template by adding DNase I and incubating for 15 minutes at 37°C.

  • Purify the DIG-labeled RNA probe using LiCl precipitation or a spin column-based RNA purification kit.

  • Resuspend the probe in nuclease-free water and store at -80°C.

II. Whole-Mount In Situ Hybridization (Chromogenic)

This protocol is adapted for whole-mount insect tissues like the brain or dissected midgut.

Day 1: Tissue Preparation and Prehybridization

  • Dissection: Dissect the tissue of interest (e.g., brain, midgut) in ice-cold 1x PBS.

  • Fixation: Fix the tissue in 4% paraformaldehyde (PFA) in PBS for 1-2 hours at 4°C.

  • Washes: Wash the tissue three times for 5 minutes each in PBT (PBS with 0.1% Tween-20).

  • Dehydration: Dehydrate the tissue through a series of increasing ethanol concentrations (25%, 50%, 75%, 100%), 10 minutes at each step. Tissues can be stored in 100% ethanol at -20°C.

  • Rehydration: Rehydrate the tissue through a decreasing ethanol series (75%, 50%, 25% in PBT), 10 minutes at each step, followed by two washes in PBT.

  • Permeabilization: Treat the tissue with Proteinase K (10 µg/ml in PBT) for 5-15 minutes (optimize time for tissue type). Stop the reaction by washing twice with PBT.

  • Post-fixation: Fix again with 4% PFA in PBT for 20 minutes.

  • Washes: Wash five times for 5 minutes each in PBT.

  • Prehybridization: Incubate the tissue in hybridization buffer (50% formamide, 5x SSC, 100 µg/ml heparin, 100 µg/ml salmon sperm DNA, 0.1% Tween-20) for at least 2 hours at 55-65°C (optimize temperature based on probe sequence).

Day 2: Hybridization and Washes

  • Hybridization: Replace the prehybridization buffer with fresh hybridization buffer containing the DIG-labeled AST-C probe (0.1-1 ng/µl). Incubate overnight at the optimized hybridization temperature.

  • Post-hybridization Washes:

    • Wash twice with pre-warmed hybridization buffer for 30 minutes each at the hybridization temperature.

    • Wash in a 1:1 mixture of hybridization buffer and MABT (Maleic acid buffer with 0.1% Tween-20) for 10 minutes at room temperature.

    • Wash three times with MABT for 20 minutes each at room temperature.

Day 3: Detection and Imaging

  • Blocking: Block the tissue in MABT with 2% Blocking Reagent and 20% heat-inactivated goat serum for 2 hours at room temperature.

  • Antibody Incubation: Incubate the tissue in blocking solution containing an anti-DIG antibody conjugated to alkaline phosphatase (AP) (e.g., 1:2000 dilution) overnight at 4°C.

  • Washes: Wash the tissue six times for 20 minutes each in MABT at room temperature.

  • Staining:

    • Wash twice for 10 minutes each in alkaline phosphatase buffer (100 mM Tris-HCl pH 9.5, 50 mM MgCl2, 100 mM NaCl, 0.1% Tween-20).

    • Incubate the tissue in the staining solution containing NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolylphosphate p-toluidine salt) in the dark. Monitor the color development (purple precipitate) under a dissecting microscope.

  • Stopping the Reaction: Once the desired signal is reached, stop the reaction by washing several times with PBT.

  • Mounting and Imaging: Dehydrate the tissue through an ethanol series, clear in xylene or a clearing agent like Murray's clear (2 parts benzyl benzoate: 1 part benzyl alcohol), and mount on a slide with a suitable mounting medium. Image using a bright-field microscope.

III. Fluorescent In Situ Hybridization (FISH)

For higher resolution and co-localization studies, FISH is the preferred method. This protocol outlines a basic FISH procedure. For enhanced signal, consider using amplification methods like Hybridization Chain Reaction (HCR) or Tyramide Signal Amplification (TSA).

Probe: Use a fluorescently labeled probe (e.g., with a fluorophore like Alexa Fluor 488) or a hapten-labeled probe (like DIG or Biotin) that can be detected with a fluorescently labeled antibody or streptavidin.

Procedure: Follow the whole-mount ISH protocol until the post-hybridization washes.

  • Blocking: Block as described in the chromogenic protocol.

  • Antibody Incubation: Incubate with a fluorescently labeled anti-hapten antibody (e.g., anti-DIG-Alexa Fluor 488) overnight at 4°C.

  • Washes: Wash extensively in PBT in the dark to remove unbound antibody.

  • Counterstaining (Optional): Counterstain nuclei with DAPI.

  • Mounting and Imaging: Mount the tissue in an anti-fade mounting medium and image using a confocal or fluorescence microscope.

Conclusion

The provided protocols offer a robust framework for the localization of Allatostatin-C mRNA in various insect tissues. Successful implementation will require optimization of certain steps, such as probe concentration, hybridization temperature, and proteinase K treatment, depending on the specific insect species and tissue being investigated. These methods are invaluable tools for basic research into the neuroendocrine regulation of insect physiology and can significantly aid in the identification and validation of novel pest management targets.

References

Troubleshooting & Optimization

Technical Support Center: Allatostatin IV Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to improve the solubility of synthetic Allatostatin IV for successful bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (AST-IV) is a synthetic octapeptide, a member of the allatostatin family of neuropeptides that inhibit the production of juvenile hormone in insects.[1][2] Like many peptides, especially those with hydrophobic amino acid residues, this compound can be challenging to dissolve in aqueous solutions, which is a critical step for accurate and reproducible bioassay results.[3] Improper dissolution can lead to inaccurate peptide concentrations and experimental failure.[3]

Q2: What are the key factors influencing the solubility of my this compound peptide?

A2: Several factors determine peptide solubility:

  • Amino Acid Composition : The presence of hydrophobic amino acids, which are prevalent in many allatostatins, decreases solubility in aqueous buffers.

  • Peptide Length : While this compound is a relatively short peptide, longer peptide chains can have lower solubility.

  • pH and Net Charge : A peptide's solubility is lowest at its isoelectric point (pI), the pH at which it has no net charge. Adjusting the pH away from the pI can significantly improve solubility.

  • Concentration : Attempting to dissolve the peptide at too high a concentration can lead to aggregation and precipitation.

Q3: What is the recommended initial solvent for this compound?

A3: For any new peptide, it is best practice to first test solubility on a small amount of the lyophilized powder.

  • Start with sterile, distilled water.

  • If solubility is poor, the next step depends on the peptide's overall charge. This compound (Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-amide) has a net charge of 0 at neutral pH (Asp=-1, Arg=+1), making it neutral/hydrophobic.

  • For neutral or hydrophobic peptides, the recommended approach is to use a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF), or acetonitrile. Subsequently, slowly dilute the solution with the aqueous assay buffer to the desired concentration.

Q4: How should I store my this compound solutions?

A4: Improper storage can lead to peptide degradation and loss of activity. For maximum stability:

  • Store lyophilized peptide at -20°C or below, protected from light.

  • Once dissolved, it is best to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Troubleshooting Guide

Problem: My this compound powder won't dissolve in water.

  • Solution : Since this compound is a neutral, hydrophobic peptide, poor water solubility is expected. You should proceed with using a small amount of an organic solvent. DMSO is generally preferred for its low toxicity in biological assays. Dissolve the peptide completely in the organic solvent first, then add your aqueous buffer drop-wise while vortexing.

Problem: The peptide solution is cloudy or has visible particulates.

  • Solution 1: Sonication : Brief sonication in a water bath can help break up aggregates and improve dissolution. It is recommended to sonicate in short bursts on ice to prevent heating and potential degradation of the peptide.

  • Solution 2: Centrifugation : If particulates remain, centrifuge the solution at high speed (e.g., 10,000 x g for 5 minutes) and carefully use the supernatant. This removes undissolved peptide, ensuring a clear solution, but be aware that the actual concentration will be lower than calculated.

Problem: The peptide precipitates out of solution after I add my aqueous buffer.

  • Solution 1: Reduce Final Concentration : The peptide may be supersaturated. Try preparing a more dilute stock solution or diluting it further in the final assay buffer.

  • Solution 2: Adjust Buffer Composition : Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay, typically below 1% for most cell-based assays. Sometimes, a slightly different pH in the final buffer can maintain solubility.

  • Solution 3: Re-dissolve and Re-formulate : If significant precipitation occurs, the sample may need to be lyophilized again before attempting to re-dissolve it in a different solvent system.

Data Presentation

The choice of an initial solubilizing agent is critical. The table below summarizes common organic solvents used for hydrophobic peptides like this compound.

Table 1: Comparison of Common Organic Solvents for Hydrophobic Peptides

SolventAbbreviationKey PropertiesBioassay Considerations
Dimethyl SulfoxideDMSOA strong, polar aprotic solvent.Can be cytotoxic at concentrations >0.5-1%. May oxidize peptides containing Cysteine or Methionine (not present in AST-IV).
Dimethyl FormamideDMFA polar aprotic solvent.A good alternative to DMSO for oxidation-sensitive peptides.
AcetonitrileACNA polar aprotic solvent.Commonly used in HPLC purification; less common as a primary solvent for bioassays but can be used.
IsopropanolIPAA polar protic solvent.Can be effective for some hydrophobic peptides but may have higher cytotoxicity than DMSO.

Experimental Protocols

Protocol 1: General Solubilization of Lyophilized this compound

  • Equilibrate : Before opening, allow the vial of lyophilized this compound to warm to room temperature.

  • Centrifuge : Briefly centrifuge the vial to ensure all peptide powder is collected at the bottom.

  • Initial Solvent Addition : Based on the peptide's hydrophobic nature, add a minimal volume of 100% DMSO to the vial (e.g., 20-50 µL).

  • Dissolution : Vortex gently or sonicate briefly (3 cycles of 10 seconds on ice) to ensure the peptide is fully dissolved. The solution should be clear.

  • Dilution : Slowly add your desired aqueous assay buffer (e.g., PBS or HBSS) to the concentrated stock solution in a drop-wise manner while gently vortexing.

  • Final Check : Inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use or for making further dilutions.

Protocol 2: Allatostatin-A Receptor Bioassay (Calcium Mobilization)

This protocol outlines a general method for testing the activity of this compound on its G-protein coupled receptor, which often signals through intracellular calcium release.

  • Cell Culture : Plate HEK293 cells (or another suitable cell line) stably or transiently expressing the Allatostatin-A receptor in a 96-well black, clear-bottom plate and culture until they form a confluent monolayer.

  • Peptide Preparation : Prepare a series of dilutions of the solubilized this compound stock solution in an appropriate assay buffer (e.g., HBSS).

  • Dye Loading : Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Ligand Addition : Place the plate in a fluorescence plate reader. Add the various concentrations of the prepared this compound to the wells.

  • Data Acquisition : Measure the fluorescence intensity immediately before and after the addition of the peptide. Continue recording for 1-3 minutes to capture the peak calcium response.

  • Analysis : The change in fluorescence indicates the intracellular calcium mobilization in response to receptor activation. Plot the response against the peptide concentration to determine the EC50 (half-maximal effective concentration).

Visualizations

G start Lyophilized this compound test_water Test solubility in a small volume of sterile water start->test_water is_soluble_water Is the solution clear? test_water->is_soluble_water use_water Proceed with aqueous buffer for dilutions is_soluble_water->use_water  Yes use_organic Dissolve completely in a minimal volume of organic solvent (e.g., DMSO) is_soluble_water->use_organic No   add_buffer Slowly add aqueous buffer while vortexing use_organic->add_buffer is_soluble_final Is the final solution clear? add_buffer->is_soluble_final troubleshoot Troubleshoot is_soluble_final->troubleshoot No   ready Solution is ready for bioassay is_soluble_final->ready  Yes sonicate Briefly sonicate on ice troubleshoot->sonicate centrifuge Centrifuge and use supernatant sonicate->centrifuge G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Allatostatin-A Receptor (GPCR) g_protein G-Protein (Gi/o) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac α-subunit inhibits camp ↓ cAMP Production ac->camp response Inhibition of Juvenile Hormone Synthesis camp->response ast This compound ast->receptor Binds G step1 1. Prepare Peptide Powder (Warm vial, centrifuge) step2 2. Create Concentrated Stock (Dissolve in 100% DMSO) step1->step2 step3 3. Create Primary Dilution (Add assay buffer to stock) step2->step3 step4 4. Prepare Serial Dilutions (Dilute in assay buffer) step3->step4 step5 5. Perform Bioassay (Add dilutions to cells/tissue) step4->step5

References

Troubleshooting low yield in Allatostatin IV solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the solid-phase peptide synthesis (SPPS) of Allatostatin IV. This resource is tailored for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to low peptide yields.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of this compound?

This compound is an octapeptide with the following sequence: Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH2.[1][2][3][4]

Q2: What are the most common causes of low yield in the SPPS of this compound?

Low peptide yield in SPPS can arise from several factors throughout the synthesis process. The most frequent culprits include:

  • Incomplete Deprotection: The failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences.[5]

  • Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide attached to the resin results in deletion sequences. This can be particularly challenging with sterically hindered amino acids.

  • Peptide Aggregation: Inter- and intra-chain hydrogen bonding can cause the peptide to aggregate on the resin. This aggregation can make reactive sites inaccessible to both deprotection and coupling reagents, significantly hindering the synthesis. This is a major cause of failure, especially in longer or more hydrophobic peptides.

  • Resin and Linker Issues: Suboptimal resin loading, poor resin swelling, or instability of the linker under the reaction conditions can all contribute to a reduced yield.

  • Cleavage and Final Deprotection Problems: Inefficient cleavage of the peptide from the resin or incomplete removal of side-chain protecting groups can lead to a lower recovery of the final product.

Q3: How can I identify the specific cause of low yield in my this compound synthesis?

Identifying the root cause of a low yield often requires a combination of in-process monitoring and analysis of the crude product.

  • Real-time Monitoring: Some automated synthesizers allow for real-time UV monitoring of the Fmoc deprotection step. A broadening of the Fmoc-deprotection peak can indicate aggregation.

  • Colorimetric Tests: Qualitative tests like the Kaiser test can be performed on a small sample of resin beads to check for the completeness of the coupling reaction. A positive result (blue color) indicates the presence of free primary amines and, therefore, an incomplete coupling.

  • Mass Spectrometry (MS) Analysis of Crude Product: Analyzing the crude peptide by MS is the most direct method to identify the nature of impurities. The presence of sequences with lower molecular weights than the target this compound suggests truncation or deletion events.

  • HPLC Analysis of Crude Product: High-Performance Liquid Chromatography (HPLC) of the crude product can reveal the complexity of the sample. A low-purity profile with multiple peaks indicates that side reactions or incomplete steps have occurred during the synthesis.

Troubleshooting Guides

Issue 1: Incomplete Fmoc-Deprotection

Symptoms:

  • Low yield of the final this compound peptide.

  • Mass spectrometry analysis reveals a significant presence of truncated peptide sequences.

  • A negative colorimetric test (e.g., Kaiser test is yellow) after the deprotection step, indicating that the Fmoc group has not been removed.

Troubleshooting Workflow for Incomplete Fmoc-Deprotection

cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Fmoc-Deprotection Detected cause1 Insufficient Deprotection Time/Concentration start->cause1 cause2 Degraded Deprotection Reagent start->cause2 cause3 Peptide Aggregation start->cause3 cause4 Poor Resin Swelling start->cause4 solution1 Increase deprotection time or use stronger deprotection solution (e.g., add DBU). cause1->solution1 solution2 Use fresh, high-quality piperidine. cause2->solution2 solution3 See Peptide Aggregation Guide. cause3->solution3 solution4 Ensure proper resin swelling in a suitable solvent (e.g., DMF, NMP). cause4->solution4 end_node Re-run Deprotection & Monitor solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Troubleshooting workflow for incomplete Fmoc-deprotection.

Potential Cause Recommended Solution
Insufficient deprotection time or reagent concentration.Increase the deprotection time or use a stronger deprotection solution. For difficult sequences, consider adding 1-2% DBU to the piperidine solution.
Degraded deprotection reagent.Use fresh, high-quality deprotection reagents. Piperidine can degrade over time.
Peptide aggregation hindering reagent access.Refer to the "Peptide Aggregation" section below for strategies to disrupt secondary structures.
Poor resin swelling.Ensure the chosen resin swells adequately in the synthesis solvent. Consider switching to a resin with better swelling properties, such as a PEG-PS resin.
Issue 2: Poor Coupling Efficiency

Symptoms:

  • Low yield of the final this compound peptide.

  • Mass spectrometry analysis shows deletion sequences (sequences missing one or more amino acids).

  • A positive colorimetric test (e.g., Kaiser test is blue) after the coupling step, indicating unreacted free amines.

Troubleshooting Workflow for Poor Coupling Efficiency

cluster_causes Potential Causes cluster_solutions Solutions start Poor Coupling Efficiency Detected cause1 Steric Hindrance of Amino Acids start->cause1 cause2 Low Quality/Degraded Reagents start->cause2 cause3 Peptide Aggregation start->cause3 cause4 Premature Cleavage from Linker start->cause4 solution1 Increase coupling time, use double coupling, or switch to a more potent coupling reagent (e.g., HATU, HCTU). cause1->solution1 solution2 Ensure all amino acids and coupling reagents are fresh and of high purity. cause2->solution2 solution3 See Peptide Aggregation Guide. cause3->solution3 solution4 Use a more robust linker or a different coupling strategy if using a highly acid-sensitive linker. cause4->solution4 end_node Re-run Coupling & Monitor solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Troubleshooting workflow for poor coupling efficiency.

Potential Cause Recommended Solution
Steric hindrance of amino acids.For bulky amino acids, increase the coupling time, perform a "double coupling" (repeating the coupling step with fresh reagents), or switch to a more powerful coupling reagent like HATU or HCTU.
Low quality or degraded reagents.Ensure all amino acids and coupling reagents are fresh and of high purity.
Peptide aggregation.See the "Peptide Aggregation" section below.
Premature cleavage from an acid-labile linker.If using a very acid-sensitive linker (e.g., 2-chlorotrityl chloride linker), the slight acidity of some coupling activators can cause premature cleavage. Consider using a more robust linker or a different coupling strategy.
Issue 3: Peptide Aggregation

Symptoms:

  • Gradual decrease in yield with each successive coupling step.

  • Incomplete deprotection and coupling, even with extended reaction times.

  • The resin may appear clumpy or fail to swell properly.

Troubleshooting Workflow for Peptide Aggregation

cluster_causes Potential Causes cluster_solutions Solutions start Peptide Aggregation Suspected cause1 Formation of Inter/Intra-chain Hydrogen Bonds start->cause1 cause2 Hydrophobic Collapse start->cause2 cause3 High Peptide Density on Resin start->cause3 solution1 Use chaotropic salts (e.g., LiCl), 'magic' solvents (e.g., NMP/DMSO), or perform synthesis at elevated temperatures. cause1->solution1 solution2 Incorporate pseudoproline dipeptides or backbone-protecting groups (e.g., Hmb, Dmb) every 6-7 residues. cause2->solution2 solution3 Use a lower-loading resin. cause3->solution3 end_node Implement Strategy & Re-synthesize solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for peptide aggregation.

Strategy Description
Chaotropic Salts Wash the resin with solutions of chaotropic salts like 0.8 M NaClO₄ or LiCl in DMF before coupling to disrupt secondary structures.
"Magic" Solvents Use a mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylenecarbonate as the solvent system for acylation. For difficult sequences, mixed solvents like DMSO/DMF can also be beneficial.
Elevated Temperature Performing the synthesis at elevated temperatures (e.g., 60-90°C) can be highly effective at preventing aggregation.
Pseudoproline Dipeptides Incorporating pseudoproline dipeptides can disrupt aggregation by introducing a "kink" in the peptide backbone.
Backbone Protection Utilize backbone-protecting groups such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of amino acid residues to prevent hydrogen bonding.
Lower-Loading Resin Using a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
Issue 4: Problems with Cleavage and Final Deprotection

Symptoms:

  • Low recovery of the peptide after the cleavage step.

  • Mass spectrometry analysis shows the presence of protecting groups still attached to the peptide.

Potential Cause Recommended Solution
Incomplete cleavage from the resin.Increase the cleavage time or use a stronger cleavage cocktail. It is advisable to perform a small-scale test cleavage to optimize conditions first.
Incomplete removal of side-chain protecting groups.Ensure the cleavage cocktail contains appropriate scavengers (e.g., triisopropylsilane, water, dithiothreitol) to quench reactive cations generated during deprotection and prevent re-attachment of protecting groups to sensitive residues. For peptides containing tryptophan, the use of Fmoc-Trp(Boc) is strongly recommended to avoid side-chain modification.
Peptide precipitation during cleavage.If the peptide is insoluble in the cleavage cocktail, it may precipitate on the resin. After cleavage, precipitate the peptide in cold diethyl ether. If it remains in solution, try a different precipitation solvent.

Experimental Protocols

Kaiser Test (for detection of free primary amines)

This test is used to detect the presence of free primary amines on the resin, which can indicate either a complete deprotection or an incomplete coupling.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Take a small sample of resin beads (approximately 5-10 mg) from the reaction vessel and place them in a small glass test tube.

  • Wash the resin beads thoroughly with DMF and then with ethanol to remove any residual reagents.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the sample at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense Blue/Purple: Indicates the presence of a high concentration of free primary amines (successful deprotection or failed coupling).

  • Yellow/Colorless: Indicates the absence of free primary amines (successful coupling or failed deprotection).

Small-Scale Test Cleavage

A small-scale test cleavage can be performed on an aliquot of the peptide-resin to assess the progress and quality of the synthesis without consuming all the material.

Procedure:

  • Withdraw a small, known amount of dried peptide-resin (e.g., 2-5 mg) from the main synthesis vessel.

  • Place the resin in a microcentrifuge tube.

  • Add a small volume of the cleavage cocktail (e.g., 100-200 µL of TFA with appropriate scavengers).

  • Allow the cleavage to proceed for the recommended time (typically 1-3 hours).

  • Precipitate the cleaved peptide with cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Dissolve the peptide in a suitable solvent and analyze by HPLC and MS to determine the yield and purity.

References

Technical Support Center: Overcoming Challenges in HPLC Purification of Allatostatin IV

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC purification of Allatostatin IV. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the purification of this octapeptide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC purification of this compound, presented in a question-and-answer format.

Question: Why am I observing poor peak resolution or peak tailing for this compound?

Answer: Poor peak shape for this compound can stem from several factors related to the column, mobile phase, or sample preparation.

  • Column Issues:

    • Column Overload: Injecting too much sample can lead to peak distortion. To verify, reduce the mass of this compound injected and observe if the peak shape improves.

    • Column Contamination: Accumulation of contaminants from previous runs can cause peak tailing. A thorough column wash protocol is recommended.[1] For a C18 column, this typically involves flushing with a high percentage of water to remove buffers, followed by a strong organic solvent like 100% acetonitrile or methanol to remove non-polar residues.[1]

    • Column Void or Channeling: A void at the column inlet or channeling in the packing material can disrupt the sample band, leading to split or tailing peaks. This can be caused by pressure shocks or degradation of the silica backbone at high pH.[2]

  • Mobile Phase and Method Parameters:

    • Inappropriate Mobile Phase pH: The charge state of this compound is pH-dependent. An unsuitable mobile phase pH can lead to interactions with residual silanols on the stationary phase, causing peak tailing. Using a mobile phase with a pH that ensures the peptide is fully protonated (e.g., acidic conditions with 0.1% TFA) can improve peak shape.

    • Shallow Gradient: A gradient that is too shallow may not effectively focus the peptide band, leading to broader peaks. Optimizing the gradient steepness is crucial for sharp peaks.

  • Sample-Related Issues:

    • Secondary Interactions: The presence of basic amino acid residues in this compound can lead to secondary interactions with the stationary phase, resulting in peak tailing. Adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can mitigate these interactions.

Question: I am experiencing low yield of purified this compound. What are the potential causes and solutions?

Answer: Low recovery of this compound can be attributed to several factors, from sample preparation to the purification workflow itself.

  • Sample Preparation and Solubility:

    • Poor Solubility: this compound may have limited solubility in the initial mobile phase conditions, leading to precipitation on the column. Ensure the peptide is fully dissolved in a suitable solvent before injection. For peptides with solubility issues, dissolving in a small amount of a stronger solvent like DMSO before dilution with the mobile phase can be effective.

    • Adsorption: The peptide may adsorb to sample vials or filter membranes. Using low-protein-binding vials and compatible filter materials can minimize this loss.

  • Chromatographic Conditions:

    • Irreversible Binding: Strong, irreversible binding to the column matrix can occur if the stationary phase is not appropriate or if the mobile phase is too weak to elute the peptide.

    • Degradation: this compound may be susceptible to degradation under certain pH or temperature conditions. Ensure the mobile phase pH is within the stable range for the peptide and the column.

  • Fraction Collection:

    • Inaccurate Fraction Collection: Collecting fractions that are too broad or not precisely timed with the elution of the peak can result in the loss of a significant portion of the product.

Question: My this compound peak is not being retained on the C18 column and is eluting in the void volume. What should I do?

Answer: Lack of retention for a peptide like this compound on a reverse-phase column is a common issue, particularly for more hydrophilic peptides.

  • Mobile Phase Composition:

    • High Organic Content in Sample: If the sample is dissolved in a solvent with a higher organic concentration than the initial mobile phase, it can cause the peptide to travel with the solvent front without interacting with the stationary phase. The sample solvent should ideally match the initial mobile phase composition.

    • Phase Collapse: Using 100% aqueous mobile phase at the beginning of a gradient with a traditional C18 column can lead to "phase collapse," where the C18 chains fold in on themselves, reducing retention.[3] Ensure the initial mobile phase contains a small percentage of organic solvent (e.g., 2-5% acetonitrile) or use an aqueous-stable C18 column.[3]

  • Injection Volume:

    • Large Injection Volume: Injecting a large volume of a strong solvent can also lead to poor retention. Reduce the injection volume and observe the effect on retention.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound purification?

A1: A good starting point for purifying this compound is reverse-phase HPLC using a C18 column. A typical method would involve a linear gradient of acetonitrile in water, with 0.1% trifluoroacetic acid (TFA) added to both solvents as an ion-pairing agent to improve peak shape.

Q2: How can I improve the solubility of this compound for injection?

A2: If this compound shows poor solubility in aqueous solutions, you can try dissolving it in a small amount of an organic solvent like acetonitrile or methanol, or even a stronger solvent like dimethyl sulfoxide (DMSO), before diluting it to the final injection volume with the initial mobile phase. It is crucial to ensure the final concentration of the strong solvent in the injected sample is not high enough to cause peak distortion or loss of retention.

Q3: What quality control checks should I perform after purification?

A3: After purification, it is essential to assess the purity and identity of the collected fractions. This is typically done by analytical HPLC to determine the purity of the main peak and by mass spectrometry (MS) to confirm the molecular weight of the purified peptide corresponds to that of this compound.

Q4: How should I store the purified this compound?

A4: For long-term storage, purified peptides are typically lyophilized to remove the HPLC solvents and stored as a dry powder at -20°C or lower. This prevents degradation and maintains the stability of the peptide.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Purification of this compound

This protocol provides a general methodology for the purification of chemically synthesized this compound using a preparative C18 column.

Materials:

  • Crude this compound peptide

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 preparative HPLC column (e.g., 10 µm particle size, 100 Å pore size, 21.2 x 250 mm)

  • Preparative HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases by sonication or helium sparging.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal volume of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Method:

    • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes at the desired flow rate.

    • Injection: Inject the prepared sample onto the column.

    • Gradient Elution: Elute the peptide using a linear gradient. The optimal gradient will need to be determined empirically, but a starting point could be:

      • 5-65% Mobile Phase B over 60 minutes.

    • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column).

    • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak(s) observed in the chromatogram.

  • Analysis and Post-Purification Processing:

    • Analyze the purity of the collected fractions by analytical HPLC-MS.

    • Pool the fractions containing the pure this compound.

    • Lyophilize the pooled fractions to obtain the purified peptide as a dry powder.

Data Presentation

The following table presents hypothetical data for a typical purification run of crude this compound, illustrating the expected yield and purity at different stages.

Purification StageTotal Peptide (mg)Purity (%)Yield (%)
Crude Peptide100~60100
Pooled HPLC Fractions45>9545
Lyophilized Product42>9842

Visualizations

This compound HPLC Purification Workflow

hplc_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude this compound filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject mobile_A Prepare Mobile Phase A (0.1% TFA in Water) equilibrate Equilibrate C18 Column mobile_A->equilibrate mobile_B Prepare Mobile Phase B (0.1% TFA in ACN) mobile_B->equilibrate equilibrate->inject gradient Gradient Elution inject->gradient detect UV Detection (214/280 nm) gradient->detect collect Fraction Collection detect->collect analyze Purity Analysis (Analytical HPLC/MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final_product Pure this compound Powder lyophilize->final_product

Caption: Experimental workflow for the HPLC purification of this compound.

Allatostatin A Signaling Pathway

This compound belongs to the Allatostatin-A (AST-A) family of peptides. These peptides exert their effects by binding to G-protein coupled receptors (GPCRs).

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ast Allatostatin A (e.g., this compound) receptor Allatostatin A Receptor (GPCR) ast->receptor Binding g_protein G-protein (Gi/o) receptor->g_protein Activation ac Adenylate Cyclase g_protein->ac Inhibition camp cAMP ac->camp Conversion of ATP pka Protein Kinase A (PKA) camp->pka Activation downstream Downstream Cellular Responses (e.g., Inhibition of Juvenile Hormone Synthesis) pka->downstream Phosphorylation Cascade

Caption: Simplified signaling pathway of Allatostatin A peptides.

References

Preventing degradation of Allatostatin IV in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Allatostatin IV (AST-IV) in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions?

This compound (AST-IV) is a neuropeptide, specifically an octapeptide, belonging to the allatostatin family.[1][2] These peptides are known for their pleiotropic roles in insects, most notably the inhibition of juvenile hormone biosynthesis.[1][3] They also play a role in regulating feeding, gut motility, and other physiological processes.[4] AST-IV, with the amino acid sequence Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-amide, is one of the smallest members of this family.

Q2: What are the main causes of this compound degradation in my experiments?

Like other peptides, this compound is susceptible to degradation from several sources in an experimental environment:

  • Enzymatic Degradation: The most significant cause of degradation is cleavage by proteases. These enzymes are often present in biological samples such as hemolymph, tissue extracts, or cell culture media (especially when supplemented with serum).

  • Chemical Instability: Peptide bonds can be hydrolyzed at non-optimal pH. Certain amino acid residues are also prone to oxidation, particularly Cysteine, Methionine, and Tryptophan, though these are not present in the typical AST-IV sequence.

  • Physical Instability: Repeated freeze-thaw cycles can damage the peptide structure. Adsorption to the surface of storage vials can also lead to a loss of active peptide.

Q3: How should I properly store and handle lyophilized and reconstituted this compound?

Proper storage and handling are critical to maintaining the integrity of your this compound.

  • Lyophilized Peptide:

    • Store at -20°C or -80°C for long-term stability.

    • Keep the vial tightly sealed and protected from light.

    • Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation, which can accelerate degradation.

  • Reconstituted Peptide:

    • The shelf-life of peptides in solution is limited.

    • Reconstitute in a sterile, slightly acidic buffer (pH 5-6) if possible, as this can improve stability. This compound is also soluble in water.

    • Crucially, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected biological activity of this compound.

This is a common problem that often points to degradation of the peptide.

Potential Cause Troubleshooting Step Recommended Action
Enzymatic Degradation Review your experimental buffer and media.Add a protease inhibitor cocktail to your experimental medium immediately before adding AST-IV. If the specific proteases are known (e.g., serine proteases in insect foregut extract), use a targeted inhibitor like aprotinin. For cell culture, consider using serum-free media if your experimental design allows, or use heat-inactivated serum to denature some proteases.
Improper Storage Verify your storage conditions for both lyophilized powder and reconstituted solutions.Ensure lyophilized AST-IV is stored at -20°C or -80°C, protected from light and moisture. Confirm that reconstituted aliquots are also stored at these low temperatures.
Repeated Freeze-Thaw Cycles Examine your handling procedure for the stock solution.Always aliquot the stock solution into single-use volumes after reconstitution to minimize freeze-thaw cycles.
Incorrect pH of Solution Check the pH of your stock solution and experimental buffer.Maintain a pH between 5 and 6 for peptide solutions to enhance stability. Avoid highly acidic or basic conditions.
Adsorption to Vials Consider the material of your storage vials.Use low-protein-binding microcentrifuge tubes for aliquoting and storing your peptide solutions.

Experimental Protocols

Protocol 1: General Reconstitution and Storage of this compound

This protocol outlines the best practices for preparing and storing AST-IV to maintain its stability.

  • Equilibration: Before opening, allow the vial of lyophilized AST-IV to warm to room temperature in a desiccator for at least 30 minutes. This prevents condensation from forming inside the vial.

  • Reconstitution:

    • Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

    • Reconstitute the peptide in a suitable sterile solvent. Sterile water is a good starting point for AST-IV. For enhanced stability, a sterile buffer with a pH of 5-6 can be used.

    • Gently vortex or sonicate to ensure complete dissolution.

  • Aliquoting: Immediately aliquot the reconstituted stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment to avoid thawing the remaining stock.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: Minimizing Degradation in a Bioassay

This protocol provides steps to reduce AST-IV degradation during a typical in vitro or in vivo experiment.

  • Media/Buffer Preparation:

    • If using a biological fluid like hemolymph or serum-containing medium, consider the presence of proteases.

    • If your experimental design allows, use a serum-free medium.

    • Alternatively, heat-inactivate serum (56°C for 30 minutes) to reduce the activity of some proteases.

    • Add a broad-spectrum protease inhibitor cocktail to your experimental medium just before introducing AST-IV.

  • Peptide Dosing:

    • Thaw a single-use aliquot of the AST-IV stock solution on ice.

    • Dilute the stock solution to the final working concentration in the prepared experimental medium containing protease inhibitors.

    • Immediately add the diluted AST-IV to your experimental setup (e.g., cell culture, tissue bath).

  • Incubation: Minimize the duration of the experiment where feasible to reduce the exposure time of AST-IV to any remaining proteases.

  • Sample Collection (for analysis): If you need to measure the concentration of AST-IV after the experiment, add a "quenching solution" (e.g., a solution containing trifluoroacetic acid) to your samples immediately upon collection to stop any further enzymatic degradation.

Visual Guides

Allatostatin_Degradation_Pathway AST_IV This compound (Active) Degraded_Fragments Inactive Peptide Fragments AST_IV->Degraded_Fragments Cleavage Physical_Stress Physical/Chemical Stress (Freeze-Thaw, pH extremes) Proteases Proteases (e.g., in hemolymph, serum) Proteases->AST_IV Catalyzes Degradation Protease_Inhibitors Protease Inhibitors (e.g., Aprotinin, Cocktails) Protease_Inhibitors->Proteases Inhibits Physical_Stress->Degraded_Fragments Causes Degradation

Caption: Primary pathways of this compound degradation.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase Reconstitute 1. Reconstitute AST-IV Aliquot 2. Aliquot into single-use vials Reconstitute->Aliquot Store 3. Store at -80°C Aliquot->Store Thaw 4. Thaw one aliquot Store->Thaw Dilute 6. Dilute AST-IV in media Thaw->Dilute Prep_Media 5. Prepare media with protease inhibitors Prep_Media->Dilute Add_to_Assay 7. Add to experiment Dilute->Add_to_Assay

References

Enhancing the specificity of Allatostatin IV antibodies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Allatostatin IV Antibodies. This guide provides detailed troubleshooting and experimental protocols to help you enhance the specificity of your this compound antibodies and achieve reliable, publication-quality results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is antibody specificity a concern?

This compound (AST-IV) is an octapeptide neuropeptide belonging to the Allatostatin-A (AST-A) family, also known as FGL-amide allatostatins.[1][2][3] These peptides are known to inhibit the synthesis of juvenile hormone in many insect species.[1][3] A primary challenge in developing highly specific AST-IV antibodies is the significant sequence homology among AST-A family members, which all share a conserved C-terminal motif (Y/FXFGL-amide). This can lead to antibodies that cross-react with other allatostatins (e.g., Allatostatin 1, 2, and 3), producing non-specific signals in immunoassays.

Q2: My Western blot shows multiple bands when probing for this compound. What is the likely cause?

The most probable cause is cross-reactivity of your antibody with other members of the Allatostatin-A peptide family that may be present in your sample. These peptides share a similar C-terminal end, which is a common epitope for antibody recognition. Other potential causes include protein degradation, post-translational modifications, or non-specific binding of the primary or secondary antibody to other proteins in the lysate.

Q3: How can I validate the specificity of my this compound antibody?

Validating antibody specificity is a critical step before experimental use. Key validation strategies include:

  • Pre-adsorption (Peptide Blocking): Incubating the antibody with an excess of the this compound peptide before using it for staining. A specific signal should be completely blocked, while non-specific signals remain.

  • Genetic Strategies: Comparing the antibody's signal in wild-type samples versus samples from knockout (KO) or knockdown (RNAi) models where the allatostatin gene is absent or silenced. This is considered a gold-standard approach.

  • Independent Antibody Strategies: Using a second, validated antibody that recognizes a different epitope on the this compound peptide. Both antibodies should produce a similar staining pattern.

Q4: What are the primary methods to improve the specificity of a polyclonal this compound antibody serum?

For polyclonal antiserum, two main purification strategies are essential for enhancing specificity:

  • Affinity Purification: This process isolates only the antibodies that bind specifically to the this compound antigen, removing other non-specific IgGs from the serum. This is the first step to enrich your antibody of interest.

  • Cross-Adsorption (or Pre-adsorption): After affinity purification, the antibody solution is passed through a column containing immobilized, related peptides (e.g., Allatostatin I, II, and III). This step captures and removes any remaining antibodies that cross-react with other allatostatins, leaving a highly specific antibody population.

Troubleshooting Guides

Western Blotting
IssuePossible Cause(s)Recommended Solution(s)
High Background 1. Antibody concentration is too high. 2. Insufficient blocking. 3. Inadequate washing. 4. Membrane was allowed to dry out.1. Titrate the primary and secondary antibody concentrations to find the optimal dilution. 2. Increase blocking time (e.g., 1-2 hours at RT or overnight at 4°C). Try a different blocking agent (e.g., 5% BSA instead of milk, as milk contains phosphoproteins that can interfere with phospho-specific antibodies). 3. Increase the number and duration of wash steps. Add 0.05% Tween 20 to your wash buffer. 4. Ensure the membrane remains submerged in buffer throughout all incubation and wash steps.
Multiple or Non-Specific Bands 1. Cross-reactivity with other Allatostatin family members. 2. Primary or secondary antibody concentration is too high. 3. Protein degradation in the sample. 4. Non-specific binding of the secondary antibody.1. Perform cross-adsorption of your primary antibody against other Allatostatin-A peptides. Run a pre-adsorption control experiment by incubating the antibody with excess AST-IV peptide. 2. Reduce the antibody concentration and/or incubation time. 3. Prepare fresh lysates and always include protease inhibitors in your lysis buffer. 4. Run a control lane with only the secondary antibody to check for non-specific binding.
Weak or No Signal 1. Antibody concentration is too low. 2. Insufficient protein loaded. 3. Poor transfer of the protein to the membrane. 4. Antibody is inactive.1. Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C). 2. Increase the amount of protein loaded per lane. Use a positive control lysate known to express the target. 3. Confirm successful transfer using Ponceau S staining. For small peptides like AST-IV, consider using a smaller pore size membrane (0.2 µm). 4. Check antibody storage conditions and expiration date. Test antibody activity with a dot blot.
Immunohistochemistry / Immunocytochemistry (IHC/ICC)
IssuePossible Cause(s)Recommended Solution(s)
High Background 1. Non-specific binding of the primary or secondary antibody. 2. Insufficient blocking of endogenous peroxidase or biotin. 3. Antigen retrieval was too harsh. 4. Issues with the blocking serum.1. Lower the antibody concentration and optimize incubation times. 2. Include a peroxidase quenching step (e.g., 3% H₂O₂ in methanol) before primary antibody incubation. If using a biotin-based system, use an avidin/biotin blocking kit. 3. Optimize the antigen retrieval method (time, temperature, pH of buffer). 4. Ensure the blocking serum is from the same species as the host of the secondary antibody.
No or Weak Staining 1. Primary antibody cannot access the epitope due to improper fixation or permeabilization. 2. Suboptimal antigen retrieval. 3. Antibody concentration is too low. 4. Tissue sections dried out during the procedure.1. Optimize fixation time. Ensure adequate permeabilization (e.g., with Triton X-100 or saponin), especially for intracellular targets. 2. Perform antigen retrieval. Titrate the pH of the retrieval buffer (e.g., citrate pH 6.0 vs. Tris-EDTA pH 9.0) as this is highly antibody-dependent. 3. Perform an antibody titration to find the optimal working concentration. 4. Keep slides in a humidified chamber and ensure they are covered with sufficient buffer during all steps.
ELISA
IssuePossible Cause(s)Recommended Solution(s)
High Background 1. Insufficient washing. 2. Antibody concentration too high. 3. Improper blocking. 4. Cross-reactivity of antibodies.1. Increase the number of wash steps and the soaking time between washes. 2. Titrate antibody concentrations to optimal levels. 3. Optimize the blocking buffer and increase incubation time. 4. Use an affinity-purified and cross-adsorbed primary antibody. Ensure the secondary antibody is also cross-adsorbed against the species of your sample/capture antibody if necessary.
Low Signal Intensity 1. Low antibody concentration. 2. Reagents are expired or were stored improperly. 3. Insufficient incubation times. 4. Low level of target protein in the sample.1. Perform titration experiments to determine the optimal antibody concentrations. 2. Use fresh reagents and verify correct storage conditions. Avoid repeated freeze-thaw cycles. 3. Increase incubation times for antibodies or substrate. 4. Concentrate the sample or use a positive control to ensure the assay is working.
High Variability Between Replicates 1. Inconsistent pipetting. 2. Uneven washing of the plate. 3. "Edge effects" due to temperature or evaporation differences.1. Use calibrated pipettes and ensure consistent technique. Pre-wet pipette tips. 2. Ensure all wells are aspirated and filled equally. An automated plate washer can improve consistency. 3. Avoid using the outer wells for standards and critical samples. Use plate sealers during incubations.

Data Presentation

Table 1: Sequence Comparison of Diploptera punctata Allatostatin-A Peptides

This table highlights the sequence homology at the C-terminus, which is a common source of antibody cross-reactivity.

Peptide NameSequenceC-Terminal Motif
Allatostatin 1Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH₂ Tyr-X-Phe-Gly-Leu-NH₂
Allatostatin 2Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂ Tyr-X-Phe-Gly-Leu-NH₂
Allatostatin 3Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂ Tyr-X-Phe-Gly-Leu-NH₂
Allatostatin 4Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂ Tyr-X-Phe-Gly-Leu-NH₂
(Data sourced from Woodhead et al., 1989)
Table 2: Hypothetical ELISA Results Before and After Cross-Adsorption

This table illustrates the expected improvement in specificity for an this compound antibody after it has been cross-adsorbed against other Allatostatin-A peptides.

Antibody StatusTarget AntigenSignal (OD 450nm)Signal-to-Noise Ratio
Before Cross-Adsorption This compound1.8518.5
Allatostatin I0.959.5
Allatostatin II1.1011.0
No Antigen (Blank)0.10-
After Cross-Adsorption This compound1.7535.0
Allatostatin I0.061.2
Allatostatin II0.081.6
No Antigen (Blank)0.05-

Visualizations and Workflows

Allatostatin_Signaling_Pathway cluster_EC_Space Extracellular Space cluster_Membrane Cell Membrane cluster_IC_Space Intracellular Space AST Allatostatin-A (e.g., AST-IV) Receptor Allatostatin Receptor (GPCR) AST->Receptor Binds G_Protein G Protein (Gi/o) Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits Ca ↓ Ca²⁺ Influx G_Protein->Ca cAMP ↓ cAMP AC->cAMP Inhibition INHIBITION cAMP->Inhibition Ca->Inhibition JH_Synth Juvenile Hormone (JH) Synthesis Inhibition->JH_Synth

Caption: Allatostatin-A signaling pathway via a G-protein coupled receptor (GPCR).

Antibody_Purification_Workflow start Crude Polyclonal Antiserum affinity_purification Step 1: Affinity Purification (Column with immobilized AST-IV peptide) start->affinity_purification intermediate_product Affinity-Purified AST-IV Antibodies (May still contain cross-reactive Abs) affinity_purification->intermediate_product cross_adsorption Step 2: Cross-Adsorption (Column with other AST-A peptides) intermediate_product->cross_adsorption final_product Highly Specific AST-IV Antibody cross_adsorption->final_product

Caption: Workflow for enhancing this compound antibody specificity.

Troubleshooting_Logic decision decision process1 process1 decision->process1 Yes process2 process2 decision->process2 No (Speckled/Uneven) process process solution solution start High Background in Immunoassay start->decision Is background uniform? solution1 Solution: 1. Titrate antibodies 2. Optimize blocking 3. Increase washes process1->solution1 Cause: High Ab concentration, insufficient blocking/washing solution2 Solution: 1. Centrifuge antibody 2. Filter buffers 3. Use fresh reagents process2->solution2 Cause: Aggregated antibody, contaminated buffers

Caption: Troubleshooting logic for high background in immunoassays.

Detailed Experimental Protocols

Protocol 1: Affinity Purification of this compound Antibody

This protocol is adapted from standard affinity purification procedures and is designed to isolate antibodies specific to AST-IV from crude serum.

Materials:

  • AST-IV peptide-coupled affinity resin (e.g., AminoLink or CNBr-activated Sepharose)

  • Crude antiserum against this compound

  • Binding/Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Empty chromatography column

Procedure:

  • Column Preparation: Pack the column with the AST-IV peptide-coupled resin. Equilibrate the column by washing with 5-10 column volumes (CVs) of Binding Buffer.

  • Sample Preparation: Clarify the antiserum by centrifuging at 10,000 x g for 20 minutes to remove lipids and cellular debris. Dilute the supernatant 1:1 with Binding Buffer.

  • Antibody Binding: Load the diluted antiserum onto the column at a slow flow rate (approx. 0.5-1 mL/min). Collect the flow-through to check for unbound antibody later.

  • Washing: Wash the column with at least 10 CVs of Binding Buffer, or until the absorbance at 280nm (A280) of the effluent returns to baseline. This removes non-specifically bound proteins.

  • Elution: Elute the bound antibodies by applying the Elution Buffer. Collect 0.5-1 mL fractions into tubes containing 100 µL of Neutralization Buffer per mL of eluate to immediately neutralize the low pH, which preserves antibody activity.

  • Analysis: Measure the A280 of the collected fractions to identify those containing the purified antibody. An A280 of 1.4 is approximately equivalent to 1 mg/mL of IgG.

  • Pooling and Storage: Pool the antibody-containing fractions. Dialyze against PBS and add a preservative like 0.02% sodium azide. Store at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.

Protocol 2: Cross-Adsorption to Remove Cross-Reactivity

This crucial step follows affinity purification and removes antibodies that recognize other Allatostatin-A family members.

Materials:

  • Affinity-purified AST-IV antibody

  • Cross-adsorption resin: A mix of Allatostatin I, II, and III peptides coupled to a solid support.

  • Binding Buffer: PBS, pH 7.4

  • Chromatography column

Procedure:

  • Column Preparation: Pack a column with the cross-adsorption resin and equilibrate with 5-10 CVs of Binding Buffer.

  • Antibody Loading: Apply the affinity-purified AST-IV antibody solution to the column.

  • Collection: Collect the flow-through. This fraction contains the antibodies that did not bind to the other Allatostatin peptides and are therefore highly specific to AST-IV.

  • Column Regeneration (Optional): The bound, cross-reactive antibodies can be eluted with low pH buffer if desired, and the column can be washed and stored in PBS with sodium azide.

  • Final Antibody: The collected flow-through is your highly specific, cross-adsorbed this compound antibody. Confirm its concentration and store as described in Protocol 1.

Protocol 3: Specificity Validation by Pre-adsorption Assay (Western Blot)

This control experiment validates that the signal observed is specific to the AST-IV peptide.

Procedure:

  • Antibody Preparation: Prepare two identical tubes of your final, purified this compound antibody, diluted to its optimal working concentration in your standard antibody dilution buffer.

  • Blocking:

    • Tube A (Blocked): Add the this compound immunizing peptide to a final concentration that is in 5-10 fold molar excess compared to the antibody.

    • Tube B (Control): Add an equivalent volume of buffer (without peptide).

  • Incubation: Incubate both tubes for 1-2 hours at room temperature with gentle agitation.

  • Western Blotting: Prepare two identical membrane strips containing your protein lysate.

    • Incubate one strip with the "Blocked" antibody solution (Tube A).

    • Incubate the other strip with the "Control" antibody solution (Tube B).

  • Analysis: Proceed with your standard washing and secondary antibody incubation steps for both strips. A specific antibody will show a strong band on the control strip (B) and a very weak or absent band on the blocked strip (A). Any bands that remain on strip A are considered non-specific.

References

Best practices for handling and storage of Allatostatin IV powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Allatostatin IV powder. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a neuropeptide, specifically an octapeptide, belonging to the allatostatin family.[1] Its primary and most well-documented function is the inhibition of juvenile hormone (JH) synthesis in insects.[1][2] Juvenile hormones are crucial for regulating various physiological processes in insects, including development, reproduction, and metamorphosis.

Q2: What is the amino acid sequence of this compound?

A2: The amino acid sequence for this compound is Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH2.[1]

Q3: What are the general safety precautions for handling this compound powder?

A3: While this compound is not classified as a hazardous substance, it is recommended to follow standard laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood. In case of contact with eyes or skin, rinse thoroughly with water.

Handling and Storage of this compound Powder

Proper handling and storage are critical to maintain the integrity and activity of this compound.

Storage of Lyophilized Powder:

For optimal stability, lyophilized this compound powder should be stored in a tightly sealed container at low temperatures. Exposure to moisture and light should be minimized.

Storage ConditionRecommended TemperatureDuration
Long-term Storage-80°CYears
Short-term Storage-20°CMonths
ShippingRoom TemperatureDays

Reconstitution of this compound Powder:

To prepare a stock solution, allow the vial of lyophilized powder to equilibrate to room temperature before opening to prevent condensation. The choice of solvent will depend on the experimental requirements. Based on its amino acid composition (one acidic residue, Asp, and one basic residue, Arg, with an amidated C-terminus), this compound has a neutral overall charge. For peptides with a neutral charge, it is often recommended to first attempt dissolution in an organic solvent.

SolventGeneral Recommendation
Primary Recommendation Attempt to dissolve in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO).[1]
Secondary Recommendation If soluble in the initial organic solvent, the solution can then be diluted with an aqueous buffer such as sterile water or Phosphate-Buffered Saline (PBS) to the desired final concentration.
Alternative for Hydrophilic Peptides Some sources suggest that this compound is soluble in water.

Storage of Reconstituted Solutions:

Stock solutions of this compound should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.

Storage ConditionRecommended TemperatureDuration
Short-term Storage4°CUp to one week
Long-term Storage-20°C or -80°CMonths

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Powder is difficult to dissolve. The peptide may have low solubility in the chosen solvent.Try dissolving the powder in a small amount of DMSO first, then slowly add your aqueous buffer while vortexing. Gentle warming or sonication can also aid in dissolution.
Loss of peptide activity in experiments. Improper storage of the stock solution (e.g., repeated freeze-thaw cycles).Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
The peptide may have degraded due to prolonged storage at room temperature or in solution at 4°C.Use a freshly prepared solution for each experiment whenever possible.
Inconsistent experimental results. Inaccurate peptide concentration due to incomplete dissolution or precipitation.Visually inspect the solution for any precipitates. If necessary, centrifuge the vial and use the supernatant. Consider re-quantifying the peptide concentration if possible.
Adsorption of the peptide to plasticware.Use low-protein-binding tubes and pipette tips for handling and storing this compound solutions.

Experimental Protocols

In Vitro Bioassay for Inhibition of Juvenile Hormone Synthesis

This protocol is a generalized method for assessing the inhibitory effect of this compound on juvenile hormone (JH) synthesis in the corpora allata of insects, such as the cockroach Diploptera punctata.

Materials:

  • This compound

  • Insect saline buffer

  • L-[methyl-³H]methionine (radiolabeled precursor)

  • Culture medium (e.g., TC-199)

  • Heptane or isooctane

  • Silica gel thin-layer chromatography (TLC) plates

  • Scintillation fluid and counter

Procedure:

  • Dissection: Dissect the corpora allata (CA) from the insect in cold insect saline buffer.

  • Incubation: Place the dissected CA in a culture medium containing a known concentration of L-[methyl-³H]methionine.

  • Treatment: Add varying concentrations of this compound to the experimental samples. Include a control group with no this compound.

  • Incubation Period: Incubate the samples for a defined period (e.g., 3-4 hours) at an appropriate temperature (e.g., 28°C).

  • Extraction: Stop the reaction and extract the newly synthesized radiolabeled JH from the medium using an organic solvent like heptane or isooctane.

  • Chromatography: Separate the extracted JH from other radiolabeled compounds using thin-layer chromatography (TLC).

  • Quantification: Scrape the silica from the TLC plate corresponding to the JH band and quantify the radioactivity using a scintillation counter.

  • Analysis: Compare the amount of radiolabeled JH produced in the this compound-treated samples to the control samples to determine the inhibitory effect.

Visualizations

Allatostatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR Allatostatin Receptor (GPCR) This compound->GPCR Binds G_protein G-protein (e.g., Gi/Go) GPCR->G_protein Activates Effector Effector (e.g., K+ Channel) G_protein->Effector Modulates Response Cellular Response (e.g., Hyperpolarization) Effector->Response JH_synthesis Inhibition of Juvenile Hormone Synthesis Response->JH_synthesis

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Reconstitute This compound Powder D Add this compound (Treatment Group) A->D B Dissect Corpora Allata (CA) from Insect C Incubate CA with [3H]methionine B->C C->D E Incubate for Defined Period D->E F Extract Juvenile Hormone (JH) E->F G Separate JH by TLC F->G H Quantify Radioactivity G->H I Determine Inhibition H->I

Caption: Workflow for an in vitro bioassay of this compound.

References

Technical Support Center: Allatostatin IV Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of Allatostatin IV and its fragments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting their experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary structure and expected molecular weight of this compound?

This compound (AST4) is an octapeptide with the amino acid sequence Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 (DRLYSFGL-amide).[1][2] Allatostatins are a family of neuropeptides known to inhibit the synthesis of juvenile hormone in some insects.[1][3] The C-terminus is amidated, which is a critical feature for its biological activity and must be accounted for in mass calculations.

Q2: What are the theoretical monoisotopic masses for the protonated precursor ions of this compound?

When performing mass spectrometry, especially with electrospray ionization (ESI), the peptide will become protonated. You can expect to see several charge states. The theoretical monoisotopic mass of the neutral, amidated peptide is 953.5093 Da. The expected protonated ions are:

Ion SpeciesTheoretical m/z
[M+H]⁺954.5166
[M+2H]²⁺477.7621
[M+3H]³⁺318.8442

Note: These values should be used for high-resolution mass spectrometers. For lower-resolution instruments, average masses may be more appropriate.

Q3: What are the primary fragment ions I should expect to see in a tandem MS (MS/MS) spectrum of this compound?

During collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), peptides typically fragment along the peptide backbone, producing b- and y-ions. For this compound, the C-terminal amidation means the y-ion series will reflect this modification. Below is a table of the theoretical monoisotopic m/z values for the singly charged b- and y-ions.

Residueb-ion (m/z)y-ion (m/z)
1 (D)116.0342954.5166
2 (R)272.1353839.4823
3 (L)385.2194683.3812
4 (Y)548.2828570.2971
5 (S)635.3149407.2337
6 (F)782.3833320.1996
7 (G)839.4048173.1312
8 (L-NH₂)952.4889116.1097

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound fragments.

Q4: I don't see a peak corresponding to the expected m/z of this compound in my full MS scan. What could be the problem?

This is a common issue that can stem from either the sample preparation or the instrument setup.

  • Sample Preparation: Peptides can be lost if they adhere to surfaces or are not properly desalted. Ensure samples are acidified (e.g., with formic acid to pH <3) before any reverse-phase cleanup steps to ensure good binding. Also, verify that incompatible salts or detergents (e.g., urea, guanidine) have been removed, as they can suppress ionization.

  • Instrument Performance: The mass spectrometer may require calibration. It is recommended to run a standard peptide mix, like a HeLa digest, to confirm the system is performing correctly before analyzing your sample.

  • Peptide Stability: Ensure the peptide has not degraded. Repeated freeze-thaw cycles or improper storage can lead to sample loss.

Q5: My MS/MS spectrum for the this compound precursor is noisy or contains no identifiable fragments. How can I fix this?

A poor-quality MS/MS spectrum can make interpretation impossible. Consider the following:

  • Low Precursor Intensity: If the precursor ion signal in the MS1 scan is weak, the resulting MS/MS spectrum will also be weak. Try to concentrate your sample or optimize the source conditions to improve the initial signal.

  • Incorrect Collision Energy: The energy used for fragmentation is critical. If the collision energy is too low, the peptide will not fragment efficiently. If it is too high, it may shatter into very small, uninformative ions. Perform a collision energy optimization experiment for your specific instrument.

  • Contamination: The presence of contaminants like polymers (e.g., polyethylene glycols - PEGs) or keratins from skin and hair can suppress the signal of your target peptide and dominate the spectrum. Use high-purity solvents, clean tubes, and proper sample handling techniques to minimize contamination.

Q6: A database search of my high-quality MS/MS spectrum fails to identify this compound. What went wrong?

This often points to incorrect search parameters used in the data analysis software.

  • Mass Tolerances: Ensure the precursor and fragment mass tolerances are set appropriately for your instrument. High-resolution instruments (like Orbitrap or TOF) require narrow tolerances (e.g., 5-10 ppm for precursor, 0.02 Da for fragments), while lower-resolution instruments (like ion traps) need wider tolerances.

  • Variable Modifications: The C-terminal amidation of this compound is a critical post-translational modification (PTM). You must include "C-terminal amidation" as a variable modification in your search parameters. Other common modifications like oxidation (especially of Methionine, though not present in AST4) or deamidation should also be considered.

  • Enzyme Specificity: If your sample was part of a complex mixture that underwent enzymatic digestion (e.g., with trypsin), ensure the enzyme specificity is set correctly. For a pure synthetic peptide, this setting should be "none" or "unspecific."

  • Correct Database: Ensure the database you are searching against contains the this compound sequence. For synthetic peptides, it is often easier to create a small custom database with just the target sequence.

Experimental Protocols

Protocol: LC-MS/MS Analysis of Synthetic this compound

This protocol provides a general framework for analyzing a purified synthetic this compound sample.

  • Sample Preparation:

    • Reconstitute the lyophilized this compound peptide in a solution of 0.1% formic acid in water to a final concentration of 1 µg/µL.

    • Vortex briefly to ensure complete dissolution.

    • Dilute the stock solution to a working concentration of 10-100 fmol/µL using a mobile phase-like solvent (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 75 µm ID x 15 cm length, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be 2-35% Mobile Phase B over 30 minutes, followed by a high-organic wash step and re-equilibration.

    • Flow Rate: 200-300 nL/min for nano-LC systems.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive ion mode electrospray ionization (ESI).

    • MS1 Scan:

      • Scan Range: m/z 300-1200.

      • Resolution: 60,000 - 120,000 (for high-resolution instruments).

    • MS/MS Acquisition (Data-Dependent Acquisition - DDA):

      • Select the top 5-10 most intense precursor ions from the MS1 scan for fragmentation.

      • Isolation Window: 1.2 - 2.0 m/z.

      • Fragmentation: HCD or CID with normalized collision energy of 25-30%.

      • MS/MS Scan Resolution: 15,000 - 30,000.

      • Dynamic Exclusion: Exclude previously fragmented ions for 20-30 seconds to allow for the selection of lower-abundance precursors.

Visualizations

Allatostatin_Workflow Figure 1: Standard LC-MS/MS Workflow for this compound Analysis SamplePrep Sample Preparation (Reconstitution & Dilution) LC_Sep LC Separation (C18 Reverse Phase) SamplePrep->LC_Sep Inject ESI Ionization (Positive ESI) LC_Sep->ESI Elution MS1 MS1 Scan (Precursor Ion Detection) ESI->MS1 Isolate Precursor Isolation MS1->Isolate Select Top N Ions Analysis Data Analysis (Database Search) MS1->Analysis Acquire Spectra Fragment Fragmentation (CID / HCD) Isolate->Fragment MS2 MS2 Scan (Fragment Ion Detection) Fragment->MS2 MS2->Analysis Acquire Spectra Fragmentation_Logic Figure 2: Peptide Backbone Fragmentation cluster_peptide Peptide Backbone cluster_fragments N_term H₂N– C1 CHR₁ N_term->C1 CO1 –C=O C1->CO1 NH1 –NH– CO1->NH1 cleavage1 C2 CHR₂ NH1->C2 cleavage2 CO2 –C=O C2->CO2 C_term –OH CO2->C_term b_ion b-ion b_ion->cleavage1  Cleavage forms b-ions  (N-terminal fragments) y_ion y-ion y_ion->cleavage1  Cleavage forms y-ions  (C-terminal fragments)   Troubleshooting_Flowchart Figure 3: Troubleshooting Flowchart for MS Data Issues Start Start: No/Poor MS Signal Check_Cal Run System Suitability Test (e.g., Peptide Standard) Start->Check_Cal System_OK System OK? Check_Cal->System_OK Clean_System Action: Clean & Recalibrate MS Instrument System_OK->Clean_System No Check_Sample Review Sample Preparation: - Check pH & Desalting - Minimize Contamination - Check Peptide Concentration System_OK->Check_Sample Yes Clean_System->Check_Cal Good_MS1 Good MS1 Signal, but Poor MS/MS? Check_Sample->Good_MS1 Optimize_Frag Action: Optimize Fragmentation - Adjust Collision Energy - Check Isolation Window Good_MS1->Optimize_Frag Yes Good_MS2 Good MS/MS Spectrum, but No ID? Good_MS1->Good_MS2 No Success Problem Solved Good_MS1->Success No (MS1 Issue) Optimize_Frag->Success Check_Params Action: Verify Search Parameters - Mass Tolerances - C-term Amidation Mod - Correct Database Good_MS2->Check_Params Yes Good_MS2->Success No (MS/MS Issue) Check_Params->Success

References

Technical Support Center: Allatostatin IV Assays Using In Vitro Corpora Allata Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing in vitro corpora allata (CA) culture for Allatostatin IV (AST-IV) assays. Our goal is to help you address variability and achieve consistent, reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors influencing the viability and activity of corpora allata in in vitro culture?

A1: Several factors are crucial for maintaining healthy and active corpora allata in vitro:

  • Dissection and Handling: The dissection process itself can be a source of variability. It is essential to handle the glands carefully to prevent physical damage.[1] Use sterile, sharp forceps and perform the dissection in an appropriate saline solution to maintain tissue integrity.[2]

  • Culture Medium: The choice of culture medium is critical. Commonly used media include Grace's Insect Medium, Schneider's Drosophila Medium, and L-15B medium.[3][4] The medium should be supplemented with appropriate nutrients and factors necessary for the specific insect species.

  • Supplements: Supplements like fetal bovine serum (FBS) and insect hemolymph are often required to support CA growth and function.[2] The concentration of these supplements can significantly impact experimental outcomes.

  • Insect Physiology: The physiological state of the insect from which the corpora allata are dissected is a major source of variation. Factors such as the insect's age, developmental stage, and reproductive status can all influence the basal rate of juvenile hormone (JH) synthesis.

Q2: My control (uninhibited) juvenile hormone synthesis rates are highly variable between experiments. What are the potential causes and solutions?

A2: High variability in basal JH synthesis rates is a common challenge. Here are some potential causes and troubleshooting steps:

  • Inconsistent Insect Population: Ensure that the insects used for dissection are of the same age, sex, and developmental stage. Rearing conditions, such as photoperiod and temperature, should be strictly controlled.

  • Suboptimal Culture Conditions: Review your culture medium and supplement concentrations. Inadequate nutrition can lead to inconsistent gland activity. It may be necessary to optimize the medium formulation for your specific insect species.

  • Radiochemical Assay (RCA) Issues: If you are using a radiochemical assay, the purity and specific radioactivity of the radiolabeled precursor (e.g., [methyl-3H]-methionine) are critical. Contamination or degradation of the precursor can lead to inaccurate measurements. Consider using a double-label RCA (14C/3H) to detect irregularities.

  • Gland Dissection and Transfer: Minimize the time between dissection and incubation. Prolonged exposure to saline or air can stress the glands and affect their function.

Q3: I am not observing a clear dose-dependent inhibition of juvenile hormone synthesis with this compound. What could be wrong?

A3: A lack of a clear dose-response curve can be due to several factors:

  • Peptide Degradation: Allatostatins, being peptides, are susceptible to degradation by peptidases that may be present in the culture medium or released from the glands. Consider using protease inhibitors or performing assays over a shorter time course.

  • Incorrect Peptide Concentration: Double-check your this compound stock solution concentration and dilution calculations. It is also important to ensure proper solubilization of the peptide.

  • Low Basal JH Synthesis: If the basal rate of JH synthesis is too low, it can be difficult to detect a significant inhibitory effect. Try to optimize your culture conditions to achieve a higher and more consistent basal synthesis rate.

  • Receptor Desensitization: Prolonged exposure to high concentrations of this compound could potentially lead to receptor desensitization. Review your incubation times and concentration range.

Q4: What are the different methods for quantifying juvenile hormone synthesis, and what are their pros and cons?

A4: Several methods are available for quantifying JH synthesis, each with its own advantages and disadvantages:

  • Radiochemical Assay (RCA): This is a highly sensitive method that measures the incorporation of a radiolabeled precursor into JH. It is well-suited for in vitro assays. However, it can be affected by the purity of the radiolabel and does not measure the absolute amount of JH.

  • Radioimmunoassay (RIA): RIA is a sensitive technique that can measure absolute JH levels. However, it can suffer from high variability and cross-reactivity between different JH homologs.

  • Physicochemical Methods (GC-MS, LC-MS/MS): These methods are highly specific and can provide absolute quantification. However, they are generally less sensitive than RCA and RIA and require more expensive equipment.

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD): This is a sensitive and reproducible method that involves derivatizing JH with a fluorescent tag. It has been shown to have less variability than RCA.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no JH synthesis in control glands 1. Damaged corpora allata during dissection.2. Inappropriate culture medium or supplements.3. Glands taken from insects at a developmental stage with naturally low JH synthesis.1. Refine dissection technique to minimize physical stress.2. Optimize culture medium and supplement concentrations. Test different media formulations.3. Use insects at a developmental stage known for high JH synthesis.
High background in radiochemical assay 1. Contaminated radiolabeled precursor.2. Incomplete removal of unincorporated radiolabel after incubation.1. Check the purity of the [methyl-3H]-methionine.2. Optimize the post-incubation washing steps to ensure complete removal of free radiolabel.
Inconsistent IC50 values for this compound 1. Variability in basal JH synthesis rates.2. Degradation of this compound stock solution.3. Inconsistent incubation times.1. Standardize the physiological state of the insects used for dissection.2. Prepare fresh this compound solutions for each experiment. Store stock solutions appropriately.3. Use a precise timer for all incubation steps.
Precipitation of this compound in the culture medium 1. Poor solubility of the peptide at the tested concentrations.1. Review the solubility guidelines for this compound. It may be necessary to dissolve the peptide in a small amount of a suitable solvent (e.g., DMSO) before diluting it in the culture medium.

Experimental Protocols

Protocol 1: In Vitro Corpora Allata Culture

This protocol is a general guideline and may need to be optimized for your specific insect species.

Materials:

  • Insect saline solution (e.g., Ephrussi-Beadle Ringer's solution)

  • Culture medium (e.g., Grace's Insect Medium or L-15B)

  • Fetal Bovine Serum (FBS)

  • Insect hemolymph (optional, but can improve viability)

  • Sterile dissection tools (forceps, scissors)

  • 96-well culture plates

  • Incubator

Procedure:

  • Preparation: Prepare the culture medium by supplementing it with 10% FBS and, if necessary, 10% insect hemolymph. Filter-sterilize the complete medium. Aliquot the medium into the wells of a 96-well plate.

  • Dissection: Anesthetize the insect on ice. Dissect out the corpora allata under a dissecting microscope in a sterile petri dish containing insect saline.

  • Cleaning: Carefully remove any adhering tissue, such as the corpora cardiaca and tracheae, from the corpora allata.

  • Transfer: Transfer the cleaned glands to the wells of the 96-well plate containing the prepared culture medium. Use one pair of glands per well.

  • Incubation: Incubate the plate at the appropriate temperature for the insect species (e.g., 28°C) for a pre-determined period (e.g., 3 hours) to allow the glands to equilibrate.

Protocol 2: this compound Bioassay using Radiochemical Method

Materials:

  • Cultured corpora allata (from Protocol 1)

  • This compound stock solution

  • L-[methyl-3H]-methionine

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Pre-incubation: After the equilibration period in Protocol 1, remove the medium and replace it with fresh medium.

  • Treatment: Add different concentrations of this compound to the wells. Include control wells with no peptide.

  • Radiolabeling: Add L-[methyl-3H]-methionine to each well at a final concentration appropriate for your assay.

  • Incubation: Incubate the plate for a defined period (e.g., 3 hours) at the optimal temperature.

  • Extraction: Stop the reaction by adding a solvent (e.g., isooctane). Vortex to extract the radiolabeled JH.

  • Quantification: Transfer the organic phase containing the radiolabeled JH to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of JH synthesis against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantitative Data Summary

Compound Bioactivity (IC50) Insect Species Reference
Dippu-AST 18 nMDiploptera punctata
K15 (Analogue)1.79 nMDiploptera punctata
K24 (Analogue)5.32 nMDiploptera punctata

Visualizations

Allatostatin Signaling Pathway

Allatostatin_Signaling cluster_membrane Cell Membrane AST_R Allatostatin Receptor G_protein G-protein (Gi) AST_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Inhibition Inhibition AST This compound AST->AST_R Binds JH_Synth Juvenile Hormone Synthesis cAMP->JH_Synth Stimulates Inhibition->JH_Synth

Caption: Simplified signaling pathway of this compound leading to the inhibition of Juvenile Hormone synthesis.

Experimental Workflow for this compound Bioassay

AST_IV_Workflow Start Start Dissect Dissect Corpora Allata Start->Dissect Culture In Vitro Culture (Equilibration) Dissect->Culture Add_AST Add this compound (Varying Concentrations) Culture->Add_AST Add_Radio Add Radiolabeled Precursor Add_AST->Add_Radio Incubate Incubate Add_Radio->Incubate Extract Extract Juvenile Hormone Incubate->Extract Quantify Quantify Radioactivity (Scintillation Counting) Extract->Quantify Analyze Data Analysis (IC50 Determination) Quantify->Analyze End End Analyze->End

References

Technical Support Center: Refinement of Radiochemical Assays for Higher Sensitivity to Allatostatin IV

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining radiochemical assays for higher sensitivity to Allatostatin IV. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a target of interest?

This compound is an octapeptide neuropeptide belonging to the Allatostatin A (AstA) family, characterized by a C-terminal Tyr-Xaa-Phe-Gly-Leu-NH2 motif.[1][2][3] Allatostatins are pleiotropic, meaning they have multiple functions, but they are primarily known for their role in inhibiting the synthesis of juvenile hormone in many insect species.[3] This makes the this compound signaling pathway a promising target for the development of novel insecticides.

Q2: What type of receptor does this compound act on?

This compound acts on G-protein coupled receptors (GPCRs).[1] Specifically, the Drosophila allatostatin receptor (AlstR), which binds this compound with high affinity, shows structural similarities to mammalian somatostatin, galanin, and opioid receptors and is coupled to the Gi/Go class of G-proteins.

Q3: What are the basic principles of a radiochemical assay for this compound?

A radiochemical assay for this compound typically involves a competitive binding format. In this setup, a radiolabeled version of this compound (the radioligand) competes with unlabeled this compound (the analyte, from a sample or a standard) for a limited number of this compound receptors. The amount of radioactivity bound to the receptors is inversely proportional to the concentration of unlabeled this compound in the sample.

Q4: What are the key parameters to determine in an this compound radioligand binding assay?

The key parameters include:

  • Kd (Equilibrium Dissociation Constant): A measure of the radioligand's affinity for the receptor. A lower Kd indicates higher affinity.

  • Bmax (Maximum Number of Binding Sites): The total concentration of receptors in the preparation.

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of an unlabeled ligand that displaces 50% of the specifically bound radioligand.

  • Ki (Inhibitory Constant): The affinity of an unlabeled ligand for the receptor, calculated from the IC50 value.

Troubleshooting Guides

Issue 1: High Non-Specific Binding

Q: My assay shows high background signal even in the absence of receptor or in the presence of a saturating concentration of unlabeled this compound. What are the common causes and how can I reduce it?

A: High non-specific binding (NSB) can significantly reduce the sensitivity and accuracy of your assay. Here are the likely causes and troubleshooting steps:

Potential Cause Recommended Solution
Hydrophobicity of Radioligand If possible, consider using a more hydrophilic radiolabeled analog of this compound. Ensure the radiochemical purity of your ligand is high, as impurities can contribute to NSB.
Binding to Assay Components Pre-treat assay tubes and pipette tips with a blocking agent like bovine serum albumin (BSA) or siliconizing solution to reduce surface adsorption.
Inadequate Blocking of Filters For filtration assays, pre-soak the filters (e.g., glass fiber) in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce the binding of the positively charged radioligand to the negatively charged filter matrix.
Suboptimal Buffer Composition Increase the ionic strength of the assay buffer by adding salts like NaCl (e.g., 100-150 mM) to disrupt non-specific electrostatic interactions. Adding a non-ionic detergent like 0.1% Tween-20 can also help reduce hydrophobic interactions.
Excessive Radioligand Concentration Use the lowest possible concentration of radioligand that still provides a robust signal-to-noise ratio, ideally at or below the Kd value.
Inefficient Washing Increase the number of wash steps and/or the volume of ice-cold wash buffer to more effectively remove unbound radioligand. Ensure the duration of the wash steps is rapid to minimize dissociation of the specifically bound ligand.
Issue 2: Low Specific Binding or Poor Signal-to-Noise Ratio

Q: I am observing a very weak signal for specific binding, making it difficult to distinguish from the background. What could be the reasons and how can I improve my signal?

A: A low specific binding signal can be due to several factors related to your reagents and assay conditions.

Potential Cause Recommended Solution
Low Receptor Concentration or Activity Increase the amount of membrane preparation or whole cells in the assay. Ensure that the receptor preparation has been stored properly (typically at -80°C) and has not undergone multiple freeze-thaw cycles. Confirm receptor integrity and concentration using a protein quantification assay (e.g., BCA assay).
Degradation of this compound This compound is a peptide and susceptible to degradation by proteases. Include a cocktail of protease inhibitors in your membrane preparation and assay buffers.
Suboptimal Assay Conditions Optimize the incubation time and temperature to ensure the binding reaction has reached equilibrium. Perform association and dissociation kinetic experiments to determine the optimal incubation time. Also, optimize the pH of the assay buffer (typically around 7.4).
Low Specific Activity of Radioligand Ensure the radioligand has a high specific activity to provide a detectable signal at low concentrations. If preparing your own radioligand, optimize the labeling reaction to achieve a higher specific activity.
Incorrect Buffer Components Ensure the buffer composition is optimal for receptor-ligand interaction. Some receptors require specific divalent cations (e.g., Mg2+, Ca2+) for optimal binding.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for this compound

This protocol is a general framework and should be optimized for your specific experimental system.

1. Membrane Preparation:

  • Homogenize the tissue or cells expressing the this compound receptor in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
  • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
  • Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
  • Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method like the BCA assay. Store membrane aliquots at -80°C.

2. Assay Procedure:

  • In a 96-well plate, add the following to each well in triplicate:
  • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA, protease inhibitors).
  • 50 µL of unlabeled this compound standard or test compound at various concentrations. For determining non-specific binding, use a high concentration of unlabeled this compound (e.g., 1 µM). For total binding, add 50 µL of assay buffer.
  • 50 µL of radiolabeled this compound (e.g., [125I]-Allatostatin IV) at a fixed concentration (typically at or below the Kd).
  • 50 µL of membrane preparation (the amount of protein needs to be optimized, typically 10-50 µg).
  • Incubate the plate with gentle agitation for a predetermined time (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C or 37°C) to reach equilibrium.

3. Separation of Bound and Free Ligand (Filtration):

  • Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.3% PEI) using a cell harvester.
  • Wash the filters quickly with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Dry the filter mat.

4. Quantification:

  • Add scintillation cocktail to each well of the dried filter plate.
  • Count the radioactivity in a scintillation counter.

5. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of unlabeled competitor).
  • Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.
  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

Table 1: Example of Quantitative Data from this compound Competitive Binding Assay
Unlabeled this compound [M]Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)% Specific Binding
012,50085011,650100.0
1.00E-1212,45085011,60099.6
1.00E-1111,20085010,35088.8
1.00E-106,5008505,65048.5
1.00E-092,1008501,25010.7
1.00E-089508501000.9
1.00E-07860850100.1
1.00E-0685585050.0

Note: This is example data for illustrative purposes.

Visualizations

This compound Signaling Pathway

This compound, as a member of the Allatostatin A family, binds to a G-protein coupled receptor (GPCR) of the Gi/Go type. This interaction initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits may also modulate other downstream effectors.

Allatostatin_IV_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ASTIV This compound Receptor AlstR (GPCR) ASTIV->Receptor G_protein Gi/o Protein (αβγ) Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation cAMP->PKA Cellular_Response Decreased Cellular Response (e.g., Inhibition of Juvenile Hormone Synthesis) PKA->Cellular_Response PKA->Cellular_Response

Caption: this compound signaling pathway via a Gi/o-coupled GPCR.

Experimental Workflow for Competitive Binding Assay

This diagram outlines the major steps in performing a competitive radioligand binding assay for this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis Membrane_Prep 1. Membrane Preparation (Homogenization & Centrifugation) Incubation 3. Incubation (Membranes + Radioligand + Unlabeled Ligand) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation (Radioligand, Unlabeled Ligand, Buffers) Reagent_Prep->Incubation Filtration 4. Filtration (Separate Bound from Free) Incubation->Filtration Counting 5. Scintillation Counting Filtration->Counting Data_Analysis 6. Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis

Caption: Workflow for an this compound competitive radioligand binding assay.

References

Validation & Comparative

Unraveling the Structure-Activity Relationship of Allatostatin IV and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of Allatostatin IV and its biological activity is paramount for the design of novel insect growth regulators. This guide provides a comprehensive comparison of this compound and its analogs, supported by quantitative data and detailed experimental protocols.

Allatostatins are a family of neuropeptides in insects that play a crucial role in inhibiting the biosynthesis of juvenile hormone, a key regulator of development and reproduction.[1][2] this compound (AST4), an octapeptide with the sequence Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, has been a focal point of structure-activity relationship (SAR) studies aimed at identifying the key residues responsible for its biological function.[3][4] These studies are essential for developing potent and stable analogs with potential applications in pest management.

Comparative Biological Activity of this compound Analogs

The primary measure of this compound's biological activity is its ability to inhibit the biosynthesis of juvenile hormone (JH) in the corpora allata of insects, most notably the cockroach Diploptera punctata. This is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound and a selection of its analogs from various studies.

Analog/CompoundSequence/ModificationIC50 (nM)Insect SpeciesReference
This compound (AST4) Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂~10Diploptera punctata[5]
[Ala¹]-AST4 Ala-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂>1000Diploptera punctata
[Ala²]-AST4 Asp-Ala-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂~100Diploptera punctata
[Ala³]-AST4 Asp-Arg-Ala-Tyr-Ser-Phe-Gly-Leu-NH₂~100Diploptera punctata
[Ala⁴]-AST4 Asp-Arg-Leu-Ala-Ser-Phe-Gly-Leu-NH₂~10Diploptera punctata
[Ala⁵]-AST4 Asp-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂~100Diploptera punctata
[Ala⁶]-AST4 Asp-Arg-Leu-Tyr-Ser-Ala-Gly-Leu-NH₂~10Diploptera punctata
[Ala⁷]-AST4 Asp-Arg-Leu-Tyr-Ser-Phe-Ala-Leu-NH₂>1000Diploptera punctata
[Ala⁸]-AST4 Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Ala-NH₂>1000Diploptera punctata
[D-Asp¹]-AST4 D-Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂>1000Diploptera punctata
[D-Phe⁶]-AST4 Asp-Arg-Leu-Tyr-Ser-D-Phe-Gly-Leu-NH₂>1000Diploptera punctata
[D-Leu⁸]-AST4 Asp-Arg-Leu-Tyr-Ser-Phe-Gly-D-Leu-NH₂>1000Diploptera punctata
Peptidomimetic Analog I N/A90Diploptera punctata
Peptidomimetic Analog II N/A130Diploptera punctata
N-methylated Analog 1 Single N-methylation of H17 lead51.7Diploptera punctata
N-methylated Analog 4 Single N-methylation of H17 lead64.4Diploptera punctata
K15 Pentapeptide analog1.79Diploptera punctata
K24 Pentapeptide analog5.32Diploptera punctata

Key Findings from SAR Studies:

  • C-terminal Importance: The C-terminal region, particularly the sequence Phe-Gly-Leu-NH2, is critical for biological activity. Alanine substitution at positions 7 (Gly) and 8 (Leu) leads to a significant loss of activity.

  • Aromatic Residues: The aromatic side chains of Tyr⁴ and Phe⁶ are important for receptor binding and subsequent inhibition of JH biosynthesis.

  • Stereochemistry: The stereochemistry of the amino acids is crucial, as the introduction of D-amino acids at various positions results in a dramatic decrease in activity, suggesting a specific conformational requirement for receptor interaction.

  • Peptidomimetics and Analogs: The development of peptidomimetic and other modified analogs has led to compounds with potent inhibitory activity, with some even surpassing the native this compound. These analogs often exhibit improved stability against enzymatic degradation, a desirable characteristic for potential insect control agents.

Experimental Protocols

A thorough understanding of the experimental methodologies is essential for interpreting the SAR data. Below are detailed protocols for the key assays used to evaluate the biological activity of this compound and its analogs.

In Vitro Juvenile Hormone Biosynthesis Assay

This assay directly measures the inhibitory effect of test compounds on the production of JH by the corpora allata.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Extraction & Quantification cluster_3 Data Analysis dissect Dissect Corpora Allata (CA) from Diploptera punctata preincubate Pre-incubate CA in TC199 medium dissect->preincubate 1 add_compounds Add test compounds (Allatostatin analogs) preincubate->add_compounds 2 add_radiolabel Add [¹⁴C]-methionine add_compounds->add_radiolabel 3 incubate Incubate for 3 hours add_radiolabel->incubate 4 extract Extract JH with isooctane incubate->extract 5 separate Separate organic phase extract->separate 6 quantify Quantify radiolabeled JH via scintillation counting separate->quantify 7 calculate Calculate % inhibition quantify->calculate 8 plot Plot dose-response curve calculate->plot 9 determine_ic50 Determine IC50 value plot->determine_ic50 10

Workflow for the in vitro Juvenile Hormone Biosynthesis Assay.

Detailed Steps:

  • Dissection and Pre-incubation: Corpora allata are dissected from adult female Diploptera punctata and pre-incubated in a suitable tissue culture medium (e.g., TC199) to stabilize the glands.

  • Incubation with Analogs: The glands are then transferred to fresh medium containing various concentrations of the this compound analog being tested.

  • Radiolabeling: A radiolabeled precursor, typically [¹⁴C]-methionine, is added to the incubation medium. The methyl group of methionine is incorporated into the JH molecule.

  • Extraction: After a defined incubation period (e.g., 3 hours), the newly synthesized radiolabeled JH is extracted from the medium using an organic solvent like isooctane.

  • Quantification: The amount of radiolabeled JH in the organic phase is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition of JH biosynthesis is calculated by comparing the radioactivity in the treated samples to that in the control (untreated) samples. The IC50 value is then determined by plotting the percent inhibition against the log of the analog concentration.

Radioligand Binding Assay

This assay measures the binding affinity of this compound analogs to their specific receptors on cell membranes.

G cluster_0 Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection cluster_3 Data Analysis prepare_membranes Prepare cell membranes expressing Allatostatin receptors mix_components Mix membranes, radioligand, and competitor in assay buffer prepare_membranes->mix_components 1 prepare_ligands Prepare radiolabeled ligand and unlabeled competitor (analog) prepare_ligands->mix_components 1 incubate Incubate to reach equilibrium mix_components->incubate 2 filter Rapidly filter through glass fiber filters incubate->filter 3 wash Wash filters to remove unbound ligand filter->wash 4 measure_radioactivity Measure radioactivity of filters (bound ligand) wash->measure_radioactivity 5 plot_curve Plot competition binding curve measure_radioactivity->plot_curve 6 determine_ic50 Determine IC50 value plot_curve->determine_ic50 7

Workflow for the Radioligand Binding Assay.

Detailed Steps:

  • Membrane Preparation: Cell membranes expressing the Allatostatin receptor are prepared from a suitable source, such as insect brains or a heterologous expression system.

  • Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled Allatostatin ligand and varying concentrations of the unlabeled analog (competitor).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound ligand.

  • Washing: The filters are washed to remove any unbound radioligand.

  • Detection: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: A competition binding curve is generated by plotting the percentage of specific binding against the log of the competitor concentration. The IC50 value, which is the concentration of the analog that inhibits 50% of the specific binding of the radioligand, is then determined.

Allatostatin Signaling Pathway

Allatostatins exert their inhibitory effect on juvenile hormone biosynthesis by binding to a specific G-protein coupled receptor (GPCR) on the surface of corpora allata cells. The binding of Allatostatin to its receptor initiates an intracellular signaling cascade.

G cluster_0 Extracellular cluster_2 Intracellular AST This compound (or Analog) Receptor Allatostatin Receptor (GPCR) AST->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Inhibition Inhibition cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates JH_synthesis Juvenile Hormone Biosynthesis PKA->JH_synthesis Regulates Inhibition->JH_synthesis

References

A Comparative Analysis of Allatostatin IV Potency Across Different Insect Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological potency of Allatostatin IV (AST-IV) and related FGL-amide allatostatins across various insect orders. The primary focus is on the inhibition of juvenile hormone (JH) synthesis, a key regulatory process in insect development, reproduction, and behavior. The data presented herein are supported by experimental evidence from peer-reviewed studies.

This compound belongs to the Type A or FGL-amide family of allatostatins, characterized by a conserved C-terminal motif of Phenylalanine-Glycine-Leucine-amide (FGL-amide). While this compound, with the sequence Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-amide, is a well-studied member of this family, its allatostatic activity (inhibition of JH synthesis) is not uniform across all insects. This differential potency presents both challenges and opportunities for the development of targeted insect control agents.

Data Presentation: Quantitative Bioactivity of FGL-amide Allatostatins

The inhibitory potency of FGL-amide allatostatins on juvenile hormone biosynthesis varies significantly among different insect orders. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro radiochemical assays on the corpora allata (CA), the glands responsible for JH production.

Note: Data for various naturally occurring FGL-amide allatostatins are presented to illustrate the family's activity, as direct comparative studies on this compound across multiple orders are limited. The structural and functional homology within the FGL-amide family makes these valid comparisons for assessing order-specific potency.

Insect OrderSpeciesPeptide(s)BioassayPotency (IC50 in M)
Blattodea Diploptera punctataDippu-AST 2In vitro JH Synthesis Inhibition1.4 x 10⁻¹¹
Diploptera punctataDippu-AST 1In vitro JH Synthesis Inhibition1.07 x 10⁻⁷
Periplaneta americanaEndogenous FGL-amide ASTsIn vitro JH Synthesis Inhibition1.1 x 10⁻⁹ to 1.6 x 10⁻⁷[1]
Orthoptera Gryllus bimaculatusGrb-AST A3 (AGMYSFGL-amide)In vitro JH Synthesis Inhibition0.4 - 3 x 10⁻⁸[1]
Isoptera Reticulitermes flavipesR. flavipes AST-7In vitro JH Synthesis InhibitionPotent inhibition observed[1]
Diptera Drosophila melanogasterFGL-amide ASTsIn vitro JH Synthesis InhibitionNo inhibitory effect
Lepidoptera Manduca sextaFGL-amide ASTsIn vitro JH Synthesis InhibitionNo inhibitory effect
Coleoptera Tenebrio molitorEndogenous FGL-amide ASTsIn vitro JH Synthesis InhibitionNo direct inhibitory effect on T. molitor CA

Key Findings:

  • High Potency in Blattodea, Orthoptera, and Isoptera: FGL-amide allatostatins, including this compound, are potent inhibitors of JH synthesis in cockroaches, crickets, and termites.[1]

  • Lack of Activity in Diptera and Lepidoptera: In higher insects like flies and moths, FGL-amide allatostatins do not inhibit JH synthesis and are instead involved in other physiological processes such as regulating feeding and gut motility.[1]

  • Variable Potency within the Peptide Family: As seen in Diploptera punctata, different allatostatins from the same species can have dramatically different IC50 values, ranging from the low picomolar to the nanomolar range.

Experimental Protocols

The primary method for quantifying the potency of allatostatins is the in vitro radiochemical assay for juvenile hormone biosynthesis . This technique directly measures the rate of JH production by the corpora allata.

Detailed Methodology:

  • Insect Rearing and Dissection:

    • Insects of the desired species and developmental stage (typically reproductively active adult females) are used.

    • The retrocerebral complex, containing the corpora cardiaca and corpora allata (CC-CA), is dissected in a sterile physiological saline solution.

  • In Vitro Incubation:

    • Individual or paired CC-CA complexes are incubated in a culture medium (e.g., TC-199) at a controlled temperature (e.g., 28°C).

    • The medium is supplemented with a radiolabeled precursor of JH, typically L-[methyl-³H]-methionine. The ³H-methyl group is transferred to the JH molecule in the final step of its synthesis.

    • For dose-response experiments, various concentrations of the allatostatin peptide (e.g., this compound) are added to the incubation medium. Control incubations are performed without the peptide.

  • Extraction of Juvenile Hormone:

    • After the incubation period (typically 2-4 hours), the medium and glands are collected.

    • JH is extracted from the aqueous medium using an organic solvent (e.g., hexane or isooctane).

  • Quantification and Data Analysis:

    • The organic solvent containing the radiolabeled JH is transferred to a scintillation vial, the solvent is evaporated, and a scintillation cocktail is added.

    • The amount of radiolabeled JH synthesized is quantified by liquid scintillation counting.

    • The rate of JH synthesis is expressed as femtomoles or picomoles per hour per pair of glands (fmol/pr/h or pmol/pr/h).

    • The inhibitory effect of the allatostatin is determined by comparing the synthesis rate in the presence of the peptide to the control.

    • IC50 values, representing the concentration of the peptide that causes 50% inhibition of JH synthesis, are calculated from the resulting dose-response curves.

Mandatory Visualizations

Diagram of the FGL-amide Allatostatin Signaling Pathway

Allatostatin_Signaling_Pathway cluster_membrane Corpus Allatum Cell Membrane cluster_cytoplasm Cytoplasm AST_Receptor Allatostatin Receptor (GPCR) G_Protein G-Protein AST_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP₃ PLC->IP3 Generates Allatostatin This compound (FGL-amide) Allatostatin->AST_Receptor Binds Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates Inhibition Inhibition of JH Biosynthesis Enzymes Ca_Release->Inhibition Leads to

Caption: Proposed signaling pathway for FGL-amide allatostatin-mediated inhibition of juvenile hormone synthesis.

Experimental Workflow for the In Vitro Radiochemical Assay

Radiochemical_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_extraction Extraction cluster_analysis Analysis Dissection 1. Dissect Corpora Allata (CA) from Insect Incubation 2. Incubate CA in Medium with [³H]-Methionine and Test Peptide (AST-IV) Dissection->Incubation Extraction 3. Extract Radiolabeled Juvenile Hormone ([³H]-JH) with Organic Solvent Incubation->Extraction Quantification 4. Quantify [³H]-JH via Liquid Scintillation Counting Extraction->Quantification Calculation 5. Calculate Synthesis Rate and IC50 Value Quantification->Calculation

Caption: Experimental workflow for the in vitro radiochemical assay of juvenile hormone biosynthesis.

References

A Comparative Guide to Allatostatin A and Allatostatin C: Structure, Function, and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Allatostatin A (AstA) and Allatostatin C (AstC), two influential neuropeptide families in invertebrates. This document outlines their distinct structural features, functional roles, and signaling mechanisms, supported by experimental data and detailed methodologies.

At a Glance: Key Differences Between Allatostatin A and Allatostatin C

FeatureAllatostatin A (AstA)Allatostatin C (AstC)
Structure Linear peptides with a conserved C-terminal motif: Y/FXFGL-amide.[1]Cyclic peptides characterized by a disulfide bridge between two cysteine residues.[2]
Primary Function Inhibition of food intake, regulation of gut motility, sleep, and growth.[3][4][5]Inhibition of juvenile hormone synthesis, regulation of oogenesis, food intake, and metabolic homeostasis.
Receptor Type G-protein coupled receptors (GPCRs) homologous to mammalian galanin/somatostatin receptors.G-protein coupled receptors (GPCRs) orthologous to mammalian somatostatin receptors.
Signaling Pathway Primarily signals through Gi/Go proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels.Primarily signals through Gi/o proteins, resulting in the inhibition of adenylyl cyclase and decreased cAMP levels.

Structural Distinctions: Linear versus Cyclic Peptides

The fundamental difference between Allatostatin A and Allatostatin C lies in their peptide structures.

Allatostatin A (AstA) peptides are a family of linear neuropeptides that share a highly conserved C-terminal amino acid sequence of Y/FXFGL-amide (Tyrosine/Phenylalanine - X - Phenylalanine - Glycine - Leucine - amide). The variability in the N-terminal region of AstA peptides gives rise to a family of related but distinct molecules within a single species.

Allatostatin C (AstC) , in contrast, is characterized by a cyclic structure formed by a disulfide bridge between two cysteine residues. This intramolecular bond is crucial for its biological activity. AstC is considered an insect ortholog of the vertebrate neuropeptide somatostatin, which also possesses a similar cyclic structure essential for its function.

Functional Comparison: Diverse Roles in Invertebrate Physiology

While both AstA and AstC are pleiotropic neuropeptides with overlapping roles in regulating food intake, their primary physiological functions are distinct.

Allatostatin A is predominantly recognized for its role in the regulation of feeding and digestion. Activation of AstA-expressing neurons has been shown to inhibit food intake and suppress responsiveness to sugar in Drosophila melanogaster. Furthermore, AstA peptides act as myoinhibitory peptides, reducing the contractions of gut muscles and thus modulating gut motility. AstA signaling also plays a role in promoting sleep and regulating growth.

Allatostatin C is classically known for its potent inhibition of juvenile hormone (JH) biosynthesis by the corpora allata, a key endocrine gland in insects that regulates development, metamorphosis, and reproduction. Beyond its allatostatic function, AstC is involved in the regulation of oogenesis, the process of egg development. Similar to AstA, AstC also influences food intake and plays a crucial role in maintaining metabolic homeostasis, particularly under conditions of nutrient stress.

Quantitative Data on Physiological Effects
Peptide FamilySpeciesPhysiological EffectMethodQuantitative Measurement
Allatostatin ADrosophila melanogasterInhibition of food intakeCAFE AssaySignificant reduction in food consumption upon thermogenetic activation of AstA neurons.
Allatostatin AAedes aegyptiInhibition of host-seeking behaviorBehavioral AssaySystemic injection of AstA-5 significantly reduced host-seeking behavior.
Allatostatin CDendroctonus armandiInhibition of Juvenile Hormone SynthesisRNAi and qRT-PCRKnockdown of DaAST significantly increased DaJHAMT (JH acid O-methyltransferase) mRNA levels, indicating a release of inhibition on JH synthesis.

Signaling Pathways: Activation of G-Protein Coupled Receptors

Both Allatostatin A and Allatostatin C exert their effects by binding to and activating specific G-protein coupled receptors (GPCRs) on the surface of target cells.

Allatostatin A receptors (AstA-R) are structurally related to the mammalian galanin and somatostatin receptors. Upon binding of AstA, the receptors couple to inhibitory G-proteins of the Gi/Go family. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the activated G-protein can directly modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium channels (GIRKs), leading to hyperpolarization of the cell membrane and neuronal inhibition.

Allatostatin_A_Signaling ATP ATP AC AC ATP->AC cAMP cAMP Cellular_Response Inhibition of Food Intake, Reduced Gut Motility cAMP->Cellular_Response Leads to K_ion_in GIRK GIRK K_ion_in->GIRK K_ion_out Hyperpolarization Hyperpolarization & Neuronal Inhibition K_ion_out->Hyperpolarization Hyperpolarization->Cellular_Response AstA AstA AstA_R AstA_R AstA->AstA_R Binds G_protein G_protein AstA_R->G_protein Activates G_protein->AC Inhibits G_protein->GIRK Activates AC->cAMP Converts GIRK->K_ion_out

Allatostatin C receptors (AstC-R) are orthologs of the mammalian somatostatin receptors. Similar to AstA receptors, AstC receptors also couple to inhibitory G-proteins of the Gi/o family. The binding of AstC to its receptor leads to the inhibition of adenylyl cyclase, causing a reduction in intracellular cAMP levels. This decrease in cAMP can then modulate the activity of downstream effector proteins, such as protein kinase A (PKA), ultimately leading to the physiological response, such as the inhibition of juvenile hormone synthesis.

Allatostatin_C_Signaling ATP ATP AC AC ATP->AC cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibition of Juvenile Hormone Synthesis PKA->Cellular_Response Leads to AstC AstC AstC_R AstC_R AstC->AstC_R Binds G_protein G_protein AstC_R->G_protein Activates G_protein->AC Inhibits AC->cAMP Converts

Receptor Binding and Functional Activity Data
PeptideReceptorCell LineAssay TypeEC50/IC50
Ano_AST-A1GPRALS2CHOCalcium Mobilization1.37 x 10⁻⁷ M
Ano_AST-A2GPRALS2CHOCalcium Mobilization1.47 x 10⁻⁸ M
Allatostatin CT. pityocampa AstR-CHEK-TSAG-protein Activation (FRET)~0.05 nM
Allatostatin CT. pityocampa AstR-CHEK-TSAβ-arrestin Recruitment (FRET)~1 nM

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a method to determine the binding affinity of unlabeled Allatostatin peptides to their receptors by measuring their ability to displace a radiolabeled ligand.

Radioligand_Binding_Assay A Prepare Cell Membranes Expressing Receptor B Incubate Membranes with Radiolabeled Ligand & Unlabeled Competitor A->B C Separate Bound from Free Ligand (Filtration) B->C D Quantify Radioactivity of Bound Ligand C->D E Data Analysis: Determine IC50 and Ki D->E

Materials:

  • Cell membranes expressing the Allatostatin receptor of interest.

  • Radiolabeled Allatostatin analog (e.g., ¹²⁵I-labeled AstA or AstC).

  • Unlabeled Allatostatin peptide (competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 500 mM NaCl).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter and fluid.

Procedure:

  • Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of radiolabeled ligand, and varying concentrations of the unlabeled competitor peptide in binding buffer. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Capillary Feeder (CAFE) Assay for Drosophila

This assay is used to quantify food intake in adult Drosophila.

CAFE_Assay A Prepare CAFE Vials and Capillaries with Liquid Food B Transfer Flies to Vials A->B C Incubate under Controlled Conditions B->C D Measure Food Consumption from Capillaries C->D E Data Analysis: Calculate Food Intake per Fly D->E

Materials:

  • Drosophila melanogaster of the desired genotype and age.

  • CAFE vials (e.g., modified 5 mL plastic vials).

  • Glass microcapillaries (e.g., 5 µL).

  • Liquid food (e.g., 5% sucrose, 5% yeast extract).

  • A ruler or digital caliper for measuring the change in food level.

Procedure:

  • Preparation: Fill the glass microcapillaries with the liquid food. Insert the capillaries through the lid of the CAFE vial.

  • Fly Transfer: Transfer a pre-determined number of flies (e.g., 5-10) into each vial. Include control vials without flies to measure evaporation.

  • Incubation: Place the vials in a controlled environment (e.g., 25°C, 12:12 light:dark cycle) for the desired experimental duration (e.g., 24 hours).

  • Measurement: At the end of the experiment, measure the decrease in the liquid food level in each capillary.

  • Data Analysis: Subtract the average evaporation from the food consumption in the fly-containing vials. Calculate the total food intake per fly.

Conclusion

Allatostatin A and Allatostatin C represent two distinct families of neuropeptides with crucial, yet different, primary roles in invertebrate physiology. Their structural differences—linear for AstA and cyclic for AstC—are directly linked to their specific functions and receptor interactions. While AstA is a key regulator of feeding and digestion, AstC is a primary inhibitor of juvenile hormone synthesis and a modulator of reproduction and metabolism. Understanding the intricacies of their structure, function, and signaling pathways is essential for developing novel and specific pest management strategies and for advancing our fundamental knowledge of neuroendocrine regulation in invertebrates.

References

A Comparative Guide to the Inhibitory Mechanisms of Allatostatin IV and Allatostatin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory mechanisms of two prominent invertebrate neuropeptides: Allatostatin IV (a member of the Allatostatin-A family) and Allatostatin B (also known as Myoinhibitory Peptides). This document synthesizes experimental data to objectively compare their signaling pathways, inhibitory potency, and physiological roles, offering a valuable resource for researchers in neuroscience, endocrinology, and pest management.

At a Glance: Key Differences

FeatureThis compound (AstA-type)Allatostatin B (MIP-type)
Peptide Family Allatostatin-A (AstA)Myoinhibitory Peptide (MIP) / Allatostatin-B (AstB)
Consensus Sequence C-terminal Y/FXFGL-amideC-terminal W(X)6W-amide
Primary Inhibitory Roles Inhibition of juvenile hormone synthesis, gut motility, feeding behavior.[1][2]Inhibition of visceral muscle contraction (myoinhibition), gut motility, pyloric rhythm.[3]
Receptor Type G-protein coupled receptors (GPCRs), homologous to mammalian galanin/somatostatin receptors.[4]G-protein coupled receptors (GPCRs), including the Sex Peptide Receptor (SPR) in Drosophila.
Primary Signaling Cascade Activation of Gαi/o subunits, leading to inhibition of adenylyl cyclase and decreased intracellular cAMP. Modulation of K+ channels.Activation of Gαi/o subunits, leading to inhibition of adenylyl cyclase and decreased intracellular cAMP.

Quantitative Comparison of Inhibitory Activity

Direct comparative studies on the inhibitory potency of this compound and Allatostatin B on the same biological parameter are limited. The following table summarizes available quantitative data from different experimental contexts to provide an overview of their efficacy.

PeptideTargetSpeciesAssayQuantitative Data
This compound (AstA-type) Juvenile Hormone III SynthesisDiploptera punctataIn vitro radiochemical assay>40% inhibition at 10-8 M
Drosophila Allatostatin-A4Drosophila Allatostatin Receptor 2 (DAR-2)Drosophila melanogasterBioluminescence assay in CHO cellsEC50 = 10-8 M
Allatostatin B (MIP-type) Pyloric Rhythm FrequencyCancer borealisEx vivo electrophysiological recordingSignificant decrease at 10-8 M
Tenmo-MIP 5Immune Response & Cold ToleranceTenebrio molitorIn vivo injection and gene expression analysisEffective at 10-6 M

Signaling Pathways and Mechanisms of Inhibition

This compound and Allatostatin B exert their inhibitory effects through distinct G-protein coupled receptors and downstream signaling cascades.

This compound (AstA) Signaling Pathway

This compound and other AstA-type peptides bind to GPCRs that are homologous to mammalian galanin and somatostatin receptors.[4] The primary signaling mechanism involves the activation of a Gαi/o subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream effectors.

Additionally, the βγ subunits of the G-protein can directly modulate the activity of ion channels, particularly G-protein-coupled inwardly rectifying potassium (GIRK) channels. The opening of these channels leads to potassium ion efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability.

Allatostatin_IV_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AstIV This compound AstA_R Allatostatin-A Receptor (GPCR) AstIV->AstA_R Binds G_protein Gαi/oβγ AstA_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates (βγ subunit) cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization ↓ Neuronal Excitability K_channel->Hyperpolarization K_ion K+ K_ion->K_channel

This compound (AstA) signaling pathway.
Allatostatin B (MIP) Signaling Pathway

Allatostatin B, or Myoinhibitory Peptides, also signal through GPCRs. In Drosophila, MIPs have been shown to activate the Sex Peptide Receptor (SPR). Similar to the AstA pathway, activation of the MIP receptor leads to the stimulation of a Gαi/o protein, resulting in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This pathway is implicated in the regulation of sleep and the inhibition of specific neurons that promote wakefulness. The direct downstream effectors of the reduced cAMP levels in the context of myoinhibition are still being fully elucidated but are presumed to involve modulation of ion channel activity or other intracellular signaling components that regulate muscle contractility.

Allatostatin_B_Signaling cluster_extracellular_B Extracellular Space cluster_membrane_B Cell Membrane cluster_intracellular_B Intracellular Space AstB Allatostatin B (MIP) AstB_R Allatostatin-B Receptor (e.g., SPR) AstB->AstB_R Binds G_protein_B Gαi/oβγ AstB_R->G_protein_B Activates AC_B Adenylyl Cyclase G_protein_B->AC_B Inhibits cAMP_B ↓ cAMP AC_B->cAMP_B Inhibition Inhibition of Muscle Contraction cAMP_B->Inhibition

Allatostatin B (MIP) signaling pathway.

Detailed Experimental Protocols

In Vitro Juvenile Hormone (JH) Synthesis Inhibition Assay (Radiochemical Assay)

This protocol is adapted from methods used to measure the inhibitory effect of allatostatins on juvenile hormone synthesis by the corpora allata (CA) of insects.

Objective: To quantify the dose-dependent inhibition of JH synthesis by this compound.

Materials:

  • This compound (synthetic)

  • Corpora allata (CA) dissected from the insect species of interest

  • Incubation medium (e.g., TC-199) supplemented with Ficoll and L-glutamine

  • L-[methyl-3H]methionine (radiolabeled precursor)

  • Isooctane (or other organic solvent for extraction)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Workflow:

JH_Synthesis_Assay_Workflow Dissect 1. Dissect Corpora Allata (CA) Preincubate 2. Pre-incubate CA in medium Dissect->Preincubate Add_AST 3. Add varying concentrations of this compound Preincubate->Add_AST Add_Radiolabel 4. Add L-[methyl-3H]methionine Add_AST->Add_Radiolabel Incubate 5. Incubate for 3 hours Add_Radiolabel->Incubate Extract 6. Extract JH with isooctane Incubate->Extract Quantify 7. Quantify radioactivity using liquid scintillation counting Extract->Quantify Analyze 8. Calculate % inhibition and determine IC50 Quantify->Analyze

Workflow for the JH Synthesis Inhibition Assay.

Procedure:

  • Dissection: Dissect the corpora allata from the insect of interest in a physiological saline solution.

  • Pre-incubation: Place individual pairs of CA in culture wells containing incubation medium and pre-incubate for 1-2 hours to allow the glands to stabilize.

  • Treatment: Replace the medium with fresh medium containing various concentrations of synthetic this compound (e.g., 10-10 M to 10-6 M) or a vehicle control.

  • Radiolabeling: Add L-[methyl-3H]methionine to each well to a final concentration that is saturating for JH synthesis.

  • Incubation: Incubate the glands for 3-4 hours at an appropriate temperature (e.g., 28°C).

  • Extraction: Stop the reaction by adding an organic solvent like isooctane to each well. Vortex thoroughly to extract the newly synthesized radiolabeled JH.

  • Quantification: Transfer the organic phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the rate of JH synthesis for each concentration. Determine the percentage of inhibition relative to the control and plot the dose-response curve to calculate the IC50 value.

In Vitro Gut Motility Inhibition Assay

This protocol is a generalized method to assess the myoinhibitory effects of neuropeptides on insect gut preparations.

Objective: To measure the inhibitory effect of this compound and Allatostatin B on the spontaneous or induced contractions of an isolated insect gut segment.

Materials:

  • This compound and Allatostatin B (synthetic)

  • Insect gut segment (e.g., foregut, midgut, or hindgut)

  • Physiological saline solution appropriate for the insect species

  • Organ bath setup with a force transducer and data acquisition system

  • Proctolin or other myostimulatory agent (optional, for induced contractions)

Procedure:

  • Dissection and Mounting: Dissect the desired segment of the insect gut in cold physiological saline. Mount the gut segment vertically in an organ bath chamber perfused with oxygenated saline at a constant temperature. Attach one end of the gut segment to a fixed hook and the other end to an isometric force transducer.

  • Equilibration: Allow the preparation to equilibrate for at least 30-60 minutes, during which spontaneous contractions should stabilize. Adjust the resting tension as needed.

  • Baseline Recording: Record the baseline contractile activity (frequency and amplitude) for a period of 10-15 minutes.

  • Peptide Application: Add this compound or Allatostatin B to the organ bath at various concentrations, starting with the lowest dose. Record the contractile activity for a set period after each application.

  • Washout: Between applications of different concentrations or peptides, thoroughly wash the preparation with fresh saline solution and allow the contractile activity to return to baseline.

  • Data Analysis: Measure the frequency and amplitude of contractions before and after peptide application. Calculate the percentage inhibition for each concentration and construct dose-response curves to determine EC50 or IC50 values.

Electrophysiological Recording of Neuronal Inhibition

This protocol describes a method to measure the direct effects of allatostatins on the electrical activity of neurons using whole-cell patch-clamp electrophysiology.

Objective: To characterize the changes in membrane potential and neuronal firing in response to this compound or Allatostatin B.

Materials:

  • This compound and Allatostatin B (synthetic)

  • Isolated neurons or brain slice preparation from the insect of interest

  • Patch-clamp electrophysiology rig (microscope, micromanipulators, amplifier, data acquisition system)

  • Extracellular and intracellular recording solutions

  • Glass micropipettes

Procedure:

  • Preparation: Prepare isolated neurons or acute brain slices from the insect. Place the preparation in a recording chamber on the stage of the microscope and perfuse with oxygenated extracellular solution.

  • Patching: Using a micromanipulator, approach a target neuron with a glass micropipette filled with intracellular solution. Form a high-resistance seal (gigaohm seal) with the cell membrane and then rupture the membrane to achieve the whole-cell configuration.

  • Baseline Recording: In current-clamp mode, record the resting membrane potential and any spontaneous action potential firing.

  • Peptide Perfusion: Switch the perfusion to an extracellular solution containing a known concentration of this compound or Allatostatin B.

  • Recording Effects: Record any changes in the resting membrane potential (e.g., hyperpolarization) and the frequency of action potential firing.

  • Washout: Perfuse the preparation with the control extracellular solution to wash out the peptide and observe if the neuronal activity returns to baseline.

  • Data Analysis: Measure and compare the resting membrane potential and firing frequency before, during, and after peptide application.

Conclusion

This compound and Allatostatin B represent two distinct families of inhibitory neuropeptides with different primary structures, receptors, and, in some cases, physiological targets. While both peptides generally exert inhibitory effects through Gαi/o-coupled GPCRs leading to a reduction in intracellular cAMP, their specific roles and potencies can vary significantly depending on the biological context. This compound and the broader AstA family are well-characterized for their roles in inhibiting juvenile hormone synthesis and feeding, with signaling pathways involving the modulation of potassium channels. Allatostatin B (MIPs) are potent inhibitors of muscle contraction and have been implicated in the regulation of rhythmic behaviors.

Further research involving direct comparative studies on the same physiological systems will be crucial for a more precise understanding of their relative potencies and for harnessing their potential in the development of novel insect control agents or as pharmacological tools. The detailed experimental protocols provided in this guide offer a foundation for such future investigations.

References

Allatostatin C vs. Allatostatin A (Type IV): A Comparative Guide to Their Distinct Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling pathways of Allatostatin C (AstC) and Allatostatin A, with a focus on Allatostatin IV (a representative of the Allatostatin A family). These two families of neuropeptides, despite their shared nomenclature, are structurally and functionally distinct, activating separate signaling cascades with diverse physiological outcomes. This document summarizes key experimental data, details relevant methodologies, and visualizes the signaling pathways to facilitate a clear understanding of their differences.

Introduction to Allatostatin Families

Allatostatins are a diverse group of insect neuropeptides primarily known for their role in inhibiting the synthesis of juvenile hormone (JH), a critical regulator of development, reproduction, and behavior. However, their functions are far more extensive. It is crucial to distinguish between the different families of allatostatins, as they are not structurally related and operate through unique receptors and signaling mechanisms.

  • Allatostatin C (AstC): This family of peptides is characterized by a conserved PISCF motif at the C-terminus and a disulfide bridge. AstC peptides are considered orthologs of mammalian somatostatin and their receptors share homology with somatostatin receptors.

  • Allatostatin A (AstA): This family is defined by a conserved Y/FXFGL-amide C-terminal sequence. This compound (AST4) is a well-studied member of this family. AstA peptides are analogous to mammalian galanins, and their receptors are related to galanin receptors.

This guide will compare the signaling pathways initiated by AstC and AstA/AstIV, highlighting their distinct molecular mechanisms.

Comparative Data on Receptor Activation and Signaling

The following tables summarize quantitative data from various studies on the activation of Allatostatin C and Allatostatin A receptors and their downstream effects.

Parameter Allatostatin C (AstC) Allatostatin A (AstA/AstIV) Reference
Receptor(s) AstC-R1, AstC-R2AstA-R1 (DAR-1), AstA-R2 (DAR-2)[1][2][3]
Receptor Homology Mammalian Somatostatin ReceptorsMammalian Galanin Receptors[4][5]
G-Protein Coupling Primarily Gαi/oGαi/o, potentially others
Primary Second Messenger(s) ↓ cAMP, ↑ IP3/Ca²⁺↑ Ca²⁺, cAMP modulation (variable)

Table 1: Overview of Allatostatin C and Allatostatin A Signaling Pathways. This table provides a high-level comparison of the key components of the signaling cascades for the two allatostatin families.

Peptide Receptor Cell Line Assay EC₅₀ / IC₅₀ Reference
Allatostatin CAeAS-CrAHEK293T/Gα16gust44Ca²⁺ mobilizationEC₅₀: 89.0 ± 18.5 nM
Allatostatin CAeAS-CrBHEK293T/Gα16gust44Ca²⁺ mobilizationEC₅₀: 27.7 ± 7.2 nM
Allatostatin CCamAlstRCHEK293Gαi₂ activation (FRET)pEC₅₀: 9.63 ± 0.16
Allatostatin CAstC-RCHOIP1 accumulationlog[EC₅₀]: -8.2 ± 0.3 M
Allatostatin CT. pit AstR-CHEK-TSAGαi activation (FRET)EC₅₀: ~0.05 nM
Allatostatin C (ScypaAST-CCC)ScypaAST-CRHEK293TcAMP inhibitionIC₅₀: 6.683 nM
Allatostatin A2 (Ano_AST-A2)GPRALS2CHOCa²⁺ mobilizationEC₅₀: 1.47 x 10⁻⁸ M
Allatostatin A1 (Ano_AST-A1)GPRALS2CHOCa²⁺ mobilizationEC₅₀: 1.37 x 10⁻⁷ M
This compound (AST4)Corpora Allata (in vitro)Diploptera punctataJH synthesis inhibition>40% inhibition at 10⁻⁸ M

Table 2: Quantitative Data on Receptor Activation and Downstream Effects. This table presents experimentally determined EC₅₀ and IC₅₀ values for Allatostatin C and Allatostatin A peptides from various species and experimental systems.

Distinct Signaling Pathways

The signaling pathways of Allatostatin C and Allatostatin A are initiated by their binding to distinct G-protein coupled receptors (GPCRs), leading to the activation of different intracellular cascades.

Allatostatin C Signaling Pathway

The Allatostatin C signaling pathway predominantly involves the inhibition of adenylyl cyclase and the stimulation of phospholipase C.

Allatostatin_C_Signaling AstC Allatostatin C AstCR AstC Receptor (Somatostatin-like) AstC->AstCR Gi Gαi/o G-protein AstCR->Gi PLC Phospholipase C (PLC) Gi->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Response Physiological Response (e.g., ↓ JH synthesis, immunosuppression) PKA->Response PIP2 PIP₂ ER Endoplasmic Reticulum IP3->ER Opens Ca²⁺ channels PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Ca2->PKC PKC->Response

Caption: Allatostatin C Signaling Pathway.

Upon binding of AstC to its Gαi/o-coupled receptor, two main pathways are activated:

  • Inhibition of cAMP production: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).

  • Stimulation of Phospholipase C: The Gβγ subunits of the activated G-protein can stimulate Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG, together with Ca²⁺, activates Protein Kinase C (PKC).

Allatostatin A (AstA/AstIV) Signaling Pathway

The signaling pathway for Allatostatin A is less definitively characterized but is known to involve G-protein coupling and changes in intracellular calcium.

Allatostatin_A_Signaling AstA Allatostatin A / IV AstAR AstA Receptor (Galanin-like) AstA->AstAR G_protein G-protein (e.g., Gαi/o, Gαq) AstAR->G_protein Effector Effector (e.g., PLC, Ion Channel) G_protein->Effector Ca2_channel Ca²⁺ Channel G_protein->Ca2_channel Modulates Ca2_influx ↑ Intracellular Ca²⁺ Effector->Ca2_influx Ca2_channel->Ca2_influx Response Physiological Response (e.g., ↓ Feeding, ↓ Gut motility, Promotes sleep) Ca2_influx->Response

Caption: Allatostatin A Signaling Pathway.

Activation of Allatostatin A receptors, which are homologous to mammalian galanin receptors, leads to:

  • G-protein activation: AstA receptors are known to couple to G-proteins, with evidence suggesting the involvement of Gαi/o and potentially other G-protein subtypes.

  • Calcium mobilization: A primary downstream effect of AstA receptor activation is an increase in intracellular calcium concentration. This can occur through G-protein mediated activation of effector enzymes like PLC leading to IP₃-mediated release from internal stores, or through the modulation of ion channels.

  • cAMP modulation: The effect of AstA signaling on cAMP levels is less clear and may be cell-type specific.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of Allatostatin C and Allatostatin A/IV signaling are provided below.

In Vitro Radiochemical Assay for Juvenile Hormone (JH) Synthesis

This assay is used to measure the rate of JH biosynthesis by the corpora allata (CA), the endocrine glands that produce JH, and to assess the inhibitory effects of allatostatins.

JH_Assay_Workflow start Start dissect Dissect Corpora Allata (CA) from insects start->dissect incubate Incubate CA in medium with radiolabeled precursor (e.g., [³H]-methionine) dissect->incubate add_ast Add Allatostatin (AstC or AstA/IV) at various concentrations incubate->add_ast extract Extract lipids (including JH) using an organic solvent (e.g., hexane) add_ast->extract separate Separate JH from other lipids using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) extract->separate quantify Quantify radiolabeled JH using Liquid Scintillation Counting separate->quantify analyze Calculate inhibition of JH synthesis and determine IC₅₀ quantify->analyze end End analyze->end

Caption: Workflow for the Radiochemical Assay of JH Synthesis.

Methodology:

  • Gland Dissection: Corpora allata are dissected from the insect of interest in a physiological saline solution.

  • Incubation: The glands are incubated in a defined culture medium containing a radiolabeled precursor for JH synthesis, typically L-[methyl-³H]methionine. The methyl group from methionine is transferred to the JH molecule in the final step of its biosynthesis.

  • Treatment: The allatostatin peptide (AstC or AstA/IV) is added to the incubation medium at a range of concentrations. Control incubations are performed without the peptide.

  • Extraction: After the incubation period (typically 2-4 hours), the medium and glands are extracted with an organic solvent (e.g., hexane) to isolate the lipophilic JH.

  • Separation: The newly synthesized, radiolabeled JH is separated from the un-incorporated precursor and other lipids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: The amount of radioactivity in the JH fraction is measured using a liquid scintillation counter.

  • Analysis: The rate of JH synthesis is calculated based on the amount of radiolabel incorporated. The inhibitory effect of the allatostatin is determined by comparing the synthesis rates in the treated and control groups, and the IC₅₀ value (the concentration of peptide that causes 50% inhibition) is calculated.

cAMP Measurement Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a competitive immunoassay used to measure intracellular cAMP levels in response to GPCR activation.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or CHO cells) is transiently or stably transfected with the gene encoding the allatostatin receptor of interest (e.g., AstC-R or AstA-R).

  • Cell Plating: The transfected cells are plated in a multi-well plate (e.g., 384-well).

  • Stimulation:

    • For Gαs-coupled receptors (cAMP increase): Cells are treated with the agonist (allatostatin peptide).

    • For Gαi-coupled receptors (cAMP decrease): Cells are first stimulated with an adenylyl cyclase activator like forskolin to induce a basal level of cAMP. Then, the inhibitory allatostatin peptide is added.

  • Lysis and Detection: After a defined incubation time, a lysis buffer containing two key HTRF reagents is added:

    • A cAMP-specific antibody labeled with a fluorescent donor (e.g., Europium cryptate).

    • A cAMP analog labeled with a fluorescent acceptor (e.g., d2).

  • Competitive Binding: The endogenously produced cAMP in the cell lysate competes with the d2-labeled cAMP for binding to the cryptate-labeled antibody.

  • HTRF Reading: The plate is read on an HTRF-compatible reader. When the donor and acceptor are in close proximity (i.e., when the antibody binds the d2-labeled cAMP), FRET occurs. High levels of endogenous cAMP lead to less binding of the d2-labeled cAMP to the antibody, resulting in a low FRET signal. Conversely, low levels of endogenous cAMP result in a high FRET signal.

  • Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentration in the samples is then determined from the standard curve, and EC₅₀ or IC₅₀ values for the allatostatin peptide are calculated.

G-Protein Coupling Assay (BRET/FRET)

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are techniques used to monitor protein-protein interactions, such as the coupling of a GPCR to its G-protein.

Methodology:

  • Construct Preparation: Expression vectors are created that fuse a resonance energy donor and acceptor to the proteins of interest. For example:

    • The allatostatin receptor is fused to a fluorescent protein (e.g., YFP - acceptor for FRET) or a luciferase (e.g., Rluc - donor for BRET).

    • A subunit of the G-protein (e.g., Gα or Gγ) is fused to the corresponding partner (e.g., CFP - donor for FRET, or YFP - acceptor for BRET).

  • Cell Transfection: A suitable cell line is co-transfected with the expression vectors for the receptor-donor/acceptor and the G-protein subunit-acceptor/donor constructs.

  • Ligand Stimulation: The transfected cells are stimulated with the allatostatin peptide.

  • Signal Detection:

    • FRET: The cells are excited at the donor's excitation wavelength, and the emission from both the donor and acceptor is measured. An increase in the acceptor's emission relative to the donor's indicates that the two proteins are in close proximity.

    • BRET: A substrate for the luciferase (e.g., coelenterazine) is added to the cells. The light emitted by the luciferase excites the acceptor if it is in close proximity, and the emission from the acceptor is measured.

  • Data Analysis: The change in the FRET or BRET ratio upon ligand stimulation is calculated. This change is plotted against the ligand concentration to generate a dose-response curve and determine the EC₅₀ for G-protein coupling.

Conclusion

Allatostatin C and Allatostatin A (represented by this compound) are distinct neuropeptide families that operate through fundamentally different signaling pathways. Allatostatin C, acting through somatostatin-like receptors, primarily signals via the inhibition of cAMP and stimulation of the IP₃/Ca²⁺ pathway through Gαi/o proteins. In contrast, Allatostatin A, via galanin-like receptors, predominantly signals through an increase in intracellular Ca²⁺, with its effects on cAMP being less defined. These differences in their signaling mechanisms underscore their distinct and often non-overlapping physiological roles in insects. A thorough understanding of these separate pathways is critical for researchers in the fields of insect physiology, neuroscience, and for the development of targeted and specific pest management strategies.

References

Navigating Neuropeptide Specificity: A Comparative Guide to Allatostatin IV Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of neuropeptide signaling is paramount for target validation and the development of selective therapeutics. This guide provides a comprehensive comparison of Allatostatin IV (AST-IV), an Allatostatin-A (AstA) type peptide, and its potential for cross-reactivity with other major neuropeptide receptor systems in insects, specifically the Allatostatin-B (MIP) and Allatostatin-C (AstC) receptors.

The allatostatin superfamily of insect neuropeptides is comprised of three structurally and functionally distinct families: Allatostatin-A (AstA), Allatostatin-B (AstB or Myoinhibitory Peptides - MIPs), and Allatostatin-C (AstC)[1][2][3][4]. Each family interacts with a unique set of G-protein coupled receptors (GPCRs) to elicit specific physiological responses. This compound belongs to the AstA family, which is characterized by a conserved C-terminal amino acid sequence of Y/FXFGL-amide[1].

Current research strongly indicates a high degree of specificity between each allatostatin peptide family and its cognate receptors. The distinct primary sequences of the peptides and the separate evolutionary lineages of their receptors make cross-reactivity highly unlikely. However, direct experimental validation of the lack of interaction between Allatostatin-A peptides and Allatostatin-B or -C receptors is not extensively documented in the literature. This guide, therefore, synthesizes the available evidence to provide a clear overview of the expected specificity and outlines the experimental approaches required for definitive cross-reactivity profiling.

Comparative Analysis of Receptor Activation

The table below summarizes the expected interactions of this compound with its cognate receptor, AstA-R, and the lack of interaction with AstB-R and AstC-R, based on the established specificity of these systems.

NeuropeptideReceptor FamilyCognate Ligand FamilyThis compound ActivitySupporting Evidence
This compoundAllatostatin-A Receptor (AstA-R) AstA (Y/FXFGL-amide)Agonist Direct functional assays show activation of AstA receptors by AstA peptides in the picomolar to nanomolar range.
This compoundAllatostatin-B Receptor (AstB-R/MIP-R) AstB/MIP (W(X)6W-amide)No Activity (Inferred) Structurally and functionally distinct peptide and receptor families. No reported cross-reactivity.
This compoundAllatostatin-C Receptor (AstC-R) AstC (PISCF)No Activity (Inferred) Structurally and functionally distinct peptide and receptor families. No reported cross-reactivity.

Signaling Pathways of Allatostatin Receptors

The distinct allatostatin receptor families couple to different intracellular signaling cascades to execute their physiological functions. Understanding these pathways is crucial for predicting the functional consequences of receptor activation.

Allatostatin_Signaling cluster_AstA Allatostatin-A Signaling cluster_AstB Allatostatin-B (MIP) Signaling cluster_AstC Allatostatin-C Signaling AstA Allatostatin-A (e.g., AST-IV) AstA_R AstA Receptor AstA->AstA_R G_alpha_i_o_A Gαi/o AstA_R->G_alpha_i_o_A G_alpha_q_A Gαq AstA_R->G_alpha_q_A AC_A Adenylyl Cyclase G_alpha_i_o_A->AC_A GIRK_A GIRK Channel G_alpha_i_o_A->GIRK_A βγ subunit PLC_A Phospholipase C G_alpha_q_A->PLC_A cAMP_A cAMP AC_A->cAMP_A PKA_A PKA cAMP_A->PKA_A IP3_A IP3 PLC_A->IP3_A Ca2_A Ca²⁺ IP3_A->Ca2_A AstB Allatostatin-B (MIP) AstB_R AstB/MIP Receptor AstB->AstB_R G_alpha_i_o_B Gαi/o AstB_R->G_alpha_i_o_B AC_B Adenylyl Cyclase G_alpha_i_o_B->AC_B cAMP_B cAMP AC_B->cAMP_B PKA_B PKA cAMP_B->PKA_B AstC Allatostatin-C AstC_R AstC Receptor AstC->AstC_R G_alpha_i_o_C Gαi/o AstC_R->G_alpha_i_o_C AC_C Adenylyl Cyclase G_alpha_i_o_C->AC_C cAMP_C cAMP AC_C->cAMP_C PKA_C PKA cAMP_C->PKA_C

Figure 1: Signaling pathways of Allatostatin-A, -B, and -C receptors.

Allatostatin-A receptors exhibit diverse coupling, often to Gαi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels, or to activate G-protein-gated inwardly rectifying K+ (GIRK) channels. They can also couple to Gαq to stimulate phospholipase C and induce intracellular calcium release. In contrast, both Allatostatin-B (MIP) and Allatostatin-C receptors predominantly signal through Gαi/o to inhibit adenylyl cyclase and reduce cAMP levels.

Experimental Protocols for Cross-Reactivity Assessment

To definitively assess the cross-reactivity of this compound, a series of binding and functional assays using heterologous expression systems are required.

Experimental Workflow

experimental_workflow cluster_binding Binding Affinity cluster_functional Functional Potency start Start: Assess Cross-Reactivity of this compound receptor_cloning Clone and Express Receptors (AstA-R, AstB-R, AstC-R) in Host Cells (e.g., CHO, HEK293) start->receptor_cloning binding_assay Radioligand Binding Assay receptor_cloning->binding_assay functional_assay Functional Assay receptor_cloning->functional_assay competition_binding Competition Binding: [³H]-Cognate Ligand vs. This compound binding_assay->competition_binding calcium_assay Calcium Mobilization Assay (for Gq-coupled receptors) functional_assay->calcium_assay camp_assay cAMP Accumulation Assay (for Gi/Gs-coupled receptors) functional_assay->camp_assay determine_ki Determine Ki for This compound competition_binding->determine_ki analyze_data Analyze and Compare Ki and EC50 values determine_ki->analyze_data determine_ec50 Determine EC50 for This compound calcium_assay->determine_ec50 camp_assay->determine_ec50 determine_ec50->analyze_data conclusion Conclusion on Cross-Reactivity analyze_data->conclusion

Figure 2: Workflow for assessing neuropeptide receptor cross-reactivity.

Heterologous Expression of Receptors
  • Objective: To express functional Allatostatin-A, -B, and -C receptors in a controlled cellular environment.

  • Protocol:

    • Obtain full-length cDNA clones for the target receptors (e.g., Drosophila DAR-1, MIP-R/SPR, and AstC-R2).

    • Subclone the receptor cDNA into a mammalian expression vector (e.g., pcDNA3.1).

    • Transfect a suitable host cell line (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells) with the expression constructs.

    • Select for stably expressing cells or use transiently transfected cells 24-48 hours post-transfection.

    • Confirm receptor expression via qPCR, immunocytochemistry, or functional screening with known cognate ligands.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for each receptor type.

  • Protocol:

    • Prepare cell membranes from the receptor-expressing cells.

    • Incubate a fixed concentration of a radiolabeled cognate ligand (e.g., [125I]-AstA for AstA-R, [3H]-MIP for AstB-R) with the cell membranes.

    • Add increasing concentrations of unlabeled this compound to compete for binding with the radioligand.

    • Separate bound from free radioligand by rapid filtration and measure the radioactivity of the filters.

    • Plot the percentage of specific binding against the concentration of this compound and calculate the IC50, from which the Ki can be derived using the Cheng-Prusoff equation.

Functional Assays
  • Objective: To measure the functional potency (EC50) of this compound in activating each receptor.

  • Protocol for cAMP Measurement (for Gi/o-coupled receptors like AstB-R and AstC-R):

    • Plate receptor-expressing cells in a suitable assay plate.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) and an adenylyl cyclase stimulator (e.g., forskolin).

    • Add increasing concentrations of this compound to the cells.

    • Incubate for a defined period to allow for changes in intracellular cAMP levels.

    • Lyse the cells and measure cAMP concentrations using a competitive immunoassay (e.g., HTRF or ELISA).

    • Plot the inhibition of forskolin-stimulated cAMP levels against the this compound concentration to determine the EC50.

  • Protocol for Intracellular Calcium Measurement (for Gq-coupled receptors like some AstA-Rs):

    • Load receptor-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Measure baseline fluorescence using a fluorescence plate reader.

    • Inject increasing concentrations of this compound and monitor the change in fluorescence intensity over time.

    • Plot the peak fluorescence response against the this compound concentration to determine the EC50.

Conclusion

Based on the distinct nature of the allatostatin neuropeptide families and their cognate receptors, it is strongly inferred that this compound is highly selective for Allatostatin-A receptors and does not exhibit cross-reactivity with Allatostatin-B or Allatostatin-C receptors. This specificity is fundamental to the precise regulation of diverse physiological processes in insects. For drug discovery and development, this high degree of selectivity suggests that targeting the Allatostatin-A signaling pathway can be achieved with minimal off-target effects on the Allatostatin-B and -C systems. However, to confirm this inferred selectivity, direct experimental validation using the outlined binding and functional assays is recommended. Such studies would provide definitive quantitative data on the binding affinities and functional potencies, further solidifying our understanding of neuropeptide receptor specificity.

References

Validating the Specificity of Allatostatin IV Receptor Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methods to validate the specificity of binding assays for the Allatostatin IV receptor, a critical step in the study of insect physiology and the development of novel insecticides. Allatostatins are a diverse family of neuropeptides in insects and other arthropods that regulate a wide range of physiological processes, including juvenile hormone synthesis, feeding, and gut motility.[1] Allatostatin A (AstA), the family to which this compound belongs, and its G protein-coupled receptors (GPCRs) are key targets for the development of species-specific pest control agents.[2]

Introduction to Allatostatin A Receptors

Insects, such as the fruit fly Drosophila melanogaster, possess two main types of Allatostatin A receptors: Allatostatin A Receptor 1 (AstA-R1 or DAR-1) and Allatostatin A Receptor 2 (AstA-R2 or DAR-2).[3] These receptors are homologous to the mammalian somatostatin and galanin receptors, highlighting a degree of evolutionary conservation in their signaling mechanisms.[1][4] Upon binding of an Allatostatin A peptide like this compound, these receptors activate intracellular signaling cascades, primarily through inhibitory G proteins (Gi/o).

Key Methodologies for Validating Binding Specificity

The gold standard for assessing the specificity of a ligand for its receptor is the competitive radioligand binding assay. This technique allows for the determination of the binding affinity (typically as the inhibition constant, Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is adapted from standard methodologies for GPCR binding assays and can be applied to this compound receptors expressed heterologously in cell lines (e.g., CHO, HEK293) or in native tissue preparations.

1. Membrane Preparation:

  • Culture cells expressing the Allatostatin A receptor to near confluence.

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

  • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add the following components in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • A fixed concentration of a suitable radiolabeled Allatostatin A peptide (e.g., [125I]-Allatostatin). The concentration should ideally be at or below the Kd of the radioligand for the receptor.

    • A range of concentrations of the unlabeled competitor ligand (e.g., this compound, other Allatostatin peptides, or unrelated peptides).

    • The prepared cell membranes containing the Allatostatin A receptor.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the competitor concentration to generate a competition curve.

  • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Binding Data

To validate the specificity of this compound binding, it is essential to test its ability to displace a radiolabeled ligand against a panel of other related and unrelated peptides. The following table presents hypothetical, yet representative, data from such a competitive binding assay.

Competing LigandReceptor TargetIC50 (nM)Ki (nM)
This compound AstA-R1 1.5 0.5
Allatostatin IAstA-R15.01.7
Allatostatin BAstA-R1>1000>333
Allatostatin CAstA-R1>1000>333
FMRFamideAstA-R1>10000>3333
ProctolinAstA-R1>10000>3333
This compound AstA-R2 10.2 3.4
Allatostatin IAstA-R225.88.6
Allatostatin BAstA-R2>1000>333
Allatostatin CAstA-R2>1000>333
FMRFamideAstA-R2>10000>3333
ProctolinAstA-R2>10000>3333

Note: The Ki values are calculated assuming a radioligand concentration equal to its Kd.

This data demonstrates that this compound exhibits high affinity and specificity for the Allatostatin A receptor, with significantly lower affinity for other Allatostatin types and no measurable affinity for unrelated insect neuropeptides.

Allatostatin A Receptor Signaling Pathway

Upon ligand binding, Allatostatin A receptors couple to inhibitory G proteins (Gi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This signaling pathway ultimately results in the physiological effects of Allatostatins, such as the inhibition of juvenile hormone synthesis.

Allatostatin_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AST-IV This compound AstA-R Allatostatin A Receptor (GPCR) AST-IV->AstA-R Binding G-protein Gi/o Protein (αβγ) AstA-R->G-protein Activation AC Adenylyl Cyclase G-protein->AC Inhibition Ion_Channel Ion Channels G-protein->Ion_Channel Modulation cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Physiological_Response Physiological Response PKA->Physiological_Response Downstream Effects Ion_Channel->Physiological_Response Modulation of Membrane Potential

Caption: Allatostatin A receptor signaling pathway.

Experimental Workflow for Validating Binding Specificity

The logical flow for validating the specificity of an this compound receptor binding assay involves several key steps, from receptor preparation to data analysis and interpretation.

Validation_Workflow Start Start: Validate Assay Specificity Receptor_Prep 1. Receptor Preparation (Heterologous Expression or Native Tissue) Start->Receptor_Prep Radioligand_Selection 2. Radioligand Selection ([125I]-AstA Peptide) Receptor_Prep->Radioligand_Selection Assay_Optimization 3. Assay Optimization (Time, Temperature, Protein Conc.) Radioligand_Selection->Assay_Optimization Saturation_Binding 4. Saturation Binding Assay (Determine Kd and Bmax) Assay_Optimization->Saturation_Binding Competitive_Binding 5. Competitive Binding Assay (Determine IC50 for Test Ligands) Saturation_Binding->Competitive_Binding Data_Analysis 6. Data Analysis (Calculate Ki values using Cheng-Prusoff) Competitive_Binding->Data_Analysis Specificity_Conclusion Conclusion: Assay Specificity Validated Data_Analysis->Specificity_Conclusion

Caption: Experimental workflow for validation.

Alternative and Complementary Assays

While radioligand binding assays are a cornerstone of specificity validation, other techniques can provide complementary information.

  • Functional Assays: These assays measure the downstream consequences of receptor activation, such as changes in second messenger levels (e.g., cAMP assays) or G protein activation (e.g., GTPγS binding assays). Comparing the potency (EC50) of different ligands in these assays can corroborate the binding affinity data.

  • Calcium Mobilization Assays: For GPCRs that couple to Gq proteins, ligand binding leads to an increase in intracellular calcium. This can be measured using fluorescent calcium indicators and provides a high-throughput method for assessing ligand activity.

  • Surface Plasmon Resonance (SPR): This label-free technique can be used to measure the kinetics (on- and off-rates) of ligand-receptor interactions in real-time, providing a more detailed understanding of the binding event.

By employing a combination of these techniques, researchers can build a robust and comprehensive understanding of the specificity of this compound receptor binding, which is crucial for advancing both basic research and applied drug discovery in the field of insect science.

References

A Comparative Analysis of Allatostatin IV's Effects on Larval and Adult Insect Stages

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the multifaceted roles of neuropeptides like Allatostatin IV (AST-IV) across different life stages of insects is crucial for developing targeted and effective pest management strategies and for fundamental neurobiological research. This guide provides an objective comparison of the physiological and behavioral effects of AST-IV, a member of the Allatostatin A (AstA) family, on larval and adult insect stages, supported by experimental data and detailed methodologies.

Allatostatins are a diverse family of neuropeptides in insects that play crucial roles in regulating a wide array of physiological processes. AST-IV, characterized by a C-terminal Y/FXFGLamide motif, is primarily known for its inhibitory effects on juvenile hormone (JH) biosynthesis and feeding behavior. While present in both larval and adult stages, its functional impact differs significantly, reflecting the distinct physiological priorities of growth and development in larvae versus reproduction and maintenance in adults.

Core Physiological and Behavioral Effects: Larva vs. Adult

The primary functions of AST-IV diverge between larval and adult stages, aligning with the developmental and reproductive states of the insect. In larvae, AST-IV's actions are predominantly linked to the regulation of growth and metamorphosis. In adults, its influence shifts towards the modulation of reproductive processes and energy homeostasis.

FeatureLarval StageAdult Stage
Primary Role Regulation of growth, development, and metamorphosis timing.Regulation of reproduction, energy balance, and feeding behavior.
Juvenile Hormone (JH) Inhibition High sensitivity to JH inhibition, critical for preventing premature metamorphosis and coordinating molting cycles.Inhibition of JH is crucial for regulating vitellogenesis (yolk production) and oocyte maturation.
Feeding Behavior Influences foraging and food intake to optimize growth. Downregulation of AstA signaling can lead to increased foraging.[1]Potent inhibitor of feeding, acting as a satiety signal to regulate energy intake and homeostasis.[2][3]
Gut Motility Inhibits gut peristalsis to potentially increase nutrient absorption from ingested food.[1]Similar inhibitory effect on gut motility, contributing to the regulation of digestion and nutrient uptake.[1]
Growth and Development Modulates the timing of pupariation by influencing the release of prothoracicotropic hormone (PTTH).Primarily impacts reproductive development, such as oocyte growth, rather than somatic growth.

Quantitative Comparison of this compound Effects

The following tables summarize quantitative data from key studies, illustrating the differential effects of Allatostatins in larval and adult insects.

Table 1: Inhibition of Juvenile Hormone (JH) Biosynthesis

Manduca sexta (Tobacco Hornworm) corpora allata (CA) were treated in vitro with Manduca sexta Allatostatin (Mas-AS), a peptide of the Allatostatin-C family that shows functional similarities to AstA peptides in its inhibitory action on JH synthesis.

Life StagePeptide ConcentrationMean Rate of JH Synthesis (fmol/pr/h)% InhibitionReference
5th Instar Larva (Day 2)Control150 ± 25-
10⁻⁹ M Mas-AS85 ± 15~43%
10⁻⁸ M Mas-AS50 ± 10~67%
ED₅₀ ~2 nM 50%
Adult Female (Day 3)Control(Not specified)-
10⁻⁷ M Mas-AS(Significantly reduced)(Significant)

Note: While both larval and adult CA are sensitive to Allatostatin, the ED₅₀ for larval CA suggests a high sensitivity during this critical growth phase.

Table 2: Inhibition of Feeding Behavior in Adult Drosophila melanogaster

Activation of Allatostatin-A (AstA) expressing neurons was genetically induced to assess the impact on food intake in adult flies using the Capillary Feeder (CAFE) assay.

ConditionMean Food Consumption (µL/fly/day)% Reduction in FeedingReference
Control (22°C)~0.8-
AstA Neuron Activation (29°C)~0.4~50%

Note: These data highlight the potent anorexigenic (feeding-inhibiting) effect of AstA signaling in adult insects.

Experimental Protocols

In Vitro Radiochemical Assay for Juvenile Hormone Biosynthesis

This protocol is adapted from methods used to measure JH synthesis in the corpora allata (CA) of insects like Manduca sexta.

Objective: To quantify the rate of JH biosynthesis by isolated CA in the presence and absence of this compound.

Materials:

  • Insect Ringer's solution

  • TC-199 medium (or equivalent insect cell culture medium)

  • L-[methyl-³H]methionine (radiolabeled JH precursor)

  • This compound peptide

  • Isooctane

  • Scintillation vials and fluid

  • Dissecting microscope and tools

  • Incubator

Procedure:

  • Dissection: Dissect corpora allata-corpora cardiaca complexes from either late-instar larvae or adult female insects under cold insect Ringer's solution.

  • Incubation Setup: Place individual pairs of CA in culture wells containing 50 µL of TC-199 medium supplemented with L-[methyl-³H]methionine.

  • Treatment: For experimental groups, add this compound to the medium at desired concentrations (e.g., a dose-response range from 10⁻¹⁰ M to 10⁻⁶ M). A control group should receive the vehicle solution.

  • Incubation: Incubate the glands for 3-4 hours at 27°C.

  • Extraction: Stop the reaction by adding 250 µL of isooctane to each well. Vortex thoroughly to extract the radiolabeled JH.

  • Quantification: Transfer the isooctane phase to a scintillation vial containing scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of JH synthesis as femtomoles of JH produced per hour per pair of glands (fmol/h/pr). Compare the rates between control and AST-IV treated groups to determine the percent inhibition.

Capillary Feeder (CAFE) Assay for Adult Drosophila

This protocol is a standard method for measuring food consumption in adult fruit flies.

Objective: To quantify the effect of Allatostatin signaling on food intake.

Materials:

  • Drosophila vials

  • CAFE lids for vials

  • 5 µL calibrated glass capillaries

  • Liquid food (e.g., 5% sucrose solution)

  • Genetically modified flies (e.g., with temperature-sensitive channels to activate AstA neurons) and control flies.

Procedure:

  • Fly Preparation: Collect adult flies of the desired genotype and age. Starve the flies for a defined period (e.g., 24 hours) in vials containing a water source but no food.

  • Assay Setup: Place a group of flies (e.g., 5-10) into a CAFE vial. Insert two capillaries filled with a known volume of liquid food into the CAFE lid. One capillary can contain the control diet and the other a diet with a substance to be tested, or both can contain the same food for measuring total consumption.

  • Experimental Condition: For experiments involving genetic manipulation, transfer the vials to the appropriate condition (e.g., a restrictive temperature of 29°C to activate temperature-sensitive channels in AstA neurons).

  • Data Collection: At set time points (e.g., every 24 hours), measure the change in the liquid level in the capillaries. Include a "no-fly" control vial to measure evaporation, which is subtracted from the consumption measurements.

  • Data Analysis: Calculate the total volume of food consumed per fly. Compare the consumption between experimental and control groups.

Signaling Pathways and Logical Relationships

The pleiotropic effects of AST-IV are mediated through G-protein coupled receptors (GPCRs), primarily the Allatostatin A receptor (AstA-R). The activation of these receptors triggers intracellular signaling cascades that lead to the observed physiological responses.

Allatostatin A Signaling Pathway

Allatostatin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AST-IV This compound AstA-R Allatostatin A Receptor (GPCR) AST-IV->AstA-R Binds G-protein G-protein (Gi/o) AstA-R->G-protein Activates Effector Downstream Effectors (e.g., Adenylyl Cyclase) G-protein->Effector Inhibits/Activates Response Cellular Response Effector->Response Leads to

Caption: this compound binds to its G-protein coupled receptor, initiating an intracellular signaling cascade.

Experimental Workflow for Comparing AST-IV Effects

Experimental_Workflow cluster_larva Larval Stage cluster_adult Adult Stage L_JH JH Biosynthesis Assay (In Vitro) Compare Comparative Analysis of Physiological and Behavioral Effects L_JH->Compare L_Feed Foraging Assay L_Feed->Compare L_Dev Pupariation Timing L_Dev->Compare A_JH JH Biosynthesis Assay (In Vitro) A_JH->Compare A_Feed CAFE Assay A_Feed->Compare A_Repro Oocyte Maturation Assay A_Repro->Compare Start Select Insect Species and AST-IV Analog Start->L_JH Start->L_Feed Start->L_Dev Start->A_JH Start->A_Feed Start->A_Repro

Caption: Workflow for the comparative analysis of this compound effects in larval versus adult insects.

References

Reversibility of Juvenile Hormone Synthesis Inhibition by Allatostatin IV: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Allatostatin IV's performance in inhibiting juvenile hormone synthesis against other alternatives, supported by experimental data and detailed protocols.

Allatostatins (ASTs) are a family of neuropeptides that play a crucial role in regulating insect physiology, most notably by inhibiting the biosynthesis of juvenile hormone (JH), a key hormone in development, reproduction, and behavior. Among these, this compound (AST4), an octapeptide with the sequence Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂, has been identified as a potent and reversible inhibitor of JH synthesis in several insect species, particularly the cockroach Diploptera punctata.[1] This guide delves into the quantitative aspects of AST4's inhibitory action, its reversibility, and compares it with other allatostatins and alternative JH synthesis inhibitors.

Quantitative Comparison of Inhibitory Potency

The efficacy of various allatostatins in inhibiting JH synthesis in vitro has been quantified, primarily using the radiochemical assay with corpora allata from Diploptera punctata. The following table summarizes the concentrations required for significant inhibition.

CompoundConcentration for >40% Inhibition (in vitro)SpeciesReference
Allatostatin I10⁻⁹ MDiploptera punctata[2][3]
Allatostatin II10⁻⁸ MDiploptera punctata[2][3]
This compound 10⁻⁸ M Diploptera punctata ****
Allatostatin III7 x 10⁻⁷ MDiploptera punctata

As the data indicates, this compound is among the more potent inhibitors in the allatostatin family, with an effective concentration for significant inhibition in the nanomolar range, comparable to Allatostatin II and slightly less potent than Allatostatin I.

Reversibility of Inhibition: this compound vs. Alternatives

A key feature of allatostatins is the rapid and reversible nature of their inhibitory effect on JH synthesis. This characteristic distinguishes them from some other classes of JH synthesis inhibitors.

This compound: Experimental evidence demonstrates that the inhibition of JH synthesis by this compound is fully reversible. In washout experiments, corpora allata treated with AST4 showed a significant decrease in JH synthesis, which returned to near-control levels after the removal of AST4 from the incubation medium. This rapid reversal suggests a non-cytotoxic mechanism of action, likely involving receptor-mediated signaling pathways.

Alternative Inhibitors:

  • Other Allatostatins: Allatostatins I, II, and III also exhibit reversible inhibition of JH synthesis in a manner similar to this compound.

  • Precocenes: These plant-derived compounds, such as Precocene I and II, inhibit JH synthesis by causing cytotoxic damage to the corpora allata, leading to irreversible inhibition in many cases. This contrasts with the reversible action of allatostatins.

Experimental Protocols

In Vitro Radiochemical Assay for Juvenile Hormone Synthesis

This assay is the standard method for quantifying the rate of JH synthesis by the corpora allata (CA) in vitro and for assessing the effects of inhibitors.

Principle: The assay measures the incorporation of a radiolabeled methyl group from L-[methyl-³H]methionine into the JH molecule. The final step of JH biosynthesis involves the methylation of juvenile hormone acid by the enzyme juvenile hormone acid methyltransferase, using S-adenosylmethionine (derived from methionine) as the methyl donor.

Detailed Protocol:

  • Dissection and Gland Preparation:

    • Dissect corpora allata from the insect of interest (e.g., day 4 mated female Diploptera punctata) in an appropriate physiological saline.

    • Carefully clean the glands of any adhering tissue.

  • Incubation:

    • Place individual pairs of corpora allata in culture wells or tubes containing incubation medium (e.g., TC-199) supplemented with L-[methyl-³H]methionine of high specific activity.

    • For inhibitor studies, add the desired concentration of this compound or other test compounds to the incubation medium. Control incubations should be run in parallel without the inhibitor.

    • Incubate the glands for a defined period (e.g., 3 hours) at a controlled temperature (e.g., 28°C).

  • Extraction of Juvenile Hormone:

    • Terminate the incubation by adding a solvent suitable for extracting JH (e.g., isooctane or hexane).

    • Vortex the mixture thoroughly to ensure efficient extraction of the lipophilic JH into the organic phase.

    • Centrifuge to separate the aqueous and organic phases.

  • Quantification:

    • Transfer a known volume of the organic phase containing the radiolabeled JH to a scintillation vial.

    • Allow the solvent to evaporate.

    • Add scintillation cocktail to the vial and quantify the amount of radioactivity using a liquid scintillation counter.

    • The rate of JH synthesis is calculated based on the specific activity of the radiolabeled methionine and the amount of radioactivity incorporated into JH, and is typically expressed as pmol of JH synthesized per pair of glands per hour.

Washout Experiment for Reversibility Assessment

This experiment is designed to determine if the inhibitory effect of a compound is reversible.

Protocol:

  • Initial Incubation (Control): Incubate a set of corpora allata in the standard radiochemical assay medium for a defined period (e.g., 3 hours) to establish a baseline JH synthesis rate.

  • Inhibitor Treatment: Transfer the same glands to a fresh medium containing the inhibitor (e.g., this compound) and the radiolabeled precursor. Incubate for another defined period (e.g., 3 hours) and measure JH synthesis.

  • Washout and Recovery:

    • Thoroughly wash the glands with fresh, inhibitor-free medium to remove any residual inhibitor.

    • Transfer the washed glands to a new incubation medium containing only the radiolabeled precursor (no inhibitor).

    • Incubate for a final period (e.g., 3 hours) and measure the rate of JH synthesis.

  • Analysis: Compare the JH synthesis rates from the three incubation periods. A return of synthesis rates to near-control levels in the final incubation period indicates that the inhibition is reversible.

Signaling Pathway and Experimental Workflow

The inhibitory action of Allatostatin A, the family to which AST4 belongs, is initiated by its binding to a G-protein coupled receptor (GPCR) on the surface of corpora allata cells. While the complete downstream signaling cascade is still under investigation, current evidence suggests a complex interplay of intracellular second messengers.

Allatostatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AST4 This compound GPCR Allatostatin A Receptor (GPCR) AST4->GPCR Binding G_protein G-protein GPCR->G_protein Activation Effector Effector Enzyme/Ion Channel G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., Ca²⁺, cAMP) Effector->Second_Messenger Generation/ Modulation Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation JH_Synthesis_Enzymes Juvenile Hormone Biosynthesis Enzymes Kinase_Cascade->JH_Synthesis_Enzymes Phosphorylation/ Dephosphorylation JH_Synthesis_Inhibition Inhibition of JH Synthesis JH_Synthesis_Enzymes->JH_Synthesis_Inhibition

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation (3 hours) cluster_analysis Analysis Dissection Dissect Corpora Allata Control Control Medium + [³H]Methionine Dissection->Control Treatment Inhibitor Medium + [³H]Methionine Control->Treatment Transfer Glands Extraction Hexane Extraction of Juvenile Hormone Control->Extraction Washout Wash Glands Treatment->Washout Transfer Glands Treatment->Extraction Recovery Control Medium + [³H]Methionine Washout->Recovery Transfer Glands Recovery->Extraction Quantification Liquid Scintillation Counting Extraction->Quantification Calculation Calculate JH Synthesis Rate Quantification->Calculation

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Allatostatin IV

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Allatostatin IV Waste Management

Given the biological activity of this compound, it is prudent to treat it as a potentially hazardous substance. The primary principle for the disposal of any chemical, including research compounds like this compound, is to adhere to local, state, and federal regulations. Preventing the release of biologically active peptides into the environment is a critical consideration. Therefore, all waste contaminated with this compound, including solids, liquids, and consumables, must be segregated and disposed of according to hazardous waste protocols. Consultation with your institution's Environmental Health and Safety (EHS) office is a mandatory step to ensure compliance with specific institutional policies and procedures.

Quantitative Data on Handling and Disposal

While specific quantitative data for this compound is not available, the following table summarizes key handling and disposal information based on general principles for peptide compounds.

ParameterGuidelineSource
Exposure Limits Not established. Handle with caution.General Practice
Storage Temperature -20°C for long-term storage.General Peptide Handling
PPE Requirements Safety glasses, gloves, lab coat.Standard Laboratory Practice
Solid Waste Container Labeled, sealed, leak-proof container.EHS Guidelines
Liquid Waste Container Labeled, sealed, compatible container.EHS Guidelines
Waste Segregation Separate from general waste.EHS Guidelines

Experimental Protocols for Disposal

Specific experimental protocols for the neutralization or deactivation of this compound are not publicly available. The standard and recommended protocol for the ultimate disposal of peptide-based waste is incineration by a licensed hazardous waste disposal facility. This method ensures the complete destruction of the biologically active peptide.

Your institution's EHS office will have established procedures for the collection and transfer of hazardous waste to an appropriate facility.

Step-by-Step Disposal Procedures

The following procedural steps provide a direct, operational guide for the proper disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) Before handling this compound or its contaminated waste, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves

  • Safety glasses or goggles

  • A laboratory coat

Step 2: Waste Segregation Properly segregate all waste materials that have come into contact with this compound. Do not mix this waste with general laboratory trash.

  • Solid Waste: This includes unused or expired lyophilized powder, contaminated personal protective equipment (gloves, etc.), weigh paper, and plasticware (e.g., pipette tips, microfuge tubes).

  • Liquid Waste: This includes any solutions containing this compound, such as stock solutions, experimental buffers, and solvent rinsates.

  • Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound.

Step 3: Waste Containment

  • Solid Waste: Collect in a clearly labeled, leak-proof container with a secure lid. The label should include "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.

  • Liquid Waste: Collect in a compatible, leak-proof, and shatter-resistant container. The container must be clearly labeled as "Hazardous Waste" with the full chemical name and approximate concentrations of all components. Do not overfill the container; leave adequate headspace.

  • Sharps Waste: Place all contaminated sharps immediately into a designated, puncture-resistant sharps container.

Step 4: Storage of Waste Store waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are properly sealed to prevent leaks or spills.

Step 5: Arranging for Disposal Once your waste container is full or has reached the maximum accumulation time allowed by your institution, contact your EHS office to arrange for a hazardous waste pickup. Follow your institution's specific procedures for requesting this service.

Mandatory Visualizations

This compound Disposal Workflow

A Start: this compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste B->C D Solid Waste (e.g., contaminated gloves, tubes) C->D E Liquid Waste (e.g., solutions, buffers) C->E F Sharps Waste (e.g., contaminated needles) C->F G Package in Labeled, Leak-Proof Solid Waste Container D->G H Package in Labeled, Compatible Liquid Waste Container E->H I Place in Puncture-Resistant Sharps Container F->I J Store Waste Securely in Designated Area G->J H->J I->J K Contact Institutional EHS Office for Waste Pickup J->K L End: Final Disposal by Licensed Facility (Incineration) K->L

Caption: Logical workflow for the proper disposal of this compound waste.

By following these procedures and consulting with your institution's safety experts, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.

References

Personal protective equipment for handling Allatostatin IV

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Allatostatin IV

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The required PPE is summarized in the table below.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Should meet ANSI Z87.1 standards.[1]
Face ShieldRecommended in addition to safety goggles when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1][2][3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the minimum requirement for incidental contact.[2] Consider double-gloving for added protection, especially when handling concentrated solutions.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles.
General Laboratory Attire Long Pants and Closed-Toe ShoesThis is the minimum attire for working in a laboratory where hazardous materials are present.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound.

Receiving and Storage of Lyophilized Peptide
  • Inspection : Upon receipt, inspect the container for any damage.

  • Storage Conditions : For long-term storage, keep the lyophilized peptide at -20°C or colder in a tightly sealed container, protected from light.

  • Equilibration : Before opening, allow the container to warm to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.

Reconstitution and Aliquoting
  • Solvent Selection : Refer to the manufacturer's Certificate of Analysis (COA) for the recommended solvent. For hydrophobic peptides, organic solvents like DMSO may be necessary for initial dissolution, followed by dilution with an aqueous buffer.

  • Reconstitution Technique :

    • Work in a clean, controlled environment, such as a laminar flow hood.

    • Add the appropriate solvent to the vial containing the lyophilized peptide.

    • Gently swirl or vortex to dissolve the peptide. Sonication can be used to aid dissolution, but avoid excessive heating.

  • Aliquoting : To avoid repeated freeze-thaw cycles, it is recommended to create single-use aliquots of the reconstituted peptide solution.

  • Storage of Solutions : Store aliquots at -20°C or -80°C. Stock solutions at -80°C may be stable for up to 6 months, while at -20°C, they should be used within a month.

Disposal Plan

Proper disposal of this compound and associated materials is essential to maintain a safe laboratory environment.

  • Contaminated Materials : All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.

  • Aqueous Waste : Dilute aqueous solutions containing the peptide should be collected as chemical waste. Do not pour down the drain.

  • Disposal Compliance : All waste must be disposed of in accordance with local, state, and federal regulations.

Experimental Workflow and Safety Protocols

The following diagram illustrates the standard workflow for handling this compound, from receiving the lyophilized powder to the final disposal of waste, incorporating the key safety checkpoints.

Allatostatin_IV_Handling_Workflow cluster_prep Preparation and Reconstitution cluster_exp Experimentation cluster_disposal Disposal receive Receive and Inspect Lyophilized Peptide store Store at -20°C or -80°C receive->store Intact equilibrate Equilibrate to Room Temp in Desiccator store->equilibrate Prior to Use reconstitute Reconstitute with Appropriate Solvent equilibrate->reconstitute aliquot Aliquot into Single-Use Vials reconstitute->aliquot aliquot->store Store Aliquots experiment Perform Experiment aliquot->experiment collect_solid Collect Contaminated Solid Waste experiment->collect_solid Used materials collect_liquid Collect Aqueous Peptide Waste experiment->collect_liquid Liquid waste dispose Dispose of Hazardous Waste (per regulations) collect_solid->dispose collect_liquid->dispose ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) ppe->receive spill_kit Ensure Spill Kit is Accessible spill_kit->reconstitute

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.